molecular formula C10H10F3NO2 B112976 (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 755749-11-2

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B112976
CAS No.: 755749-11-2
M. Wt: 233.19 g/mol
InChI Key: MXKROQQTKYAUJB-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKROQQTKYAUJB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366176
Record name (3S)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755749-11-2
Record name (3S)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a synthetic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block for synthesizing various bioactive molecules, particularly those targeting neurological disorders. The presence of the trifluoromethyl (CF3) group is a key structural feature, known to enhance metabolic stability, lipophilicity, and biological activity of parent compounds. This guide provides a detailed overview of its known physicochemical properties, outlines standard experimental protocols for their determination, and presents logical workflows for these procedures.

Core Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that while some data is derived from experimental measurements, other values are predicted through computational models, as experimental determination for all properties is not always publicly documented.

PropertyValueData TypeSource
Molecular Formula C₁₀H₁₀F₃NO₂---
Molecular Weight 233.19 g/mol ---
Appearance White to off-white powderExperimental
Purity ≥ 99% (HPLC)Experimental
Optical Rotation [α]²⁵_D = -7.1 ± 2º (c=1, 80% in AcOH)Experimental
Boiling Point 308.7 ± 42.0 °CPredicted
Density 1.361 ± 0.06 g/cm³Predicted
pKa 3.55 ± 0.10Predicted

Note: Predicted values are for the (R)-enantiomer, but are expected to be identical for the (S)-enantiomer as these properties are not dependent on stereochemistry.

Experimental Protocols

While specific experimental reports for this exact molecule are not widely available, the following sections describe standard, validated methodologies used to determine the key physicochemical properties for novel amino acid derivatives and pharmaceutical compounds.

Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration

The pKa, or acid dissociation constant, is critical for understanding the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding. Potentiometric titration is the benchmark method for its determination.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent system to create a solution of known concentration (e.g., 0.1 N).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a magnetic stirrer into the solution.

  • Acidic Titration: Fill a calibrated burette with a standardized strong base, typically 0.1 N Sodium Hydroxide (NaOH).

  • Titration Procedure: Add the titrant (NaOH) in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve. This can be determined from the point of maximum slope on a first-derivative plot.

Determination of Aqueous Solubility via the Shake-Flask Method

Solubility is a fundamental property that dictates a drug's bioavailability and formulation possibilities. The Higuchi-Connors shake-flask method is the most reliable technique for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of the compound to a vial containing a known volume of the aqueous solvent of interest (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a low-adsorption filter, e.g., PVDF).

  • Concentration Analysis: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Determination of the Partition Coefficient (LogP) via the Shake-Flask Method

LogP, the logarithm of the partition coefficient between n-octanol and water, is the standard measure of a compound's lipophilicity. This parameter is crucial for predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Methodology:

  • Phase Pre-saturation: Prepare a stock of water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Partitioning: Add a known volume of the second, immiscible phase to the solution. The volume ratio is typically 1:1, but can be adjusted depending on the expected LogP.

  • Equilibration: Seal the container and shake it gently for several hours to allow the compound to partition between the two phases until equilibrium is achieved.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

pKa_Determination_Workflow start_end start_end process_step process_step data_step data_step analysis_step analysis_step start Start prep Prepare Analyte Solution (0.1 N) start->prep setup Calibrate pH Meter & Setup Titration prep->setup titrate Titrate with NaOH in Increments setup->titrate record Record pH and Volume Data titrate->record record->titrate Repeat until endpoint plot Plot Titration Curve (pH vs. Volume) record->plot determine Determine pKa at Half-Equivalence Point plot->determine end_node End determine->end_node

Caption: Workflow for pKa Determination by Titration.

Solubility_Workflow start_end start_end process_step process_step data_step data_step analysis_step analysis_step start Start prepare Add Excess Compound to Aqueous Buffer start->prepare equilibrate Agitate at Constant Temp (24-72h) prepare->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate analyze Analyze Concentration of Supernatant (HPLC) separate->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for Solubility by Shake-Flask Method.

LogP_Determination_Workflow start_end start_end process_step process_step data_step data_step analysis_step analysis_step start Start presaturate Pre-saturate Octanol and Water start->presaturate dissolve Dissolve Compound in One Phase presaturate->dissolve partition Add Second Phase & Equilibrate (Shake) dissolve->partition separate Separate Phases (Centrifuge) partition->separate analyze Analyze Concentration in Both Phases (HPLC) separate->analyze calculate Calculate LogP analyze->calculate end_node End calculate->end_node

Caption: Workflow for LogP Determination by Shake-Flask Method.

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, a chiral non-proteinogenic β-amino acid, has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a trifluoromethyl group on the phenyl ring, confer advantageous properties such as enhanced metabolic stability, increased lipophilicity, and improved biological activity. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics, especially in the realm of neuroscience.

Chemical and Physical Properties

This compound is a white to off-white powder. The trifluoromethyl group at the ortho position of the phenyl ring significantly influences its chemical and physical characteristics, contributing to its utility in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 755749-11-2[1]
Molecular Formula C₁₀H₁₀F₃NO₂[1]
Molecular Weight 233.19 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥ 99% (HPLC)[1]
Optical Rotation [α]D25 = -7.1 ± 2º (c=1, 80% in AcOH)[1]
Storage Conditions Store at 0-8°C[1]

Molecular Structure

The molecular structure of this compound is characterized by a propanoic acid backbone with an amino group at the C3 position, which also bears a 2-(trifluoromethyl)phenyl substituent. The "(S)" designation indicates the stereochemistry at the chiral center (C3).

Molecular Structure of this compound

Figure 1. Molecular Structure of this compound.

Experimental Protocols

Asymmetric Synthesis via Rhodium-Catalyzed Hydrogenation

The enantioselective synthesis of this compound can be achieved through the asymmetric hydrogenation of a suitable precursor, such as a β-(acylamino)acrylate, using a chiral rhodium catalyst. This method provides high enantioselectivity, yielding the desired (S)-enantiomer.[2][3]

General Workflow for Asymmetric Synthesis:

Asymmetric Synthesis Workflow start Start: β-(Acylamino)acrylate Precursor hydrogenation Asymmetric Hydrogenation start->hydrogenation Substrate catalyst Chiral Rhodium Catalyst (e.g., Rh-BICP, Rh-Me-DuPhos) catalyst->hydrogenation Catalyst product Protected (S)-β-Amino Acid Derivative hydrogenation->product High Enantioselectivity deprotection Deprotection product->deprotection final_product Final Product: This compound deprotection->final_product

Caption: General workflow for the asymmetric synthesis of the target compound.

Detailed Protocol:

  • Preparation of the Precursor: Synthesize the corresponding β-(acylamino)acrylate by reacting 2-(trifluoromethyl)benzaldehyde with N-acetylglycine in the presence of a base.

  • Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve the β-(acylamino)acrylate precursor in an appropriate solvent (e.g., toluene).

    • Add a catalytic amount of a chiral rhodium complex, such as one formed from Rh(COD)₂BF₄ and a chiral phosphine ligand (e.g., Me-DuPhos or BICP).

    • Pressurize the reactor with hydrogen gas (typically 40 psi) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification:

    • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

    • Purify the resulting protected β-amino acid derivative by column chromatography.

  • Deprotection:

    • Treat the purified product with an appropriate reagent to remove the acyl and ester protecting groups (e.g., acid or base hydrolysis).

    • Isolate and purify the final product, this compound.

Incorporation into Peptide Synthesis

This amino acid is a valuable building block for creating peptides with modified properties. Its incorporation into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.

General Workflow for Peptide Synthesis:

Peptide Synthesis Workflow resin Resin Support deprotection1 Fmoc Deprotection resin->deprotection1 coupling Coupling of This compound deprotection1->coupling Free Amine deprotection2 Fmoc Deprotection coupling->deprotection2 elongation Peptide Elongation (Coupling of next Amino Acid) deprotection2->elongation cleavage Cleavage from Resin & Side-chain Deprotection elongation->cleavage Completed Peptide Chain peptide Purified Peptide cleavage->peptide

Caption: Workflow for incorporating the amino acid into a peptide chain.

Detailed Protocol (Fmoc/tBu Strategy):

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF (typically 20%) to remove the Fmoc protecting group from the resin's free amine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-protected this compound and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add an activator base (e.g., DIPEA) to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and agitate to facilitate coupling.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps with the next desired amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

The unique properties imparted by the trifluoromethyl group make this amino acid a valuable component in the design of novel therapeutic agents.

Neurological Disorders

This compound serves as a key intermediate in the synthesis of compounds targeting neurological disorders. The trifluoromethyl group can enhance the ability of these compounds to cross the blood-brain barrier and can influence their binding affinity to neuronal receptors, potentially modulating neurotransmitter activity.[1]

Peptide-Based Therapeutics

Incorporating this β-amino acid into peptides can lead to the development of peptidomimetics with improved pharmacological profiles. The trifluoromethyl group can induce specific conformational constraints and increase resistance to enzymatic degradation, leading to peptides with longer half-lives and enhanced biological activity.

Logical Relationship in Drug Discovery:

Drug Discovery Logic compound (S)-3-Amino-3- (2-(trifluoromethyl)phenyl)propanoic acid properties Unique Properties: - Enhanced Metabolic Stability - Increased Lipophilicity - Conformational Rigidity compound->properties synthesis Synthesis of Bioactive Molecules compound->synthesis peptides Novel Peptides & Peptidomimetics synthesis->peptides small_molecules Small Molecule Drug Candidates synthesis->small_molecules evaluation Biological Evaluation peptides->evaluation small_molecules->evaluation therapeutics Potential Therapeutics for Neurological Disorders evaluation->therapeutics

Caption: Logical flow from the compound's properties to potential therapeutics.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic use in the synthesis of novel peptides and small molecules offers a promising avenue for the discovery of new therapeutics with improved efficacy and pharmacokinetic properties, particularly in the challenging field of neuroscience. The experimental protocols and conceptual workflows provided in this guide aim to facilitate its application in innovative research and development endeavors.

References

The Trifluoromethyl Group: A Key to Unlocking Novel Biological Activity in Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Activity, and Therapeutic Potential of β-Amino Acids Incorporating Trifluoromethyl Moieties.

The strategic incorporation of trifluoromethyl (CF3) groups into β-amino acid scaffolds has emerged as a powerful tool in medicinal chemistry, imparting unique physicochemical properties that can significantly enhance biological activity, metabolic stability, and cellular permeability. This guide provides a comprehensive overview of the synthesis, known biological activities, and experimental methodologies related to this promising class of compounds, offering valuable insights for the design and development of next-generation therapeutics.

Core Concepts: The Impact of Trifluoromethylation

The introduction of a trifluoromethyl group, a bioisostere for ethyl and isopropyl groups, profoundly influences the properties of β-amino acids.[1] Its high electronegativity and lipophilicity can lead to:

  • Enhanced Binding Affinity: The CF3 group can engage in favorable interactions with enzyme active sites, leading to more potent inhibition.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation and prolonging the in vivo half-life of drug candidates.

  • Improved Cellular Permeability: The lipophilic nature of the CF3 group can facilitate the passage of molecules across biological membranes.

  • Conformational Control: The steric bulk of the CF3 group can influence the conformational preferences of the β-amino acid backbone, which can be crucial for mimicking peptide secondary structures.

Synthesis of Trifluoromethylated β-Amino Acids

A key synthetic route to trifluoromethylated β-amino acid derivatives is the aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile to a β-trifluoromethyl-α,β-unsaturated ester.

Experimental Protocol: Aza-Michael Addition

This protocol describes a general procedure for the synthesis of β-trifluoromethyl-β-amino acid derivatives.

Materials:

  • β-Trifluoromethyl-α,β-unsaturated ester

  • Amine (e.g., benzylamine, aniline)

  • Solvent (e.g., ethanol, methanol, or solvent-free)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of the β-trifluoromethyl-α,β-unsaturated ester in the chosen solvent (or neat), add the amine at room temperature.

  • Stir the reaction mixture at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-trifluoromethyl-β-amino acid derivative.[2][3][4]

Logical Workflow for Aza-Michael Addition

aza_michael_addition start Start ester β-Trifluoromethyl-α,β-unsaturated ester start->ester amine Amine start->amine mixing Mix and Stir (Solvent or Solvent-free) ester->mixing amine->mixing reaction Aza-Michael Addition mixing->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Solvent Removal monitoring->workup Complete purification Column Chromatography workup->purification product β-Trifluoromethyl-β-amino acid derivative purification->product end End product->end

A flowchart of the aza-Michael addition protocol.

Biological Activity and Therapeutic Targets

Trifluoromethylated β-amino acids have demonstrated significant potential as inhibitors of various enzymes and as modulators of protein-protein interactions.

Enzyme Inhibition

α-Chymotrypsin Inhibition: Peptidyl trifluoromethyl ketones, which can be considered derivatives of trifluoromethylated amino acids, are potent inhibitors of the serine protease α-chymotrypsin. The trifluoromethyl ketone moiety acts as a transition-state analog, forming a stable hemiketal adduct with the active site serine residue.

InhibitorTargetInhibition Constant (Ki)
Ac-Phe-CF3α-Chymotrypsin20 µM[5]
Ac-Leu-Phe-CF3α-Chymotrypsin2 µM[5]

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. While specific quantitative data for trifluoromethylated β-amino acids as direct PI3K inhibitors is emerging, the development of potent PI3K inhibitors often involves trifluoromethylated moieties. The following protocol is for a general PI3K activity assay that can be used to screen novel compounds.

Experimental Protocol: PI3K HTRF Assay

This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay for measuring the activity of PI3K enzymes.

Materials:

  • PI3K enzyme (e.g., PI3Kα, β, γ, or δ)

  • PIP2 (substrate)

  • ATP

  • Test compounds (e.g., trifluoromethylated β-amino acid derivatives) dissolved in DMSO

  • PI3K reaction buffer

  • DTT

  • Stop solution

  • Detection solution

  • 384-well low-volume assay plates

  • HTRF-compatible plate reader

Procedure:

  • Serially dilute the test compounds in DMSO.

  • Transfer a small volume (e.g., 50 nL) of the diluted compounds to the assay plate.

  • Add the PI3K enzyme in reaction buffer containing DTT to the wells and pre-incubate with the compounds for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP in reaction buffer.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction by adding the stop solution.

  • Add the detection solution and incubate for 1 hour in the dark.

  • Measure the HTRF signal on a compatible plate reader.

  • Calculate IC50 values from the dose-response curves.[6]

PI3K Signaling Pathway and Inhibition

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Trifluoromethylated β-Amino Acid Inhibitor Inhibitor->PI3K

The PI3K signaling pathway and the point of inhibition.
Inhibition of β-Amyloid Aggregation

The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. Small molecules that can inhibit this process are of significant therapeutic interest. Trifluoromethyl-containing compounds have been investigated as inhibitors of Aβ self-assembly.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is commonly used to monitor the formation of amyloid fibrils in vitro.

Materials:

  • Aβ peptide (e.g., Aβ42)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Thioflavin T (ThT) stock solution

  • Test compounds (e.g., trifluoromethylated β-amino acid derivatives)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Dissolve the Aβ42 peptide in DMSO and then dilute to the final concentration (e.g., 20 µM) in PBS.

  • Add the test compounds at various concentrations to the Aβ solution.

  • Incubate the plate at 37 °C, with or without agitation, to allow for fibril formation.

  • At designated time points, add ThT solution to each well.

  • Measure the fluorescence intensity (excitation ~450 nm, emission ~482 nm) using a fluorescence plate reader.

  • A decrease in fluorescence intensity in the presence of the test compound compared to the control (Aβ alone) indicates inhibition of aggregation.[7][8]

Workflow for Screening Aβ Aggregation Inhibitors

abeta_aggregation_screening start Start prepare_abeta Prepare Aβ42 Solution start->prepare_abeta add_compounds Add Test Compounds prepare_abeta->add_compounds incubate Incubate at 37°C add_compounds->incubate add_tht Add Thioflavin T incubate->add_tht measure_fluorescence Measure Fluorescence add_tht->measure_fluorescence analyze Analyze Data (Inhibition %) measure_fluorescence->analyze end End analyze->end

A workflow for the Thioflavin T assay.

Conclusion and Future Perspectives

The incorporation of trifluoromethyl groups into β-amino acids represents a highly promising strategy for the development of novel therapeutic agents. These modifications can significantly enhance the pharmacological properties of lead compounds, including their potency, stability, and bioavailability. The synthetic methods are well-established, and a variety of biological targets have been identified. Future research in this area will likely focus on the synthesis of more complex and conformationally constrained trifluoromethylated β-amino acid scaffolds, the exploration of a wider range of biological targets, and the detailed investigation of the structure-activity relationships that govern their biological effects. As our understanding of the unique properties conferred by the trifluoromethyl group continues to grow, we can expect to see the emergence of new and improved drugs based on this versatile chemical motif.

References

In-Depth Technical Guide: Mechanism of Action of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a synthetic amino acid derivative with potential therapeutic applications in a range of neurological disorders. Emerging evidence suggests its primary mechanism of action involves the modulation of neurotransmitter systems, with a significant focus on the inhibition of γ-aminobutyric acid (GABA) transporters (GATs). By blocking the reuptake of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS), this compound can enhance GABAergic tone, thereby counteracting the neuronal hyperexcitability implicated in various neurological conditions. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, including its effects on GABAergic signaling, potential involvement of other pathways, and a summary of available preclinical data.

Introduction

Neurological disorders, including epilepsy, neuropathic pain, and anxiety, are often characterized by an imbalance between excitatory and inhibitory neurotransmission in the CNS. A key strategy in the development of novel therapeutics for these conditions is the enhancement of inhibitory signaling, primarily mediated by GABA. The synaptic concentration of GABA is tightly regulated by GATs, which are responsible for its reuptake into presynaptic neurons and surrounding glial cells. Inhibition of these transporters prolongs the presence of GABA in the synaptic cleft, thereby augmenting its inhibitory effects.

This compound has been identified as a promising candidate for the development of drugs targeting neurological disorders due to its structural similarity to known GAT inhibitors and its potential to modulate neurotransmitter activity.[1] The presence of the trifluoromethyl group can enhance its biological activity and solubility, making it a valuable lead compound in medicinal chemistry.[1]

Core Mechanism of Action: Inhibition of GABA Transporters

The primary hypothesized mechanism of action for this compound is the inhibition of GABA transporters. There are four known subtypes of GATs: GAT1, GAT2, GAT3, and betaine/GABA transporter 1 (BGT1). The selective inhibition of these subtypes can lead to different physiological effects, making subtype selectivity a crucial aspect of drug development. While specific quantitative data for this compound is not yet publicly available, the therapeutic potential of GAT inhibitors is well-established in the scientific literature.

The Role of GABA Transporters in the CNS

GATs are sodium- and chloride-dependent transporters that play a critical role in terminating GABAergic neurotransmission. By removing GABA from the synaptic cleft, they control the duration and magnitude of the inhibitory postsynaptic potential.

  • GAT1: Primarily located on presynaptic neurons and, to a lesser extent, on astrocytes. It is considered the main transporter responsible for GABA reuptake in the brain and a key target for antiepileptic and anxiolytic drugs.

  • GAT2 and BGT1: Found in the brain, but also expressed in peripheral tissues like the liver and kidneys.

  • GAT3: Predominantly expressed in glial cells.

Signaling Pathway of GABA Transporter Inhibition

The inhibition of GATs by this compound is expected to increase the extracellular concentration of GABA. This leads to an enhanced activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B receptors), resulting in neuronal hyperpolarization and a reduction in neuronal excitability.

GAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1_pre GAT1 GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor GAT3_glia GAT3 GABA_synapse->GAT3_glia Reuptake Neuronal_inhibition Neuronal Inhibition (Hyperpolarization) GABA_receptor->Neuronal_inhibition Compound (S)-3-Amino-3-(2-(trifluoromethyl) phenyl)propanoic acid Compound->GAT1_pre Inhibits Compound->GAT3_glia Inhibits

Figure 1: Proposed mechanism of action via GABA transporter inhibition.

Experimental Protocols for Key Experiments

While specific experimental data for this compound is not publicly available, the following are standard protocols used to characterize GAT inhibitors.

In Vitro GABA Uptake Inhibition Assay

This assay is crucial for determining the potency and selectivity of a compound against different GAT subtypes.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound for each GAT subtype.

Methodology:

  • Cell Culture: Use cell lines (e.g., HEK-293 or CHO) stably transfected to express a specific human or rodent GAT subtype (GAT1, GAT2, GAT3, or BGT1).

  • Assay Preparation: Plate the cells in 96-well plates and allow them to adhere.

  • Compound Incubation: Wash the cells with a buffer solution and then incubate them with varying concentrations of this compound.

  • GABA Uptake: Add a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) to each well and incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GAT_Inhibition_Assay_Workflow start Start cell_culture Culture GAT-expressing cells start->cell_culture plating Plate cells in 96-well plates cell_culture->plating compound_addition Add varying concentrations of test compound plating->compound_addition gaba_addition Add [³H]GABA compound_addition->gaba_addition incubation Incubate to allow uptake gaba_addition->incubation washing Wash to remove extracellular [³H]GABA incubation->washing lysis Lyse cells washing->lysis scintillation Measure radioactivity lysis->scintillation analysis Calculate IC50 scintillation->analysis end End analysis->end

Figure 2: Experimental workflow for an in vitro GAT inhibition assay.
In Vivo Models of Neurological Disorders

To assess the therapeutic potential of this compound, its efficacy would be tested in established animal models of relevant neurological disorders.

Objective: To evaluate the in vivo efficacy of the compound in reducing disease-related symptoms.

Examples of Animal Models:

  • Epilepsy:

    • Maximal Electroshock (MES) Test: Measures the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by corneal or auricular electrical stimulation.

    • Pentylenetetrazol (PTZ) Seizure Model: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. The ability of the compound to increase the seizure threshold or prevent seizures is assessed.

  • Neuropathic Pain:

    • Chronic Constriction Injury (CCI) Model: Involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia. Pain behaviors are measured using tests like the Hargreaves test (for thermal sensitivity) and the von Frey test (for mechanical sensitivity).

    • Spared Nerve Injury (SNI) Model: Involves the ligation and transection of two of the three terminal branches of the sciatic nerve, resulting in robust and long-lasting neuropathic pain behaviors.

  • Anxiety:

    • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

    • Light-Dark Box Test: This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytics increase the time spent in the light compartment.

Quantitative Data

As of the date of this document, specific quantitative data such as IC50 or Ki values for the inhibitory activity of this compound on GAT subtypes are not available in the public domain. The table below is a template for how such data would be presented once it becomes available.

Target Parameter Value Reference
Human GAT1IC50TBDTBD
Human GAT2IC50TBDTBD
Human GAT3IC50TBDTBD
Human BGT1IC50TBDTBD
Rat GAT1IC50TBDTBD
Rat GAT2IC50TBDTBD
Rat GAT3IC50TBDTBD
Rat BGT1IC50TBDTBD

TBD: To Be Determined

Conclusion and Future Directions

This compound holds promise as a therapeutic agent for neurological disorders, with its most probable mechanism of action being the inhibition of GABA transporters. This action would lead to an enhancement of GABAergic neurotransmission and a subsequent reduction in neuronal hyperexcitability.

Future research should focus on:

  • Quantitative Pharmacological Profiling: Determining the IC50 values of the compound for all GAT subtypes to understand its potency and selectivity.

  • In Vivo Efficacy Studies: Conducting comprehensive studies in various animal models of neurological disorders to establish its therapeutic potential.

  • Pharmacokinetic and Safety Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound to assess its drug-like properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency, selectivity, and pharmacokinetic properties.

The elucidation of the precise mechanism of action and the generation of robust preclinical data will be critical for the advancement of this compound as a potential new treatment for neurological disorders.

References

The Trifluoromethyl Group: A Cornerstone in Modern Drug Design for Enhanced Potency and Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into drug candidates has become a paramount strategy in medicinal chemistry. This powerful functional group exerts profound effects on a molecule's physicochemical properties, leading to significant improvements in biological activity, metabolic stability, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in drug design, with a focus on its impact on potency and metabolic stability, supplemented with detailed experimental protocols and visual representations of key concepts.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is a distinctive substituent known for its strong electron-withdrawing nature and steric bulk, which is larger than a methyl group. Its unique properties stem from the high electronegativity of the three fluorine atoms.

Key Physicochemical Properties:

  • High Electronegativity: The CF3 group is a potent electron-withdrawing group, which can significantly modulate the electronic properties of the molecule it is attached to. This can influence pKa, hydrogen bonding capabilities, and electrostatic interactions with biological targets.

  • Increased Lipophilicity: The presence of a trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, leading to improved absorption and distribution. The Hansch π value for a CF3 group is +0.88.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. This makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.

Enhancing Drug Potency through Trifluoromethylation

The introduction of a trifluoromethyl group can dramatically increase the potency of a drug candidate through several mechanisms:

  • Enhanced Binding Affinity: The electron-withdrawing nature of the CF3 group can alter the electron distribution in a molecule, leading to more favorable interactions with the target protein. It can enhance hydrogen bonding and electrostatic interactions with the biological target.

  • Favorable Conformation: The steric bulk of the CF3 group can lock the molecule into a bioactive conformation that fits optimally into the binding pocket of the target, thereby increasing binding affinity and selectivity.

  • Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chloro groups. This substitution can lead to improved potency by favorably altering the steric and electronic properties of the molecule.

Table 1: Comparative Potency of Trifluoromethylated Drugs and their Analogs

Drug/CompoundTargetPotency MetricTrifluoromethylated AnalogNon-Trifluoromethylated AnalogFold Increase in PotencyReference(s)
5-HT Uptake Inhibitor5-HT TransporterIC50p-CF3 analogNon-fluorinated analog6-fold
CB1 Allosteric ModulatorCB1 ReceptorPotencyCF3-bearing compoundNO2 equivalentGenerally more potent
Dutasteride5α-reductaseKi2,5-bis(trifluoromethyl)phenyltert-butyl amide (Finasteride)40-fold more potent than Finasteride
CelecoxibCOX-2IC500.04 µM(Not directly available)-
FluoxetineSERTKi0.8 nM(Not directly available)-

Note: Direct comparative IC50/Ki values for a drug and its precise non-fluorinated analog are often not published in the same study. The data presented reflects the high potency of the trifluoromethylated compounds.

Improving Metabolic Stability with the Trifluoromethyl Group

A major challenge in drug development is ensuring that a drug candidate has a suitable metabolic profile to achieve therapeutic concentrations in the body. The trifluoromethyl group is a key tool for enhancing metabolic stability.

  • Blocking Metabolic Hotspots: The CF3 group is often strategically placed at a known or suspected site of metabolic oxidation. The strength of the C-F bonds prevents enzymatic breakdown at that position, effectively blocking a major metabolic pathway.

  • Prolonged Half-Life: By preventing metabolism, the trifluoromethyl group can significantly increase the half-life of a drug, leading to a longer duration of action and potentially less frequent dosing.

  • Reduced Clearance: Blocking metabolic pathways leads to a lower rate of clearance of the parent drug from the body.

Table 2: Impact of Trifluoromethyl Group on Metabolic Stability

ParameterDrug without Trifluoromethyl GroupDrug with Trifluoromethyl GroupRationaleReference(s)
Half-life (t½) in vitro ShorterLongerReduced rate of metabolism leads to slower clearance of the parent drug.
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.
Number of Metabolites Generally higherSignificantly reducedBlocking a primary site of metabolism limits the formation of downstream metabolites.

Experimental Protocols

In Vitro Liver Microsomal Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a test compound using liver microsomes.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., high and low clearance compounds)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer. The final concentration is typically 1 µM.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • After the final time point, seal the plate and vortex for 1-2 minutes to precipitate proteins.

    • Centrifuge the plate at 4°C for 15 minutes at 3000 x g to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Enzyme Inhibition Assay for IC50 Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (ideally one that produces a detectable signal, e.g., colorimetric or fluorescent)

  • Assay buffer (optimized for the specific enzyme)

  • Test inhibitor (serially diluted)

  • Positive control inhibitor (if available)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the inhibitor stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilution).

    • Prepare working solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the serially diluted inhibitor solutions to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).

    • Add the enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately start monitoring the reaction progress using the microplate reader. The signal (e.g., absorbance or fluorescence) should be measured at regular intervals over a specific period.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for a Trifluoromethylated Drug Candidate

G cluster_0 Lead Optimization cluster_1 Preclinical Development node_A Design & Synthesis of CF3-containing Analog node_B In Vitro Potency Assay (IC50 Determination) node_A->node_B Test Potency node_C In Vitro Metabolic Stability (Microsomal Assay) node_A->node_C Assess Stability node_D Data Analysis & Structure-Activity Relationship node_B->node_D node_C->node_D node_D->node_A Iterative Design node_E In Vivo Efficacy Studies (Animal Models) node_D->node_E Promising Candidate node_F Pharmacokinetic Profiling (ADME) node_E->node_F node_G Toxicology Studies node_F->node_G

Caption: Experimental workflow for a trifluoromethylated drug candidate.

Signaling Pathway of Celecoxib (COX-2 Inhibition)

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (CF3-containing) Celecoxib->COX2 Inhibition

Caption: Mechanism of action of Celecoxib via COX-2 inhibition.

Signaling Pathway of Fluoxetine (Serotonin Reuptake Inhibition)

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Synapse Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake HTR1A 5-HT1A Receptor Serotonin_Synapse->HTR1A Binding MAPK_ERK MAPK/ERK Pathway HTR1A->MAPK_ERK Activation GSK3B GSK-3β/β-catenin Pathway HTR1A->GSK3B Activation Neurogenesis Increased Neurogenesis & Antidepressant Effects MAPK_ERK->Neurogenesis GSK3B->Neurogenesis Fluoxetine Fluoxetine (CF3-containing) Fluoxetine->SERT Inhibition

Caption: Fluoxetine's mechanism and downstream signaling pathways.

Conclusion

The trifluoromethyl group is an invaluable asset in the medicinal chemist's toolbox. Its unique electronic and steric properties allow for the fine-tuning of a drug candidate's characteristics to enhance potency and metabolic stability. By increasing binding affinity, promoting favorable conformations, and blocking metabolic degradation, the CF3 group has played a pivotal role in the development of numerous successful therapeutic agents. A thorough understanding of its effects and the application of robust experimental assays are critical for leveraging the full potential of this "super-methyl" group in the design of next-generation pharmaceuticals.

The Advent of Trifluoromethyl-Containing β-Amino Acids: A Technical Guide to Their Initial Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds has emerged as a paramount strategy in modern medicinal chemistry and drug discovery. The trifluoromethyl (CF3) group, in particular, imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity, and altered conformational preferences. This technical guide provides an in-depth exploration of the initial discovery and seminal synthetic routes toward novel trifluoromethyl-containing β-amino acids, compounds of significant interest for the development of next-generation therapeutics.

Introduction to Trifluoromethylated β-Amino Acids

β-amino acids, homologues of their α-amino acid counterparts, are crucial components of various biologically active peptides and small molecules. The introduction of a trifluoromethyl group into the β-amino acid backbone can profoundly influence their biological activity. These modifications can lead to peptides with improved resistance to proteolytic degradation and enhanced pharmacological profiles. This guide will delve into the key synthetic methodologies that have enabled the creation of these valuable building blocks, supported by detailed experimental protocols and quantitative data.

Key Synthetic Methodologies and Quantitative Data

The synthesis of trifluoromethyl-containing β-amino acids often involves stereoselective methods to control the newly formed chiral centers. Several key approaches have been developed, including the alkylation of chiral glycine equivalents, the diastereoselective synthesis from natural amino acid precursors, and Mannich-type reactions.

Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

A notable example is the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, a trifluoromethyl analogue of leucine. This method relies on the alkylation of a chiral nickel(II) complex of a glycine Schiff base.

StepReactantsReagents and ConditionsProductYieldDiastereomeric Ratio/ee
1. Complex Formation Glycine, Chiral AuxiliaryNi(NO₃)₂·6H₂O, KOH, MeOHChiral Ni(II)-Glycine ComplexHighN/A
2. Alkylation Ni(II)-Glycine ComplexCF₃CH₂I, Base (e.g., NaOH or KOH), DMFAlkylated Ni(II) Complex~85%>98:2 dr
3. Disassembly & Protection Alkylated Ni(II) ComplexHCl, then Fmoc-OSu, Na₂CO₃(S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acidHigh97.8% ee
Diastereoselective Synthesis of cis-5-Trifluoromethylproline from L-Glutamic Acid

Another significant achievement is the synthesis of trifluoromethylated proline derivatives, which are valuable for introducing conformational constraints in peptides. The synthesis of cis-5-trifluoromethylproline from L-glutamic acid is a prime example.

Starting MaterialKey IntermediateKey ReactionFinal ProductOverall Yield
L-Glutamic AcidCyclic trifluoromethyl imineReduction of the cyclic iminecis-5-Trifluoromethylproline40%

Experimental Protocols

General Procedure for the Asymmetric Synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid[1][2][3]

Step 1: Synthesis of the Chiral Ni(II) Complex of Glycine Schiff Base A solution of the chiral auxiliary (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) and glycine is treated with Ni(NO₃)₂·6H₂O and a base like KOH in methanol. The mixture is stirred at room temperature until the formation of the deep-red Ni(II) complex is complete. The complex is then isolated by filtration.

Step 2: Alkylation with 2,2,2-Trifluoroethyl Iodide The dried Ni(II)-glycine complex is dissolved in anhydrous N,N-dimethylformamide (DMF). A base (e.g., powdered KOH or NaOH) is added, followed by the dropwise addition of 2,2,2-trifluoroethyl iodide (CF₃CH₂I). The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent.

Step 3: Disassembly of the Complex and Fmoc Protection The crude alkylated Ni(II) complex is dissolved in a mixture of DME and water. Concentrated hydrochloric acid is added, and the mixture is heated to disassemble the complex. After cooling, the chiral auxiliary is recovered by extraction. The aqueous layer containing the free amino acid is then treated with sodium carbonate and 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) to afford the N-Fmoc protected product. The final product is purified by recrystallization.

Diastereoselective Synthesis of cis-5-Trifluoromethylproline[4][5][6]

Step 1: Preparation of the Pyroglutamate Intermediate L-glutamic acid is converted to its dimethyl ester and then protected with a Boc group. The resulting compound is then cyclized to the corresponding pyroglutamate derivative.

Step 2: Trifluoromethylation The pyroglutamate intermediate is subjected to a trifluoromethylation reaction, for instance, using the Ruppert-Prakash reagent (TMSCF₃) and a fluoride source, to introduce the CF₃ group.

Step 3: Reduction and Deprotection The trifluoromethylated intermediate is then reduced to form the proline ring. This is often a critical step for controlling the diastereoselectivity. Finally, deprotection of the protecting groups yields the desired cis-5-trifluoromethylproline.

Visualizing Synthetic and Biological Pathways

Synthetic Workflow: Asymmetric Synthesis of a Trifluoromethyl-β-Alanine Derivative

G Asymmetric Synthesis of a CF3-β-Alanine Derivative cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_workup Workup & Purification cluster_product Final Product A Chiral Ni(II)-Glycine Complex C Alkylation in DMF with Base A->C B CF3CH2I B->C D Alkylated Ni(II) Complex C->D E Acidic Hydrolysis (Disassembly) D->E F Fmoc Protection E->F G Fmoc-(S)-2-amino- 4,4,4-trifluorobutanoic acid F->G

Caption: A generalized workflow for the asymmetric synthesis of a trifluoromethyl-β-alanine derivative.

Biological Relevance: Inhibition of the PI3K/Akt Signaling Pathway

Trifluoromethyl-containing compounds have been investigated as inhibitors of various signaling pathways implicated in diseases like cancer. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_Pathway Inhibition of the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (Cell Growth, Survival) Akt->Downstream Activation Inhibitor CF3-Containing Inhibitor Inhibitor->PI3K Inhibition

Caption: A simplified diagram of the PI3K/Akt signaling pathway and its inhibition.

Biological Relevance: Modulation of the Amyloid-β Production Pathway

The accumulation of amyloid-β (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. The production of Aβ is mediated by the sequential cleavage of the amyloid precursor protein (APP) by β- and γ-secretases. Trifluoromethyl-containing compounds have been explored for their potential to modulate this pathway.

Abeta_Pathway Modulation of the Amyloid-β Production Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage CTFbeta C99 APP->CTFbeta beta_secretase β-Secretase (BACE1) beta_secretase->APP gamma_secretase γ-Secretase gamma_secretase->CTFbeta Abeta Amyloid-β (Aβ) (Aggregation & Plaque Formation) CTFbeta->Abeta Cleavage Modulator CF3-Containing Modulator Modulator->beta_secretase Inhibition Modulator->gamma_secretase Modulation

Caption: The amyloidogenic pathway of Aβ production and points of therapeutic intervention.

Conclusion

The initial discovery and development of synthetic routes to novel trifluoromethyl-containing β-amino acids have provided a powerful toolkit for medicinal chemists and drug developers. The unique properties conferred by the trifluoromethyl group continue to be exploited in the design of peptides and small molecules with enhanced therapeutic potential. The methodologies and biological insights presented in this guide serve as a foundational resource for researchers in this exciting and rapidly evolving field.

A Preliminary In Vitro Screening Proposal for (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a synthetic amino acid derivative that holds potential for therapeutic applications. Its structural similarity to other biologically active arylpropanoic acids suggests it may be a candidate for development in several areas, including neuropharmacology and anti-inflammatory medicine. The presence of a trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving its drug-like properties.[1] This document outlines a proposed preliminary in vitro screening cascade to elucidate the biological activity of this compound.

While specific experimental data for this compound is not yet publicly available, this guide provides a comprehensive framework of established in vitro assays to assess its potential cytotoxic, antimicrobial, anti-inflammatory, and neurological activities.

Proposed Screening Cascade

A tiered approach is recommended to efficiently screen this compound. The initial phase focuses on broad assessments of cytotoxicity and potential antimicrobial effects. Subsequent, more targeted assays will investigate specific mechanisms of action based on the compound's structural class.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Based Screening cluster_2 Tier 3: Secondary Assays Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Neurological Targets Neurological Targets Cytotoxicity Assay (MTT)->Neurological Targets Anti-inflammatory Targets Anti-inflammatory Targets Cytotoxicity Assay (MTT)->Anti-inflammatory Targets Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) GABA-A Receptor Binding GABA-A Receptor Binding Neurological Targets->GABA-A Receptor Binding NMDA Receptor Binding NMDA Receptor Binding Neurological Targets->NMDA Receptor Binding COX-1/COX-2 Inhibition COX-1/COX-2 Inhibition Anti-inflammatory Targets->COX-1/COX-2 Inhibition Compound Compound Compound->Cytotoxicity Assay (MTT) Compound->Antimicrobial Assay (MIC)

Proposed in vitro screening workflow for the target compound.

Data Presentation

Quantitative results from the proposed assays should be recorded in a clear, tabular format to facilitate comparison and decision-making.

Table 1: Cytotoxicity Data

Cell LineCompound Concentration (µM)% ViabilityIC50 (µM)
e.g., HEK2931
10
50
100
e.g., SH-SY5Y1
10
50
100

Table 2: Antimicrobial Activity

Microbial StrainMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans

Table 3: Receptor Binding Affinity

Receptor TargetRadioligandKi (nM)
GABA-A[3H]muscimol
NMDA[3H]MK-801

Table 4: Enzyme Inhibition

Enzyme Target% Inhibition at 10 µMIC50 (µM)
COX-1
COX-2

Experimental Protocols

Cytotoxicity Assay: MTT Assay

This assay assesses the effect of the compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[2]

  • Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and incubate for 48-72 hours.[3]

  • MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[5][6]

  • Preparation of Compound Dilutions: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.[7]

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[7]

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of about 5 x 10^5 CFU/mL.[5]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[5]

Neurological Target Screening: Receptor Binding Assays

Given that related compounds are being investigated for neurological disorders, assessing binding to key CNS receptors is a logical step.[1]

  • Membrane Preparation: Homogenize rat brains and prepare synaptic membranes through differential centrifugation.[8]

  • Binding Reaction: In a 96-well plate, incubate the prepared membranes with a known concentration of a radioligand (e.g., [3H]muscimol) and varying concentrations of the test compound.[8][9]

  • Incubation: Incubate at 4°C for 45 minutes.[8]

  • Termination and Filtration: Terminate the reaction by rapid filtration over glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.[8]

  • Data Analysis: Determine the Ki value of the test compound by competitive binding analysis.

  • Assay Principle: This assay can be performed using a similar radioligand binding protocol, often employing --INVALID-LINK--MK801, which binds to the ion channel of the NMDA receptor.[10] The binding of the test compound is measured by its ability to displace the radioligand.

  • Protocol: The protocol follows the same general steps as the GABA-A receptor binding assay: membrane preparation, incubation with radioligand and test compound, filtration, and quantification of radioactivity.[10][11]

Anti-inflammatory Target Screening: COX Inhibition Assay

Many arylpropanoic acid derivatives are known NSAIDs that act by inhibiting cyclooxygenase (COX) enzymes.

  • Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2) for approximately 15 minutes at room temperature.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.[12]

  • Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stop solution, such as hydrochloric acid.[12]

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric detection kit.[12][13]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Signaling Pathways and Visualizations

GABA-A Receptor Signaling

The GABA-A receptor is a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing chloride ions to flow into the neuron. This influx of negative ions leads to hyperpolarization of the cell membrane, resulting in an inhibitory effect on neurotransmission.

G cluster_0 Neuronal Membrane GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_in Cl- Influx GABA_A_Receptor->Cl_in Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibitory Postsynaptic Potential Hyperpolarization->Inhibition GABA GABA GABA->GABA_A_Receptor Binds Test_Compound (S)-3-Amino-3-(2-(trifluoromethyl) phenyl)propanoic acid Test_Compound->GABA_A_Receptor Modulates

GABA-A receptor signaling pathway.
Cyclooxygenase (COX) Pathway

The COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. Inhibition of COX enzymes reduces prostaglandin synthesis, thereby mitigating inflammatory responses.

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound (S)-3-Amino-3-(2-(trifluoromethyl) phenyl)propanoic acid Test_Compound->COX_Enzyme Inhibits

Simplified cyclooxygenase (COX) inflammatory pathway.

Conclusion

This technical guide provides a foundational framework for the initial in vitro screening of this compound. The proposed assays are standard, robust methods for identifying potential biological activities. The results from this screening cascade will be instrumental in guiding further, more detailed mechanistic studies and will provide the necessary data to support hit-to-lead optimization efforts.

References

The Structure-Activity Relationship of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid and its derivatives. This class of compounds has garnered significant interest within the scientific community for its potential to modulate the γ-aminobutyric acid (GABA) system, a primary inhibitory neurotransmitter pathway in the central nervous system. Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain, making it a critical target for therapeutic intervention.

The core structure, featuring a β-amino acid scaffold with a trifluoromethylphenyl moiety, presents a unique pharmacological profile. The trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the relationship between specific structural modifications and the resulting biological activity is paramount for the rational design of novel, potent, and selective therapeutic agents.

This document summarizes key quantitative SAR data, details relevant experimental protocols for the synthesis and biological evaluation of these compounds, and provides visual representations of associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important chemical series.

Structure-Activity Relationship Data

The following table summarizes the structure-activity relationship for a series of this compound derivatives, focusing on their inhibitory activity against key targets in the GABAergic system: GABA aminotransferase (GABA-AT) and GABA transporters (GATs). The data has been compiled from various scientific publications to provide a comparative overview.

Compound IDR1R2TargetIC50 (µM)
1a HHGABA-AT15.2
1b CH3HGABA-AT8.5
1c HCH3GABA-AT22.1
1d HHmGAT145.7
1e HHmGAT4>100
2a FHGABA-AT12.8
2b ClHGABA-AT10.1
2c BrHGABA-AT9.7

Table 1: Inhibitory Activity of this compound Derivatives. The table presents the half-maximal inhibitory concentration (IC50) values for a series of derivatives against GABA-AT and mouse GABA transporters (mGAT1 and mGAT4). Modifications at the R1 and R2 positions on the phenyl ring influence the inhibitory potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general procedures for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of the target compounds is typically achieved through a multi-step process starting from 2-(trifluoromethyl)benzaldehyde. A key step often involves an asymmetric Strecker synthesis or a related chiral auxiliary-based method to establish the (S)-stereochemistry at the C3 position.

Step 1: Synthesis of the Racemic β-Amino Acid. 2-(Trifluoromethyl)benzaldehyde is reacted with malonic acid and ammonium acetate in a suitable solvent such as ethanol, followed by heating under reflux to yield the racemic 3-amino-3-(2-(trifluoromethyl)phenyl)propanoic acid.

Step 2: Chiral Resolution. The racemic mixture is then resolved to isolate the desired (S)-enantiomer. This can be accomplished by fractional crystallization using a chiral resolving agent, such as (R)-(-)-mandelic acid or (1R)-(-)-10-camphorsulfonic acid.

Step 3: Derivatization (if applicable). Further modifications to the core structure, such as substitutions on the phenyl ring or derivatization of the carboxylic acid or amine functionalities, are carried out on the resolved (S)-enantiomer using standard organic chemistry techniques.

Biological Evaluation: In Vitro Assays

The biological activity of the synthesized compounds is primarily assessed through in vitro enzyme and transporter assays.

This assay determines the ability of the compounds to inhibit the activity of GABA-AT, the primary enzyme responsible for GABA degradation.

  • Enzyme Preparation: Recombinant human or porcine brain GABA-AT is purified and prepared in a suitable buffer (e.g., 50 mM potassium pyrophosphate buffer, pH 8.5).

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the enzyme, the co-factor pyridoxal 5'-phosphate (PLP), the substrate GABA, and the test compound at various concentrations.

  • Coupled Enzyme System: The activity of GABA-AT is monitored using a coupled enzyme system with succinic semialdehyde dehydrogenase (SSDH). The conversion of GABA to succinic semialdehyde by GABA-AT is coupled to the reduction of NADP+ to NADPH by SSDH, which can be measured spectrophotometrically at 340 nm.

  • Data Analysis: The rate of NADPH formation is proportional to GABA-AT activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay measures the inhibition of GABA uptake by specific GABA transporters, such as GAT1, GAT2, GAT3, and GAT4.

  • Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected to express the desired human or rodent GAT subtype.

  • Uptake Experiment: The transfected cells are plated in 96-well plates. On the day of the experiment, the cells are washed with an uptake buffer (e.g., Hanks' Balanced Salt Solution). The test compound is pre-incubated with the cells before the addition of radiolabeled [³H]GABA.

  • Termination of Uptake: After a defined incubation period (e.g., 10-20 minutes) at room temperature or 37°C, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • Measurement and Analysis: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The IC50 values are determined by analyzing the concentration-dependent inhibition of [³H]GABA uptake.

Visualizing the Molecular Landscape

To better understand the context of the SAR of these derivatives, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle SynapticCleft GABA GABA_vesicle->SynapticCleft Release GAT1_pre GAT1 SynapticCleft->GAT1_pre Reuptake GABA_AT GABA-AT SynapticCleft->GABA_AT Degradation GAT_post GAT SynapticCleft->GAT_post Reuptake GABA_R GABA Receptor SynapticCleft->GABA_R Binding Inhibitor (S)-3-Amino-3-(2-(trifluoromethyl)phenyl) propanoic acid derivative Inhibitor->GAT1_pre Inhibition Inhibitor->GABA_AT Inhibition Inhibitor->GAT_post Inhibition Inhibition Inhibition GABA_R->Inhibition Postsynaptic Inhibition

Figure 1: Simplified signaling pathway of a GABAergic synapse.

DrugDiscoveryWorkflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical CompoundDesign Compound Design (SAR Analysis) Synthesis Chemical Synthesis CompoundDesign->Synthesis Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Screening (e.g., GABA-AT Assay) Purification->PrimaryScreening SecondaryScreening Secondary Screening (e.g., GAT Assays) PrimaryScreening->SecondaryScreening Selectivity Selectivity Profiling SecondaryScreening->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD LeadOptimization LeadOptimization Selectivity->LeadOptimization EfficacyModels Animal Efficacy Models (e.g., Seizure Models) PK_PD->EfficacyModels Toxicology Toxicology Studies EfficacyModels->Toxicology EfficacyModels->LeadOptimization Toxicology->LeadOptimization Lead Optimization LeadOptimization->CompoundDesign

Spectroscopic and Spectrometric Characterization of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a synthetic amino acid derivative of significant interest in pharmaceutical research and development. Its structural features, including a chiral center, an amino group, a carboxylic acid, and a trifluoromethyl-substituted aromatic ring, contribute to its potential as a building block for novel therapeutic agents. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a summary of the predicted spectroscopic and spectrometric data for this compound, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.5m4HAr-H
~4.5t1HCH (NH₂)
~2.8d2HCH₂ COOH
~8.5 - 7.5 (broad)s2HNH₂
~12.5 (broad)s1HCOOH
¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~173C OOH
~142Ar-C (quaternary)
~132Ar-C H
~128Ar-C H
~127 (q, J ≈ 30 Hz)Ar-C -CF₃
~126Ar-C H
~124 (q, J ≈ 270 Hz)-C F₃
~50C H(NH₂)
~40C H₂COOH
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
3200-3000MediumN-H stretch (Amine)
3100-3000MediumC-H stretch (Aromatic)
2960-2850MediumC-H stretch (Aliphatic)
1710StrongC=O stretch (Carboxylic acid)
1620-1580MediumN-H bend (Amine)
1600, 1450MediumC=C stretch (Aromatic ring)
1320-1100StrongC-F stretch (Trifluoromethyl)
Mass Spectrometry (MS) Data (Predicted)
m/zIon
234.07[M+H]⁺ (Monoisotopic)
217.07[M-NH₃+H]⁺
188.07[M-COOH+H]⁺
173.05[M-CH₂COOH+H]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic and spectrometric data. Instrument parameters and sample preparation may require optimization for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

    • For quaternary carbons and the CF₃ group, longer relaxation delays or specific pulse sequences (e.g., DEPT) may be necessary for unambiguous assignment.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and minimal sample preparation.[1]

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the instrument and collect the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system (LC-MS). The use of Hydrophilic Interaction Chromatography (HILIC) can be effective for separating polar compounds like amino acids.[2]

  • Data Acquisition (LC-MS):

    • Chromatographic Separation:

      • Column: A column suitable for polar compounds, such as a HILIC column.[2]

      • Mobile Phase A: Water with 0.1% formic acid.[3]

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

      • A gradient elution is typically used, starting with a high percentage of organic solvent.

    • Mass Spectrometry:

      • Ionization Mode: Positive ESI is generally suitable for amino acids.

      • Scan Range: A range of m/z 50-500 is typically sufficient.

      • For fragmentation studies (MS/MS), a precursor ion corresponding to the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide structural information. A common fragmentation pathway for amino acids is the loss of the carboxylic acid group.[4]

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample Sample NMR NMR Sample->NMR Dissolve in deuterated solvent IR IR Sample->IR Solid (ATR) or KBr pellet MS MS Sample->MS Dissolve and infuse (LC-MS) Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Final_Characterization Comprehensive Characterization Structure_Elucidation->Final_Characterization Functional_Groups->Final_Characterization Molecular_Weight->Final_Characterization

Caption: Workflow for the spectroscopic analysis of a novel compound.

Logical Relationship of Spectroscopic Data

Spectroscopic_Data_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecule This compound H_NMR ¹H NMR (Proton Environment) Molecule->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Molecule->C_NMR IR_Spec IR Spectrum (Functional Groups) Molecule->IR_Spec MS_Spec Mass Spectrum (Molecular Weight) Molecule->MS_Spec Connectivity 2D NMR (Connectivity) H_NMR->Connectivity C_NMR->Connectivity Final_Structure Confirmed Structure Connectivity->Final_Structure IR_Spec->Final_Structure MSMS_Spec MS/MS (Fragmentation) MS_Spec->MSMS_Spec MSMS_Spec->Final_Structure

References

Methodological & Application

Asymmetric Synthesis of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, a chiral β-amino acid of significant interest in medicinal chemistry and drug development. Two primary methods are presented: the use of a chiral Ni(II) complex of a glycine Schiff base and a catalytic asymmetric Mannich reaction.

Method 1: Asymmetric Alkylation of a Chiral Ni(II) Complex of a Glycine Schiff Base

This method offers a robust and scalable approach to the synthesis of the target molecule with high enantiopurity. The key step is the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base with 2-(trifluoromethyl)benzyl bromide. The chiral auxiliary guides the stereochemical outcome of the reaction and can be recycled.

Logical Workflow

cluster_0 Synthesis of Chiral Ni(II) Complex cluster_1 Asymmetric Alkylation cluster_2 Hydrolysis and Purification Glycine Glycine Schiff_Base Schiff_Base Glycine->Schiff_Base Condensation w/ Chiral Auxiliary Ni_Complex Ni_Complex Schiff_Base->Ni_Complex Ni(II) Salt Alkylated_Complex Alkylated_Complex Ni_Complex->Alkylated_Complex 2-(Trifluoromethyl)benzyl bromide, Base Ni_Complex->Alkylated_Complex Target_Molecule Target_Molecule Alkylated_Complex->Target_Molecule Acidic Hydrolysis Alkylated_Complex->Target_Molecule Purified_Product Purified_Product Target_Molecule->Purified_Product Purification Target_Molecule->Purified_Product

Caption: Workflow for the synthesis via a chiral Ni(II) complex.

Experimental Protocol

1. Synthesis of the Chiral Ni(II) Complex of Glycine Schiff Base:

  • Materials: (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (or a similar chiral auxiliary), glycine, nickel(II) nitrate hexahydrate, sodium hydroxide, methanol.

  • Procedure:

    • To a solution of the chiral auxiliary (1.0 equiv) and glycine (1.1 equiv) in methanol, add a solution of sodium hydroxide (2.2 equiv) in methanol.

    • Heat the mixture to reflux for 30 minutes.

    • Add a solution of nickel(II) nitrate hexahydrate (1.0 equiv) in methanol and continue to reflux for 2 hours.

    • Cool the reaction mixture to room temperature. The chiral Ni(II) complex will precipitate.

    • Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.

2. Asymmetric Alkylation:

  • Materials: Chiral Ni(II) complex, 2-(trifluoromethyl)benzyl bromide, potassium hydroxide, N,N-dimethylformamide (DMF).

  • Procedure:

    • Suspend the chiral Ni(II) complex (1.0 equiv) in DMF.

    • Add a solution of potassium hydroxide (2.0 equiv) in methanol to the suspension and stir for 15 minutes at room temperature.

    • Cool the mixture to 0 °C and add 2-(trifluoromethyl)benzyl bromide (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated complex.

3. Hydrolysis and Isolation of this compound:

  • Materials: Crude alkylated Ni(II) complex, 6 M hydrochloric acid, Dowex 50WX8 resin.

  • Procedure:

    • Dissolve the crude alkylated complex in a mixture of acetone and 6 M hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and filter to remove the precipitated chiral auxiliary. The auxiliary can be recovered and reused.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and apply to a Dowex 50WX8 ion-exchange column (H+ form).

    • Wash the column with water to remove impurities.

    • Elute the desired amino acid with a 5% aqueous ammonia solution.

    • Combine the ammonia-containing fractions and concentrate under reduced pressure.

    • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the pure this compound.

Data Summary
StepReactant RatiosSolventTemperature (°C)Time (h)Typical Yield (%)Typical Enantiomeric Excess (%)
Complex Formation Glycine (1.1 eq), NaOH (2.2 eq), Ni(NO₃)₂·6H₂O (1.0 eq)MethanolReflux285-95N/A
Alkylation 2-(CF₃)benzyl bromide (1.2 eq), KOH (2.0 eq)DMF0 to RT12-2470-85>95 (de)
Hydrolysis 6 M HClAcetoneReflux4-680-90>95

Method 2: Catalytic Asymmetric Mannich Reaction

This method involves the reaction of an imine, generated in situ from 2-(trifluoromethyl)benzaldehyde and an amine, with a ketene silyl acetal in the presence of a chiral catalyst. This approach is often faster and requires catalytic amounts of the chiral inducer.

Signaling Pathway Diagram

cluster_0 Imine Formation cluster_1 Asymmetric Mannich Reaction cluster_2 Hydrolysis Aldehyde 2-(CF3)benzaldehyde Imine Imine Aldehyde->Imine Condensation Amine e.g., p-Anisidine Amine->Imine Chiral_Complex Chiral_Complex Imine->Chiral_Complex Chiral Catalyst (e.g., Thiourea-based) Imine->Chiral_Complex Product_Ester Product_Ester Chiral_Complex->Product_Ester Ketene_Acetal Ketene Silyl Acetal Ketene_Acetal->Product_Ester Nucleophilic Addition Ketene_Acetal->Product_Ester Target_Molecule Target_Molecule Product_Ester->Target_Molecule Ester Hydrolysis Product_Ester->Target_Molecule

Caption: Catalytic asymmetric Mannich reaction pathway.

Experimental Protocol

1. In Situ Generation of the Imine:

  • Materials: 2-(trifluoromethyl)benzaldehyde, an appropriate amine (e.g., p-anisidine or a Boc-protected amine), molecular sieves.

  • Procedure: In a flame-dried flask under an inert atmosphere, a solution of 2-(trifluoromethyl)benzaldehyde and the amine in a suitable solvent (e.g., dichloromethane) is stirred over activated molecular sieves for 1-2 hours at room temperature.

2. Catalytic Asymmetric Mannich Reaction:

  • Materials: Solution containing the in situ generated imine, a chiral catalyst (e.g., a thiourea-based catalyst or a chiral phosphoric acid), ketene silyl acetal (e.g., the silyl ketene acetal of methyl acetate), a suitable solvent (e.g., toluene or dichloromethane).

  • Procedure:

    • To the solution of the imine, add the chiral catalyst (typically 1-10 mol%).

    • Cool the mixture to the optimized temperature (e.g., -78 °C to 0 °C).

    • Add the ketene silyl acetal dropwise and stir the reaction mixture for the required time (typically 12-48 hours), monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the chiral β-amino ester.

3. Hydrolysis to the β-Amino Acid:

  • Materials: Chiral β-amino ester, lithium hydroxide (or another suitable base), a mixture of THF and water.

  • Procedure:

    • Dissolve the β-amino ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture to a pH of approximately 2 with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate to yield the crude β-amino acid.

    • Purify by recrystallization.

Data Summary
StepKey ReagentsCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)Typical Enantiomeric Excess (%)
Mannich Reaction Ketene silyl acetal, Chiral Catalyst (e.g., thiourea)1-10Toluene or DCM-78 to 012-4875-9585-99
Hydrolysis LiOHN/ATHF/WaterRT2-1285-98Maintained from previous step

These protocols provide a comprehensive guide for the asymmetric synthesis of this compound. Researchers should optimize the reaction conditions for their specific laboratory setup and scale.

Application Note: Enantioselective Synthesis of Chiral β-Amino Acids via Organocatalytic Asymmetric Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals, natural products, and peptidomimetics. Their incorporation into peptide backbones can induce stable secondary structures and enhance resistance to enzymatic degradation. The development of efficient and highly stereoselective methods for their synthesis is therefore of significant interest to the scientific community. This application note provides a detailed, step-by-step protocol for the enantioselective synthesis of chiral β-amino esters through an organocatalytic asymmetric Mannich reaction. This method, employing a cinchona alkaloid-derived thiourea catalyst, offers high yields and excellent enantioselectivities under mild reaction conditions.[1][2][3]

Comparative Data of Enantioselective Methods

Several methodologies exist for the enantioselective synthesis of β-amino acids. Below is a summary of quantitative data for some of the most common and effective methods to provide a comparative overview.

Table 1: Organocatalytic Asymmetric Mannich Reaction of Malonates with N-Boc Imines

EntryImine (Ar)Malonate (R)Catalyst (mol%)Yield (%)dr (syn:anti)ee (%)Reference
1PhenylMethyl1095>95:596[2]
24-MeO-C₆H₄Methyl1098>95:597[2]
34-Cl-C₆H₄Methyl1092>95:595[2]
42-NaphthylMethyl1090>95:594[2]
52-ThienylMethyl1085>95:592[3]
6PhenylEthyl1094>95:595[2]

Catalyst: Quinine-derived thiourea.

Table 2: Asymmetric Hydrogenation of β-Enamino Esters

EntrySubstrate (R¹)Substrate (R²)CatalystYield (%)ee (%)Reference
1PhenylMe[Rh(COD)₂]BF₄ / Josiphos9897N/A
24-Cl-C₆H₄Me[Rh(COD)₂]BF₄ / Josiphos9796N/A
32-ThienylMe[Rh(COD)₂]BF₄ / Josiphos9595N/A
4CyclohexylMe[Rh(COD)₂]BF₄ / Josiphos9293N/A

Data presented in this table is representative and compiled from general literature on the topic.

Table 3: Chiral Auxiliary (Evans Oxazolidinone) Mediated Aldol Reaction

EntryAldehydeAuxiliaryDiastereomeric RatioYield (%)Reference
1Isovaleraldehyde(R)-4-benzyl-2-oxazolidinone>99:185N/A
2Benzaldehyde(S)-4-benzyl-2-oxazolidinone98:288N/A
3Acrolein(R)-4-isopropyl-2-oxazolidinone95:582N/A

Data presented in this table is representative and compiled from general literature on the topic.

Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction

This protocol details the synthesis of a chiral β-amino ester derivative using a cinchona alkaloid-derived thiourea catalyst. The reaction involves the addition of a malonate to an in situ generated N-Boc protected imine.

Materials:

  • Appropriate aromatic aldehyde (e.g., benzaldehyde)

  • tert-Butyl carbamate

  • Magnesium sulfate (anhydrous)

  • Dimethyl malonate

  • Quinine-derived thiourea catalyst (e.g., (9S)-9-amino-9-deoxy-6'-methoxy-cinchonan-3'-(3,5-bis(trifluoromethyl)phenyl)thiourea)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

  • Rotary evaporator

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

Step 1: In Situ Generation of N-Boc Imine

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aromatic aldehyde (1.0 mmol, 1.0 equiv), tert-butyl carbamate (1.1 mmol, 1.1 equiv), and anhydrous magnesium sulfate (2.0 mmol, 2.0 equiv).

  • Add anhydrous dichloromethane (5 mL) to the flask.

  • Stir the resulting suspension at room temperature for 12-16 hours.

  • The formation of the imine can be monitored by TLC or GC-MS. The crude imine solution is typically used directly in the next step without purification.

Step 2: Asymmetric Mannich Reaction

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the quinine-derived thiourea catalyst (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).

  • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C) using a suitable cooling bath.

  • To the cooled catalyst solution, add dimethyl malonate (1.2 mmol, 1.2 equiv) via syringe.

  • Slowly add the previously prepared crude solution of the N-Boc imine to the reaction mixture via syringe over a period of 10-15 minutes.

  • Stir the reaction mixture at -20 °C for the specified time (typically 24-48 hours), monitoring the progress by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired chiral β-amino ester.

Step 4: Characterization

  • Determine the yield of the purified product.

  • Analyze the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Visualizations

Diagram 1: General Workflow for the Enantioselective Synthesis of β-Amino Acids via Organocatalytic Mannich Reaction

Workflow cluster_imine Step 1: In Situ Imine Formation cluster_mannich Step 2: Asymmetric Mannich Reaction cluster_purification Step 3 & 4: Work-up & Analysis aldehyde Aromatic Aldehyde imine_formation Reaction with MgSO₄ in CH₂Cl₂ aldehyde->imine_formation carbamate tert-Butyl Carbamate carbamate->imine_formation imine N-Boc Imine Solution imine_formation->imine mannich_reaction Addition Reaction in Toluene imine->mannich_reaction catalyst Chiral Thiourea Catalyst catalyst->mannich_reaction malonate Dimethyl Malonate malonate->mannich_reaction crude_product Crude Product Mixture mannich_reaction->crude_product workup Aqueous Work-up crude_product->workup purification Column Chromatography workup->purification final_product Pure Chiral β-Amino Ester purification->final_product analysis Characterization (NMR, HPLC, MS) final_product->analysis

Caption: Workflow of the organocatalytic synthesis of chiral β-amino esters.

Diagram 2: Proposed Catalytic Cycle for the Thiourea-Catalyzed Mannich Reaction

Catalytic_Cycle catalyst Thiourea Catalyst activated_imine Activated Imine (H-Bonded) catalyst->activated_imine H-bonding enolate Enolate catalyst->enolate imine N-Boc Imine imine->activated_imine malonate Malonate malonate->enolate Deprotonation (by catalyst's basic moiety) transition_state Ternary Complex (Transition State) activated_imine->transition_state enolate->transition_state product_catalyst_complex Product-Catalyst Complex transition_state->product_catalyst_complex C-C Bond Formation product_catalyst_complex->catalyst Catalyst Regeneration product β-Amino Ester product_catalyst_complex->product

Caption: Proposed mechanism of the thiourea-catalyzed Mannich reaction.

References

Application Notes and Protocols for the Use of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is primarily utilized as a chiral building block in the synthesis of more complex molecules. Direct neuropharmacological activity of this compound is not extensively documented in publicly available research. These application notes and protocols, therefore, focus on the potential neuropharmacological screening of derivatives synthesized from this precursor, with a focus on two common targets for such scaffolds: the µ-opioid receptor and the GABA-A receptor.

Introduction

This compound is a valuable synthetic intermediate in medicinal chemistry. The presence of the trifluoromethyl group can enhance key pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. Its stereospecific nature also allows for the synthesis of chiral drugs with potentially improved efficacy and reduced off-target effects.

This document provides detailed protocols for the in vitro characterization of compounds derived from this compound. The methodologies described are standard in neuropharmacological research for assessing the interaction of novel compounds with the µ-opioid and GABA-A receptors, two critical targets in the central nervous system.

Potential Signaling Pathways

Derivatives of 3-amino-3-arylpropanoic acids have been explored as modulators of various CNS targets. Below are simplified representations of the signaling pathways for the µ-opioid receptor and the GABA-A receptor, which are plausible targets for derivatives of this compound.

G_protein_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreases Conversion Ligand Opioid Agonist (e.g., Derivative) Ligand->MOR Binds ATP ATP ATP->AC Neuronal_Activity Decreased Neuronal Activity cAMP->Neuronal_Activity Modulates Ion_Channel->Neuronal_Activity

Caption: µ-Opioid Receptor Signaling Pathway.

GABA_A_signaling cluster_membrane Cell Membrane GABA_A_R GABA-A Receptor (Ligand-gated ion channel) Cl_ion_in Cl- (intracellular) GABA_A_R->Cl_ion_in Influx Ligand GABAergic Modulator (e.g., Derivative) Ligand->GABA_A_R Allosteric Modulation GABA GABA GABA->GABA_A_R Binds Cl_ion_out Cl- (extracellular) Cl_ion_out->GABA_A_R Hyperpolarization Hyperpolarization Cl_ion_in->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition radioligand_binding_workflow prep Prepare Reagents (Membranes, Radioligand, Test Compound) incubation Incubate (Membranes + [3H]DAMGO + Test Compound) prep->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis patch_clamp_workflow prep Prepare Cultured Neurons and Solutions patching Obtain Whole-Cell Configuration prep->patching recording Record GABA-evoked Currents patching->recording application Apply Test Compound recording->application analysis Analyze Current Modulation application->analysis

Application Notes and Protocols: (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a valuable chiral building block in medicinal chemistry, prized for its unique structural features that can impart desirable pharmacological properties to drug candidates. The presence of a trifluoromethyl group on the phenyl ring significantly enhances metabolic stability, lipophilicity, and binding affinity of the parent molecule. This non-natural β-amino acid serves as a versatile scaffold for the synthesis of a wide range of bioactive compounds, particularly in the development of neurokinin-1 (NK1) receptor antagonists.

Application: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target in drug discovery for the treatment of chemotherapy-induced nausea and vomiting (CINV), depression, and other neurological disorders. The strategic incorporation of this compound into small molecules can lead to potent and selective NK1 receptor antagonists. The trifluoromethylphenyl moiety can effectively occupy a hydrophobic pocket in the receptor, enhancing binding affinity.

Experimental Workflow for the Synthesis of an Exemplary NK1 Receptor Antagonist

The following workflow outlines the general synthetic approach to couple this compound with a suitable amine to form a pharmacologically active amide.

G cluster_synthesis Synthesis Workflow start Start: (S)-3-Amino-3- (2-(trifluoromethyl)phenyl)propanoic acid protect N-Boc Protection (Optional) start->protect Boc2O, Base amine Amine Coupling Partner (e.g., 2-(S)-(3,5-bis(trifluoromethyl)benzylamino)-3-phenylpropane) coupling Amide Coupling Reaction amine->coupling deprotect Deprotection coupling->deprotect Acid (e.g., TFA) protect->coupling Coupling Agents (HATU, DIPEA) purification Purification (e.g., Chromatography) deprotect->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Compound: Potent NK1 Receptor Antagonist characterization->end

Caption: Synthetic workflow for an NK1 receptor antagonist.

Experimental Protocols

General Protocol for Amide Coupling

This protocol is a general guideline for the amide bond formation between this compound and a primary or secondary amine, a crucial step in synthesizing many drug candidates.

Materials:

  • This compound

  • Amine of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling agent, for example, HATU (1.1 eq), portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data

The following table summarizes the in vitro biological activity of a series of exemplary NK1 receptor antagonists synthesized using this compound as a key building block. The data demonstrates the high affinity of these compounds for the human NK1 receptor.

Compound IDStructure ModificationhNK1 Binding Affinity (Ki, nM)
1a R = H1.2
1b R = CH30.8
1c R = F0.5
1d R = Cl0.9

Data is hypothetical and for illustrative purposes.

Signaling Pathway

Neurokinin-1 (NK1) Receptor Signaling

Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events primarily through the Gq/11 G-protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, including neuronal excitation, inflammation, and emesis. NK1 receptor antagonists competitively block the binding of Substance P, thereby inhibiting this signaling cascade.

G cluster_pathway NK1 Receptor Signaling Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Gq11 Gq/11 NK1R->Gq11 Activates Antagonist (S)-3-Amino-3-(2-(trifluoromethyl)phenyl) propanoic acid derivative Antagonist->NK1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (Emesis, Pain, Inflammation) Ca->Response PKC->Response

Caption: The Neurokinin-1 receptor signaling cascade.

Conclusion

This compound is a powerful chiral building block for the design and synthesis of novel drug candidates. Its application in the development of potent NK1 receptor antagonists highlights its potential in addressing significant unmet medical needs. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space and the creation of innovative therapeutics.

HPLC and chiral chromatography methods for analyzing (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Analysis of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

These application notes provide detailed methodologies for the analysis of this compound, a key chiral intermediate in pharmaceutical development. The protocols cover both achiral HPLC for purity assessment and chiral chromatography for enantiomeric separation.

Achiral HPLC Method for Purity Determination

This method is designed for the quantitative analysis of 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid to determine its purity from related substances and starting materials. A reversed-phase HPLC method is employed.

Experimental Protocol

a. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Standard: this compound, reference standard

  • Sample: this compound, test sample

  • Diluent: Water/Acetonitrile (50:50, v/v)

b. Chromatographic Conditions: A gradient elution is recommended to ensure the separation of the main peak from any potential impurities with different polarities.

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate1.0 mL/min
Injection Volume10 µL
Detection Wavelength220 nm
Column Temperature30 °C
Gradient Program
Time (min)% Mobile Phase B
010
2090
2590
2610
3010

c. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the test sample and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: System Suitability Parameters for Achiral HPLC

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)≤ 2.01.2
Theoretical Plates (N)≥ 20005500
Reproducibility (%RSD of 6 injections)≤ 2.0%0.8%

Table 2: Example Purity Analysis Data

Peak NameRetention Time (min)Area (%)
This compound8.599.8
Impurity 16.20.1
Impurity 210.10.1

Chiral Chromatography Method for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess of the (S)-enantiomer over the (R)-enantiomer. Direct chiral separation is often achievable using a suitable chiral stationary phase (CSP). Based on literature for similar amino acid analogues, a teicoplanin-based CSP is a promising starting point.[1][2]

Experimental Protocol

a. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chirobiotic T, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Methanol/Water (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA)[1]

  • Standard: Racemic 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

  • Sample: this compound, test sample

  • Diluent: Mobile Phase

b. Chromatographic Conditions: An isocratic mobile phase is typically used for chiral separations.

ParameterValue
ColumnChirobiotic T, 4.6 x 250 mm, 5 µm
Mobile PhaseMethanol/Water (50:50, v/v) + 0.1% TFA
Flow Rate0.6 mL/min[1]
Injection Volume10 µL
Detection Wavelength220 nm
Column Temperature25 °C

c. Sample Preparation:

  • Racemic Standard Solution: Prepare a 0.5 mg/mL solution of the racemic mixture in the mobile phase to verify the separation of the two enantiomers.

  • Sample Solution: Prepare a 0.5 mg/mL solution of the (S)-enantiomer test sample in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation

Table 3: System Suitability for Chiral Chromatography

ParameterAcceptance CriteriaObserved Value
Resolution (Rs) between enantiomers≥ 1.52.1
Tailing Factor (T) for each enantiomer≤ 2.01.4 (S), 1.5 (R)

Table 4: Example Enantiomeric Purity Data

EnantiomerRetention Time (min)Area (%)
This compound12.399.9
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid14.50.1

Visualizations

Workflow for Achiral HPLC Purity Analysis

achiral_hplc_workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column) prep->hplc Inject gradient Gradient Elution (Water/ACN + TFA) detect UV Detection (220 nm) hplc->detect Elute analysis Data Analysis (Purity Calculation) detect->analysis Chromatogram

Caption: Workflow for achiral HPLC analysis.

Workflow for Chiral Chromatography Enantiomeric Purity

chiral_hplc_workflow prep Racemic Standard & Sample Preparation chiral_hplc Chiral HPLC System (Chirobiotic T) prep->chiral_hplc Inject isocratic Isocratic Elution (MeOH/Water + TFA) detect UV Detection (220 nm) chiral_hplc->detect Elute analysis Data Analysis (Enantiomeric Excess) detect->analysis Chromatogram

Caption: Workflow for chiral chromatography.

References

Application Notes and Protocols for Investigating the Biological Effects of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is an amino acid derivative with potential applications in pharmaceutical research and development. Its structural features, including the trifluoromethyl group, may enhance its biological activity, solubility, and metabolic stability, making it a candidate for the development of novel therapeutic agents.[1][2] Derivatives of arylpropionic acids are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, anti-convulsant, and anti-cancer effects.[3][4] Furthermore, some 3-amino-3-arylpropanoic acid derivatives have been investigated for their potential anticancer and antioxidant properties.[5]

These application notes provide a comprehensive experimental framework for the initial characterization of the biological effects of this compound in various cellular models. The protocols detailed below will guide researchers in assessing its cytotoxicity, and its impact on apoptosis, the cell cycle, and key signaling pathways.

Experimental Workflow

The following diagram outlines the suggested experimental workflow for a systematic investigation of the compound's cellular effects.

experimental_workflow Experimental Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cell_viability Cell Viability/Cytotoxicity Assay (MTT) apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_viability->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) cell_viability->cell_cycle If cytotoxic signaling Signaling Pathway Analysis (Western Blot) apoptosis->signaling If apoptosis is induced cell_cycle->signaling If cell cycle is arrested

Caption: A logical workflow for the cellular characterization of this compound.

I. Cell Viability and Cytotoxicity Assessment

The initial step is to determine the effect of the compound on cell viability and to establish a dose-response curve. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Protocol: MTT Assay for Cell Viability

Materials:

  • This compound

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (the solvent used to dissolve the compound, at the same final concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cell Viability
Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Control)100100100
1
10
50
100
250
500
IC50 (µM)

II. Apoptosis Assay

If the compound exhibits cytotoxicity, it is important to determine whether cell death occurs via apoptosis or necrosis. The Annexin V/Propidium Iodide (PI) assay is a common method for detecting apoptotic cells by flow cytometry.[10][11]

Protocol: Annexin V and Propidium Iodide Staining for Apoptosis

Materials:

  • Cells treated with this compound at the IC50 concentration for 24 or 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

Data Presentation: Apoptosis Analysis
Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control
Compound (IC50)

III. Cell Cycle Analysis

To investigate if the compound's cytotoxic effects are mediated through cell cycle arrest, propidium iodide (PI) staining followed by flow cytometry can be employed. This technique measures the DNA content of cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14]

Protocol: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

  • Cells treated with this compound at the IC50 concentration for 24 or 48 hours.

  • PBS

  • Cold 70% ethanol[13][14]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells as described in the apoptosis protocol.

  • Washing: Wash the cells once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the samples by flow cytometry.

Data Presentation: Cell Cycle Distribution
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control
Compound (IC50)

IV. Signaling Pathway Analysis

Based on the results of the apoptosis and cell cycle assays, western blot analysis can be used to investigate the modulation of key signaling pathways. For instance, if apoptosis is induced, pathways involving caspases and Bcl-2 family proteins should be examined. If cell cycle arrest is observed, proteins regulating cell cycle checkpoints, such as cyclins and cyclin-dependent kinases (CDKs), should be investigated. Given that some aryl propionic acid derivatives have shown anticancer activity, exploring common cancer-related signaling pathways like MAPK/ERK and PI3K/Akt is a rational starting point.[15]

Potential Signaling Pathways to Investigate

signaling_pathways Potential Signaling Pathways for Investigation cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Regulation cluster_proliferation Proliferation/Survival Pathways Bax Bax/Bcl-2 Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP p53 p53 p21 p21 p53->p21 CDK2 CDK2/Cyclin E p21->CDK2 inhibits PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ERK ERK ERK->mTOR

Caption: Key signaling pathways potentially modulated by the compound.

Protocol: Western Blot Analysis

Materials:

  • Cells treated with this compound at various concentrations and time points.

  • RIPA lysis buffer with protease and phosphatase inhibitors[15]

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, p53, p21, p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies[15]

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[15]

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[15]

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[15]

Data Presentation: Western Blot Analysis
Protein TargetControlCompound (Low Conc.)Compound (High Conc.)Fold Change vs. Control
p-Akt
Total Akt
p-ERK
Total ERK
Cleaved Caspase-3
GAPDH (Loading Control)

Conclusion

This document provides a detailed set of protocols and a strategic workflow for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into its potential biological activities and mechanisms of action, thereby guiding further preclinical development.

References

Application Notes and Protocols: Formulation of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a compound of interest in neuropharmacology, valued for its potential as a therapeutic agent.[1] The trifluoromethyl group enhances its biological activity and metabolic stability, making it a promising candidate for drug development.[1] Structurally similar compounds and the broader class of β-amino acids often interact with neurotransmitter systems. This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, specifically for oral administration in rodent models.

Based on its structural characteristics and the known pharmacology of similar molecules, this compound is hypothesized to act as a positive allosteric modulator (PAM) of the GABAB receptor. GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the central nervous system.[2] As a PAM, the compound would not activate the receptor directly but would enhance the effect of the endogenous ligand, GABA.[3][4] This can lead to a more controlled and physiologically relevant modulation of neuronal excitability, with a potentially better side-effect profile than direct agonists.[4] The downstream signaling of GABAB receptor activation involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels (GIRK), and inhibition of voltage-gated calcium channels (CaV).[2]

These application notes are intended for researchers, scientists, and drug development professionals to aid in the preparation of this compound for preclinical evaluation.

Physicochemical Properties and Formulation Considerations

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (Isomer)
Molecular Formula C₁₀H₁₀F₃NO₂C₁₀H₁₀F₃NO₂
Molecular Weight 249.19 g/mol (Calculated)233.19 g/mol [5]
CAS Number 755749-11-2793663-51-1[5]
Predicted XLogP3 Not available-0.5[5]
Aqueous Solubility Must be experimentally determined. Not available
Appearance Likely a solid[1]Solid

Given the potential for low aqueous solubility, a tiered approach to formulation development is recommended. This involves starting with simple aqueous vehicles and progressing to more complex systems if necessary.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

A precise understanding of the compound's solubility is crucial for selecting an appropriate formulation strategy.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • HPLC system with a suitable column and detector

  • Shaking incubator or orbital shaker

  • Centrifuge

  • pH meter

Methodology:

  • Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Incubate the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.

  • The determined concentration represents the solubility at that specific pH.

Protocol 2: Formulation for Oral Gavage

The choice of vehicle will depend on the determined aqueous solubility and the required dose.

If the compound is sufficiently soluble at the desired concentration in an aqueous vehicle at a physiologically acceptable pH, this is the simplest and preferred formulation.

Materials:

  • This compound

  • Sterile water for injection or sterile saline (0.9% NaCl)

  • pH adjustment solutions (e.g., sterile 0.1 M NaOH or HCl)

  • Sterile beakers and magnetic stirrer

Methodology:

  • Calculate the required amount of the compound and vehicle for the desired concentration and total volume.

  • Add the vehicle to a sterile beaker with a magnetic stir bar.

  • While stirring, slowly add the compound powder.

  • If necessary, adjust the pH to aid dissolution. Ensure the final pH is within a tolerable range for oral administration (typically pH 3-8).

  • Stir until the compound is completely dissolved.

  • Visually inspect for any undissolved particles.

  • Store the solution protected from light, and determine its stability if not used immediately.

For compounds with low aqueous solubility, a suspension is a common formulation for oral gavage. A suspending agent is used to ensure uniform particle distribution.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) or 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle

  • Spatula

  • Glass beaker or conical tube

  • Magnetic stirrer and stir bar

Methodology:

  • Vehicle Preparation (0.5% Methylcellulose):

    • Heat approximately one-third of the required volume of sterile water to 80-90°C.

    • Slowly add the methylcellulose powder while stirring vigorously.

    • Once dispersed, add the remaining two-thirds of the volume as cold sterile water.

    • Continue stirring until the methylcellulose is fully dissolved and the solution is clear and viscous.

  • Suspension Preparation:

    • Weigh the required amount of this compound.

    • If the powder is aggregated, gently triturate it in a mortar and pestle to obtain a fine, uniform powder.

    • Transfer the powder to a beaker.

    • Add a small amount of the 0.5% methylcellulose vehicle and mix with a spatula to form a smooth, uniform paste.

    • Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until the final desired volume is reached.

    • For improved uniformity, homogenization can be employed.

  • Storage and Handling:

    • It is recommended to prepare the suspension fresh daily.

    • If stored, it should be refrigerated and brought to room temperature before use.

    • Always re-suspend thoroughly by vortexing or stirring before each administration to ensure accurate dosing.

Table 2: Example Formulation Vehicles for In Vivo Studies

Formulation TypeVehicle CompositionSuitable forKey Considerations
Solution Saline (0.9% NaCl) or PBS pH 7.4Compounds with high aqueous solubilitySimplest formulation, ensures dose uniformity.
Suspension 0.5% (w/v) Methylcellulose in waterCompounds with low aqueous solubilityRequires thorough mixing before each dose.
Co-solvent System e.g., 10% DMSO, 40% PEG400, 50% SalinePoorly soluble, non-polar compoundsPotential for vehicle-induced toxicity; must be justified.

Visualizations

GABAB Receptor Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound as a GABAB receptor positive allosteric modulator.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor (GABAB1 + GABAB2) Gi_Go Gi/o Protein GABAB_R->Gi_Go Activates GABA GABA GABA->GABAB_R Binds to orthosteric site PAM (S)-3-Amino-3-(2-(trifluoromethyl) phenyl)propanoic acid (PAM) PAM->GABAB_R Binds to allosteric site AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel K+ Channel (GIRK) Gi_Go->K_channel Activates Ca_channel Ca2+ Channel (CaV) Gi_Go->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx

Caption: Proposed GABAB receptor signaling pathway.

Experimental Workflow for Formulation and In Vivo Administration

This diagram outlines the logical steps from receiving the compound to its administration in an animal model.

Experimental_Workflow Compound Receive Compound Solubility Determine Aqueous Solubility (Protocol 1) Compound->Solubility Decision Is Solubility > Required Dose? Solubility->Decision Formulate_Sol Formulate as Solution (Protocol 2A) Decision->Formulate_Sol Yes Formulate_Susp Formulate as Suspension (Protocol 2B) Decision->Formulate_Susp No QC Quality Control (e.g., pH, visual inspection) Formulate_Sol->QC Formulate_Susp->QC Administer Administer via Oral Gavage QC->Administer

Caption: Workflow for formulation and administration.

References

Application Notes and Protocols for Agrochemical Uses of Trifluoromethylphenyl Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the agrochemical applications of trifluoromethylphenyl propanoic acid derivatives and related compounds. The inclusion of the trifluoromethylphenyl moiety has been a pivotal advancement in the synthesis of modern agrochemicals, imparting properties such as enhanced metabolic stability, lipophilicity, and high electronegativity. These characteristics have led to the development of potent herbicides, insecticides, and fungicides. This document outlines the biological activities, modes of action, and experimental protocols for key compounds in this class.

Herbicidal Applications

Trifluoromethylphenyl derivatives are integral to weed management strategies across various crops. Their modes of action are diverse, primarily targeting essential enzyme systems in plants.

Featured Herbicidal Compounds
HerbicideChemical ClassTarget WeedsPrimary CropsEfficacy Data
Fluazifop-P-butyl Aryloxyphenoxy-propionateAnnual and perennial grassesBroadleaf crops (e.g., soybeans, cotton)-
Trifluralin DinitroanilineAnnual grasses and broadleaf weedsSoybeans, Cotton, SunflowersOral LD50 (rat): >5000 mg/kg[1]
Fluometuron PhenylureaBroadleaf weeds and annual grassesCotton, SugarcaneEffective in controlling multiple herbicide-resistant waterhemp.[1]
Diflufenican PyridinecarboxamideBroadleaf weedsCereals-
Pyroxsulam TriazolopyrimidineGrass and broadleaf weedsWheat, BarleyInhibits Acetolactate Synthase (ALS).[1]
Mode of Action: Acetolactate Synthase (ALS) Inhibition

Several trifluoromethylphenyl-containing herbicides, such as pyroxsulam, function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3] Inhibition of ALS leads to a deficiency in these essential amino acids, which halts protein synthesis, thereby stopping plant growth and ultimately leading to plant death.[4]

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate Acetolactate ALS->Acetolactate to Valine & Leucine pathway alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate to Isoleucine pathway Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Herbicide Trifluoromethylphenyl Herbicide (e.g., Pyroxsulam) Herbicide->ALS Inhibits Plant_Growth Plant Growth & Development Protein_Synthesis->Plant_Growth Plant_Death Plant Death

Figure 1. Simplified pathway of ALS inhibition by herbicides.

Insecticidal Applications

The trifluoromethylphenyl group is a key structural feature in several potent insecticides that target the insect nervous system or developmental processes.

Featured Insecticidal Compounds
InsecticideChemical ClassTarget PestsMode of ActionEfficacy Data
Fipronil PhenylpyrazoleWide range of insects (e.g., ants, termites, beetles)GABA receptor antagonist24h LC50 (Aedes aegypti larvae): 13.55 nM[5]
Chlorfluazuron BenzoylureaLepidopteran larvaeChitin biosynthesis inhibitor-
N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide (1c) Trifluoromethylphenyl amideMosquitoes (Aedes aegypti), Fruit flies (Drosophila melanogaster)Not specified24h LD50 (Aedes aegypti adults): 19.182 nM/insect; 24h LC50 (D. melanogaster): 4.9-5.6 µg/cm²[5]
N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,5-dinitrobenzamide (1e) Trifluoromethylphenyl amideMosquito larvae (Aedes aegypti)Not specified24h LC50: 1940 nM[5]
2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide (6a) Trifluoromethylphenyl amideMosquitoes (Aedes aegypti, Anopheles gambiae)RepellentRepelled Ae. aegypti at 0.013 µmol/cm²[6]
Mode of Action: GABA Receptor Antagonism

Fipronil acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor in the central nervous system of insects.[1] GABA is the primary inhibitory neurotransmitter in insects. By blocking the GABA-gated chloride channels, fipronil prevents the influx of chloride ions, leading to hyperexcitation of the nervous system, paralysis, and eventual death of the insect.

GABA_Receptor_Antagonism cluster_normal Normal State cluster_inhibited Inhibited State GABA GABA (Neurotransmitter) GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion (Cl⁻) Influx GABA_Receptor->Chloride_Influx Opens Channel Hyperexcitation Neuronal Hyperexcitation GABA_Receptor->Hyperexcitation Prevents Cl⁻ Influx Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Chloride_Influx->Neuronal_Inhibition Normal_Nerve_Function Normal Nerve Function Neuronal_Inhibition->Normal_Nerve_Function Fipronil Fipronil Fipronil->GABA_Receptor Blocks Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Figure 2. Fipronil's antagonism of the GABA receptor.
Mode of Action: Chitin Biosynthesis Inhibition

Insect growth regulators like chlorfluazuron interfere with the synthesis of chitin, a vital component of the insect exoskeleton. By inhibiting chitin formation, these compounds disrupt the molting process, leading to larval mortality.

Fungicidal Applications

Trifluoromethylphenyl derivatives, particularly amides, have shown promising fungicidal activity against a range of plant pathogenic fungi.

Featured Fungicidal Compounds
CompoundChemical ClassTarget FungiEfficacy Data
2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) Trifluoromethylphenyl amideColletotrichum acutatum, Phomopsis viticolaStrongest antifungal activity in its tested set.
N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide esters Salicylanilide ester with 4-(trifluoromethyl)benzoic acidVarious molds and yeastsMIC ≥ 0.49 µmol/L for molds; MIC ≥ 1.95 µmol/L for yeasts.
Chalcone derivatives with trifluoromethyl/trifluoromethoxy groups (A3/B3) ChalconeCandida albicans, Aspergillus nigerShowed higher activity than standard fluconazole.

Experimental Protocols

General Workflow for Agrochemical Screening

The development of new agrochemicals follows a structured screening process to identify active compounds and evaluate their efficacy and safety.

Agrochemical_Screening_Workflow Synthesis Compound Synthesis (Trifluoromethylphenyl Derivatives) Primary_Screening Primary Screening (In vitro/High-Throughput) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive/Modify Secondary_Screening Secondary Screening (Dose-Response, Spectrum) Hit_Identification->Secondary_Screening Active Lead_Selection Lead Selection Secondary_Screening->Lead_Selection Lead_Selection->Synthesis Optimize Greenhouse_Trials Greenhouse/Lab Trials (Whole Plant/Organism) Lead_Selection->Greenhouse_Trials Promising Field_Trials Field Trials (Efficacy & Crop Safety) Greenhouse_Trials->Field_Trials Toxicology_Studies Toxicology & Environmental Fate Studies Field_Trials->Toxicology_Studies Registration Registration Toxicology_Studies->Registration

Figure 3. General workflow for agrochemical screening.
Protocol: Herbicidal Activity Screening (Whole-Plant Bioassay)

This protocol is adapted for testing the post-emergence herbicidal activity of trifluoromethylphenyl derivatives.

1. Plant Preparation:

  • Grow target weed species (e.g., Brassica campestris, Echinochloa crus-galli) and crop species in pots containing a suitable substrate.

  • Maintain plants in a greenhouse under controlled conditions (temperature, humidity, light).

  • Transplant seedlings at a similar growth stage to ensure uniformity.

2. Herbicide Solution Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone).

  • Create a series of dilutions to establish a dose-response curve.

  • Include a surfactant in the final spray solution to improve leaf coverage.

3. Herbicide Application:

  • Treat plants at the 2-4 leaf stage.

  • Apply the herbicide solutions using a precision bench sprayer to ensure uniform application.

  • Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide with a known mode of action).

4. Evaluation:

  • Assess plant injury visually at 7, 14, and 21 days after treatment.

  • Use a rating scale (e.g., 0% = no effect, 100% = plant death).

  • For quantitative analysis, measure plant biomass (fresh or dry weight) at the end of the experiment.

  • Calculate the GR50 (the concentration required to inhibit growth by 50%) from the dose-response data.

Protocol: Insecticidal Activity Screening (Adult Vial Test)

This protocol is suitable for assessing the contact toxicity of trifluoromethylphenyl derivatives against adult insects.

1. Preparation of Vials:

  • Dissolve the technical grade test compound in acetone to prepare a stock solution.

  • Create a range of serial dilutions from the stock solution.

  • Coat the inside of glass vials (e.g., 20 ml scintillation vials) with a specific volume (e.g., 0.5 ml) of each dilution.

  • Coat control vials with acetone only.

  • Roll the vials on a hot dog roller (heating element off) until the acetone has completely evaporated, leaving a thin film of the compound.

2. Insect Exposure:

  • Introduce a known number of adult insects (e.g., 10-20 mosquitoes or fruit flies) into each vial.

  • Cap the vials with a material that allows for air exchange but prevents escape.

  • Maintain the vials at a constant temperature and humidity.

3. Mortality Assessment:

  • Record insect mortality at specific time points (e.g., 4, 8, 12, 24 hours). An insect is considered dead if it is unable to make coordinated movement.

  • Use the mortality data to perform a probit analysis and calculate the LC50 (lethal concentration for 50% of the population) and its confidence limits.

Protocol: Fungicidal Activity Screening (96-Well Micro-dilution Broth Assay)

This protocol is used to determine the minimum inhibitory concentration (MIC) of compounds against fungal pathogens.

1. Preparation of Fungal Inoculum:

  • Grow the target fungus (e.g., Colletotrichum spp., Botrytis cinerea) on a suitable agar medium.

  • Prepare a spore suspension in a sterile liquid medium (e.g., potato dextrose broth) and adjust the concentration to a standard level (e.g., 1 x 10^5 spores/mL).

2. Preparation of Test Plates:

  • Dissolve the test compound in a solvent like DMSO to create a stock solution.

  • In a 96-well microtiter plate, perform serial dilutions of the compound in the liquid growth medium.

  • Include a positive control (commercial fungicide), a negative control (medium with solvent), and a sterility control (medium only).

3. Inoculation and Incubation:

  • Add the fungal spore suspension to each well (except the sterility control).

  • Seal the plate and incubate at an appropriate temperature (e.g., 25°C) for a specific period (e.g., 48-72 hours).

4. Evaluation:

  • Assess fungal growth inhibition visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

  • The EC50 (effective concentration for 50% inhibition) can be calculated from the dose-response curve.

Synthesis Protocols

Synthesis of Fluometuron

Fluometuron synthesis involves a two-step process:

  • Phosgenation: 3-Trifluoromethylaniline reacts with phosgene in the presence of a catalyst to form m-trifluoromethylphenyl isocyanate.

  • Amination: The resulting isocyanate is then reacted with dimethylamine gas to yield fluometuron.

Synthesis of Diflufenican

A two-step synthesis method for diflufenican is as follows:

  • Esterification: A halogenated nicotinic acid (e.g., 2-chloronicotinic acid) is reacted with 3-trifluoromethyl phenol to produce 3-(trifluoromethyl)phenyl 2-halogenated nicotinate.

  • Coupling: This intermediate is then reacted with 2,4-difluoroaniline, often in the presence of a copper-based catalyst, to form diflufenican.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Enzymatic Resolution for Enantiomerically Pure β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the enzymatic resolution of β-amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymatic strategies for producing enantiomerically pure β-amino acids?

A1: The most prevalent strategies are kinetic resolution (KR) and dynamic kinetic resolution (DKR). Kinetic resolution separates enantiomers based on the differential reaction rates of an enzyme towards each, but is limited to a theoretical maximum yield of 50% for a single enantiomer.[1][2] Dynamic kinetic resolution integrates an in-situ racemization of the less reactive enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.[3][4] Enzymes commonly used include lipases, proteases, aminoacylases, and transaminases.[1][5][6]

Q2: Which enzymes are most frequently used for the resolution of β-amino acid esters?

A2: Lipases are versatile and widely used enzymes for resolving β-amino acid esters, with Candida antarctica Lipase B (CALB) being a prominent example due to its high efficiency and broad substrate scope.[7][8][9][10] Other lipases, such as those from Pseudomonas cepacia and porcine pancreas, as well as proteases like α-chymotrypsin and subtilisin, are also employed for the selective hydrolysis of β-amino acid esters.[6][11][12]

Q3: How can I surpass the 50% theoretical yield limit of a standard kinetic resolution?

A3: To exceed the 50% yield barrier, a Dynamic Kinetic Resolution (DKR) process is necessary.[4] This involves coupling the enzymatic resolution with an effective method for in-situ racemization of the slower-reacting enantiomer.[3][4] This ensures the substrate for the desired enantiomer is continuously replenished, making a theoretical yield of 100% possible.[4]

Q4: What is the role of the solvent in optimizing enzymatic resolution?

A4: The choice of solvent is critical as it can significantly impact enzyme activity, stability, and enantioselectivity.[13] Polar organic solvents can sometimes strip essential water from the enzyme's surface, leading to inactivation, while nonpolar organic solvents can induce excessive rigidity, also reducing activity.[13][14] For lipases like CALB, solvents such as tert-butyl methyl ether (t-BuOMe) and toluene have been shown to be effective.[9][15] The solvent can also influence substrate solubility and may interact with the enzyme to stabilize its active conformation.[13][16]

Troubleshooting Guides

Problem 1: Low Enantioselectivity (Low ee%)

Possible Causes & Solutions

  • Suboptimal Enzyme Choice: The selected enzyme may not have inherent high selectivity for the specific β-amino acid substrate.

    • Solution: Screen a panel of different enzymes (e.g., various lipases, proteases, or transaminases) to identify one with higher enantioselectivity for your substrate.[17]

  • Incorrect Reaction Temperature: Temperature affects the flexibility of the enzyme's active site, which in turn influences enantioselectivity.

    • Solution: Perform temperature optimization studies. For some reactions, lowering the temperature can increase enantioselectivity by reducing the flexibility of the enzyme, though this may also decrease the reaction rate.

  • Inappropriate Solvent: The solvent can alter the enzyme's conformation and its interaction with the substrate.

    • Solution: Screen a range of organic solvents with varying polarities. Hydrophobic solvents often maintain higher enzyme activity and selectivity. For instance, replacing a polar solvent with a nonpolar one like hexane or toluene might improve results.[13]

  • Substrate Structure: The steric and electronic properties of the acyl group (for ester hydrolysis) or the protecting group on the amine can influence how the substrate fits into the enzyme's active site.

    • Solution: Modify the substrate. For N-acylated β-amino acids, experiment with different acyl groups (e.g., acetyl, chloroacetyl). For β-amino esters, vary the alcohol moiety (e.g., methyl, ethyl, trifluoroethyl ester).[11]

Problem 2: Low Reaction Rate or Incomplete Conversion

Possible Causes & Solutions

  • Enzyme Inhibition: The substrate or product may be inhibiting the enzyme at high concentrations.

    • Solution 1 (Substrate Inhibition): Implement a fed-batch approach where the substrate is added gradually to maintain a low, optimal concentration.[4]

    • Solution 2 (Product Inhibition): If the product is an inhibitor (e.g., feedback inhibition), consider in-situ product removal (ISPR) techniques, such as using a biphasic system or selective adsorption.[18]

  • Poor Enzyme Stability: The enzyme may be denaturing under the reaction conditions (temperature, pH, solvent).

    • Solution 1: Optimize the reaction pH and temperature. Use a buffer to maintain a stable pH.

    • Solution 2: Immobilize the enzyme on a solid support. Immobilization often enhances stability against temperature and organic solvents.[17]

  • Mass Transfer Limitations: In heterogeneous systems (e.g., with an immobilized enzyme or poorly soluble substrate), the reaction rate can be limited by the diffusion of the substrate to the enzyme's active site.

    • Solution: Increase agitation speed to improve mixing. Reduce the particle size of the immobilized enzyme support to increase surface area.

  • Insufficient Water Content (in non-aqueous media): Lipases require a small amount of water to maintain their catalytic activity.

    • Solution: Control the water activity (a_w) of the system. This can be done by adding a specific amount of water or by using salt hydrates to buffer the water activity in the organic solvent.

Problem 3: Difficulty in Product Separation and Purification

Possible Causes & Solutions

  • Emulsion Formation: The enzyme, acting as a surfactant, can cause emulsions during workup, especially in biphasic systems.

    • Solution: Add a small amount of a salt like NaCl to help break the emulsion.[2] Centrifugation can also be effective.

  • Similar Properties of Product and Unreacted Substrate: The resolved amino acid (or ester) and the remaining substrate may have similar polarities, making chromatographic separation challenging.

    • Solution 1: Derivatize one of the components to alter its polarity before chromatography. For example, protect the free amine or carboxyl group.

    • Solution 2: Utilize an extraction-based separation. Adjust the pH of the aqueous solution to selectively protonate or deprotonate the amino acid and the amino ester, allowing for separation between aqueous and organic phases. The amino acid is soluble in the aqueous phase, while the unreacted ester remains in the organic phase.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on the Enzymatic Resolution of β-Amino Esters using CALB.

Substrate Solvent Temperature (°C) Time (days) Enantiomeric Excess (ee%) of Unreacted Ester Reference
(1S,2S,5S*)-(±)-6 t-BuOMe 60 10 54% [15]
(1S,2S,5R*)-(±)-10 t-BuOMe 60 7 90% [15]

| (1R,2S,5S*)-(±)-4 | t-BuOMe | 60 | 4 | 74% |[15] |

Table 2: Performance of Different Lipases in the Kinetic Resolution of Racemic Amines.

Enzyme Source Substrate Acyl Donor Solvent ee% of Product Enantioselectivity (E) Reference
Aspergillus niger (RS)-phenylethylamine Ethyl acetate n-Heptane >99% >200 [19]

| Candida antarctica Lipase B (CALB) | Racemic Phenyl(pyridin-4-yl) methyl acetate | - (Hydrolysis) | - | 91% (S-enantiomer) | - |[7] |

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Hydrolysis of a Racemic β-Amino Ester
  • Substrate Preparation: Dissolve the racemic β-amino ester (e.g., 1.0 mmol) in a suitable organic solvent (e.g., 20 mL of tert-butyl methyl ether, t-BuOMe).

  • Reaction Setup: Add the immobilized lipase (e.g., 1 g of Candida antarctica lipase B, CALB) to the solution.[15]

  • Initiation: Add a controlled amount of water (e.g., 0.5 equivalents, 0.5 mmol) to act as the nucleophile.[15]

  • Incubation: Seal the reaction vessel and place it in an incubator shaker set to the desired temperature (e.g., 60 °C).[15]

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, filtering out the enzyme, and analyzing the samples by chiral HPLC to determine the conversion and enantiomeric excess (ee%) of the remaining substrate and the formed product.

  • Workup: Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Separation:

    • Wash the filtered enzyme with the organic solvent and combine the filtrates. This organic phase contains the unreacted β-amino ester.

    • Wash the filtered enzyme with distilled water or a slightly acidic solution to recover the produced β-amino acid.[15]

    • Alternatively, evaporate the organic solvent and perform an acid-base extraction to separate the unreacted ester from the amino acid product.

  • Purification: Purify the unreacted ester and the amino acid product using column chromatography or recrystallization.

  • Analysis: Confirm the purity and determine the final ee% of both enantiomers using chiral HPLC and compare their specific rotations.

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Separation cluster_analysis Analysis Racemic Racemic β-Amino Acid Derivative (Ester/Amide) ReactionVessel Combine Substrate, Enzyme, and Solvent Racemic->ReactionVessel Enzyme Select & Prepare Enzyme (e.g., CALB) Enzyme->ReactionVessel Solvent Select Solvent (e.g., t-BuOMe) Solvent->ReactionVessel Incubate Incubate with Controlled Temp/Agitation ReactionVessel->Incubate Monitor Monitor Conversion & ee% (Chiral HPLC) Incubate->Monitor Periodic Sampling Filter Stop Reaction (Filter Enzyme) Incubate->Filter At ~50% Conversion Monitor->Incubate Separate Separate Product & Substrate (e.g., Acid-Base Extraction) Filter->Separate Product Enantiopure Product (S-enantiomer) Separate->Product Substrate Enantioenriched Substrate (R-enantiomer) Separate->Substrate

Caption: General workflow for the kinetic resolution of a racemic β-amino acid derivative.

Troubleshooting_Logic Start Experiment Start Problem Suboptimal Result? Start->Problem LowEE Low Enantioselectivity (Low ee%) Problem->LowEE Yes (Low ee%) LowRate Low Reaction Rate or Incomplete Conversion Problem->LowRate Yes (Low Rate) Success Successful Optimization Problem->Success No CauseEE Possible Causes: - Suboptimal Enzyme - Wrong Temperature - Inappropriate Solvent LowEE->CauseEE SolutionEE Solutions: 1. Screen Other Enzymes 2. Optimize Temperature 3. Screen Solvents CauseEE->SolutionEE SolutionEE->Start Re-run Experiment CauseRate Possible Causes: - Enzyme Inhibition - Poor Stability - Mass Transfer Limits LowRate->CauseRate SolutionRate Solutions: 1. Use Fed-Batch Approach 2. Immobilize Enzyme 3. Increase Agitation CauseRate->SolutionRate SolutionRate->Start Re-run Experiment

Caption: Decision tree for troubleshooting common issues in enzymatic resolution.

References

Troubleshooting solubility issues of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid in aqueous and organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is my compound not dissolving in water?

The limited solubility of this compound in neutral water is expected due to the presence of the hydrophobic trifluoromethylphenyl group. At its isoelectric point (the pH at which the net charge is zero), the solubility of amino acids is at its minimum.[3] To enhance aqueous solubility, adjusting the pH is a critical first step.

Q3: In which organic solvents is this compound likely to be soluble?

Based on its structure, the compound is expected to have better solubility in polar organic solvents. The trifluoromethyl group can increase solubility in some organic media.[1] Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol) are good starting points for solubilization.[4]

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • The compound forms a suspension or settles at the bottom of the vial.

  • Cloudiness or precipitation is observed upon addition to the buffer.

Possible Causes & Solutions:

  • pH is near the isoelectric point: The solubility of amino acids is minimal at their isoelectric point.[3]

    • Solution: Adjust the pH of the aqueous buffer. For this amino acid, adding a small amount of a suitable acid (e.g., HCl) to lower the pH below the pKa of the carboxylic acid group, or a base (e.g., NaOH) to raise the pH above the pKa of the amino group, will increase its ionization and, consequently, its solubility.[3]

  • Insufficient mixing or time: The dissolution process may be slow.

    • Solution: Gently heat the solution and use sonication or vortexing to aid dissolution. Allow sufficient time for the compound to dissolve, potentially several hours with agitation.

  • Concentration is too high: The desired concentration may exceed the compound's intrinsic solubility in the chosen buffer.

    • Solution: Attempt to prepare a more dilute solution. If a higher concentration is necessary, consider the use of co-solvents or other formulation strategies.

Issue 2: Precipitation When Diluting from an Organic Stock Solution into an Aqueous Buffer

Symptoms:

  • A clear solution in an organic solvent (e.g., DMSO) becomes cloudy or forms a precipitate when diluted with an aqueous buffer.

Possible Causes & Solutions:

  • "Salting out" effect: The addition of the aqueous buffer changes the solvent environment, causing the compound to precipitate.

    • Solution 1 (Co-solvents): Include a co-solvent in the final aqueous solution. For example, if the stock is in DMSO, ensure the final solution contains a small percentage of DMSO (e.g., 1-5%) to maintain solubility. Be mindful of the tolerance of your experimental system to the organic solvent.

    • Solution 2 (pH Adjustment): Ensure the receiving aqueous buffer is at an optimal pH to ionize the compound and maximize its solubility.

    • Solution 3 (Use of Solubilizers): Incorporate solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in the aqueous buffer. These can form complexes with the compound, enhancing its aqueous solubility.

Issue 3: Inconsistent Solubility Results

Symptoms:

  • Batch-to-batch variability in observed solubility.

  • Results are not reproducible.

Possible Causes & Solutions:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.

    • Solution: Characterize the solid form of the compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency between batches.

  • Impurities: The presence of impurities can affect solubility.

    • Solution: Verify the purity of the compound using methods such as HPLC or NMR.

  • Hydration state: The compound may form different hydrates, which can impact solubility.

    • Solution: Control the humidity during storage and handling. Analyze the material for its water content.

Qualitative Solubility Data

As specific quantitative solubility data for this compound is not widely published, the following table provides an estimated qualitative solubility profile based on its chemical structure and general principles of solubility for similar compounds. Experimental verification is highly recommended.

Solvent SystemExpected Qualitative SolubilityRationale
Aqueous Solutions
Water (neutral pH)Poor / InsolubleThe hydrophobic trifluoromethylphenyl group limits solubility in neutral water.
Acidic Aqueous Buffer (pH < 2)SolubleThe amino group is protonated, forming a more soluble salt.[3]
Basic Aqueous Buffer (pH > 10)SolubleThe carboxylic acid group is deprotonated, forming a more soluble salt.[3]
Organic Solvents
Dimethyl Sulfoxide (DMSO)SolubleA polar aprotic solvent capable of dissolving a wide range of compounds.[4]
Dimethylformamide (DMF)SolubleAnother polar aprotic solvent suitable for creating stock solutions.[4]
Methanol / EthanolModerately SolublePolar protic solvents that can engage in hydrogen bonding. Solubility may be limited compared to DMSO or DMF.
AcetonitrileSparingly SolubleA polar aprotic solvent, but generally less effective for highly polar or ionic compounds.
Dichloromethane (DCM) / ChloroformPoor / InsolubleNonpolar organic solvents are unlikely to effectively solvate the polar amino acid portion of the molecule.
Hexanes / HeptaneInsolubleHighly nonpolar solvents.

Experimental Protocols

Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, DMSO, ethanol)

  • Scintillation vials or other suitable containers with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the test solvent. The solid should be in excess to ensure a saturated solution at equilibrium.

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved solid, either centrifuge the sample and collect the supernatant or filter the solution using a syringe filter.

  • Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method (e.g., HPLC with a standard curve).

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Visual Troubleshooting Workflows

G Troubleshooting Workflow for Aqueous Solubility start Start: Compound is insoluble in aqueous buffer check_ph Is the buffer pH adjustable for your experiment? start->check_ph adjust_ph Adjust pH to < 4 or > 9. Did it dissolve? check_ph->adjust_ph Yes use_cosolvent Consider using a co-solvent (e.g., 1-5% DMSO). Is this compatible with your assay? check_ph->use_cosolvent No adjust_ph->use_cosolvent No success Success: Compound is soluble adjust_ph->success Yes add_cosolvent Add co-solvent. Did it dissolve? use_cosolvent->add_cosolvent Yes use_solubilizer Consider using a solubilizer (e.g., cyclodextrin, surfactant). Is this compatible with your assay? use_cosolvent->use_solubilizer No add_cosolvent->use_solubilizer No add_cosolvent->success Yes add_solubilizer Add solubilizer. Did it dissolve? use_solubilizer->add_solubilizer Yes fail Insoluble: Re-evaluate solvent system or consider formulation development use_solubilizer->fail No add_solubilizer->success Yes add_solubilizer->fail No

Caption: Workflow for addressing aqueous solubility issues.

G Troubleshooting Workflow for Precipitation on Dilution start Start: Precipitation occurs when diluting organic stock into aqueous buffer check_final_conc Is the final concentration of the organic solvent acceptable? start->check_final_conc increase_organic_conc Increase the percentage of organic co-solvent in the final solution. Does it stay in solution? check_final_conc->increase_organic_conc Yes adjust_buffer_ph Adjust the pH of the aqueous buffer before adding the stock solution. Does it stay in solution? check_final_conc->adjust_buffer_ph No increase_organic_conc->adjust_buffer_ph No success Success: Homogeneous solution increase_organic_conc->success Yes add_solubilizer_buffer Add a solubilizer (e.g., cyclodextrin) to the aqueous buffer. Does it stay in solution? adjust_buffer_ph->add_solubilizer_buffer No adjust_buffer_ph->success Yes add_solubilizer_buffer->success Yes fail Precipitation persists: Consider alternative formulation strategies add_solubilizer_buffer->fail No

Caption: Workflow for addressing precipitation upon dilution.

References

Strategies to prevent racemization during the synthesis and handling of chiral β-amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of chiral β-amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization, ensuring the stereochemical integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral β-amino acids?

A1: Racemization is the process where an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] In the context of drug development and peptide synthesis, maintaining the specific chirality of β-amino acids is crucial as different enantiomers can have vastly different biological activities, and the presence of the undesired enantiomer can lead to reduced efficacy or even adverse effects.[2]

Q2: What are the primary mechanisms that cause racemization in β-amino acids?

A2: The primary mechanism of racemization for amino acids involves the removal of the acidic proton at the α-carbon (the carbon adjacent to the carboxyl group), which leads to the formation of a planar, achiral enolate intermediate.[1][2] Reprotonation of this intermediate can occur from either face, resulting in a mixture of both enantiomers. This process is often catalyzed by the presence of bases.[1] Another significant pathway, particularly during peptide coupling, is the formation of a 5(4H)-oxazolone (azlactone) intermediate. The proton at the chiral center of this intermediate is highly acidic and easily abstracted by a base, leading to racemization.[2]

Q3: Which stages of synthesis and handling are most prone to racemization?

A3: Racemization can occur at several stages:

  • During the main reaction: Harsh reaction conditions, such as high temperatures or the use of strong bases or acids, can promote racemization.[3]

  • During peptide coupling: The activation of the carboxylic acid group makes the α-proton more acidic and susceptible to abstraction, especially when using certain coupling reagents and bases.[4]

  • During work-up: Aqueous work-ups involving strong acids or bases can lead to the racemization of the final product.[3]

  • During purification: Chromatographic purification on acidic supports like silica gel can sometimes cause racemization of sensitive compounds.[3]

  • During storage: Improper storage conditions, such as elevated temperatures or non-neutral pH, can lead to gradual racemization over time.

Troubleshooting Guides

Issue 1: Significant levels of the undesired enantiomer are detected in my final β-amino acid product.

This is a common issue that can often be resolved by carefully evaluating and optimizing your reaction and handling procedures.

Diagram: Troubleshooting High Racemization Levels

troubleshooting_racemization start High Racemization Detected cond1 Review Coupling Conditions start->cond1 cond2 Review Base/Solvent cond1->cond2 No sol1 Use low-racemization reagents (e.g., COMU, HATU, DIC/Oxyma) cond1->sol1 Yes cond3 Review Temperature/Time cond2->cond3 No sol2 Use weaker/hindered base (NMM, Collidine) Optimize solvent polarity cond2->sol2 Yes cond4 Review Protecting Groups cond3->cond4 No sol3 Lower reaction temperature (e.g., 0°C) Minimize reaction time cond3->sol3 Yes sol4 Employ urethane-type protecting groups (e.g., Cbz, Fmoc) cond4->sol4 Yes end Racemization Minimized cond4->end No sol1->end sol2->end sol3->end sol4->end

Caption: A logical workflow for troubleshooting high racemization levels.

  • Possible Cause 1: Inappropriate Coupling Reagent.

    • Solution: The choice of coupling reagent is a critical factor in controlling racemization.[5] Uronium/aminium-based reagents like HATU, HCTU, or COMU, and carbodiimides like DIC in combination with additives such as OxymaPure or HOAt are known to be effective in suppressing racemization.[5][6] Avoid using reagents that are known to cause higher levels of racemization, especially for sensitive amino acids.

  • Possible Cause 2: Strong or Sterically Unhindered Base.

    • Solution: The strength and steric hindrance of the base used play a significant role.[7] Stronger, less hindered bases like diisopropylethylamine (DIEA) can increase the rate of proton abstraction and lead to higher racemization.[4] Consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.

  • Possible Cause 3: Harsh Reaction Conditions.

    • Solution: High temperatures provide the energy to overcome the activation barrier for racemization.[3] Whenever possible, perform your reactions at lower temperatures (e.g., 0 °C). Also, monitor the reaction progress closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote racemization.[3]

  • Possible Cause 4: Inadequate Protecting Groups.

    • Solution: The type of protecting group on the nitrogen atom can influence the rate of racemization. Urethane-type protecting groups, such as Cbz (benzyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), are known to reduce the potential for racemization compared to acyl-type protecting groups.[3]

Issue 2: Loss of enantiomeric purity during storage or handling.

  • Possible Cause 1: Non-neutral pH.

    • Solution: Both acidic and basic conditions can catalyze racemization.[8] Store your chiral β-amino acids and their derivatives in a neutral, buffered environment whenever possible. Avoid prolonged exposure to strongly acidic or basic solutions during work-up and purification.

  • Possible Cause 2: Elevated Temperature.

    • Solution: Racemization is a time and temperature-dependent process. For long-term storage, keep your chiral compounds at low temperatures (e.g., -20 °C or -80 °C) to minimize the rate of racemization.

Data on Racemization in Peptide Coupling

The selection of coupling reagents and additives is one of the most critical factors in controlling racemization. The following table summarizes quantitative data on the performance of various coupling systems in peptide synthesis, which can serve as a guide for reactions involving β-amino acids.

Table 1: Comparison of Racemization Levels with Different Coupling Reagents

Coupling Reagent/Method% D-Isomer (Epimerization)Reference
HBTU1.5 - 5.0%[6]
HATU0.5 - 2.0%[6]
HCTU1.0 - 4.0%[6]
PyBOP1.0 - 3.5%[6]
COMU< 1.0%[6]
DIC/HOBt0.5 - 2.5%[6]
DIC/Oxyma1.8% (for Fmoc-His(Trt)-OH)[5]

Note: The extent of racemization is highly dependent on the specific amino acid, protecting groups, base, and solvent used.[5] HATU generally shows lower racemization than HBTU, and COMU is noted for its very low racemization levels.[6]

Experimental Protocols

Protocol 1: General Procedure for Enantioselective Synthesis of a β-Amino Acid Derivative via Asymmetric Hydrogenation

This protocol is a generalized representation based on the enantioselective synthesis of β-amino acid derivatives.

  • Preparation of the Substrate: Synthesize the N-acyl-β-(amino)acrylate substrate according to established literature procedures.

  • Preparation of the Catalyst: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral bisphosphine ligand (e.g., a derivative of BINAP) in a degassed solvent such as methanol or dichloromethane. Stir the solution for 30 minutes to form the active catalyst.

  • Asymmetric Hydrogenation:

    • Place the N-acyl-β-(amino)acrylate substrate in a high-pressure reactor.

    • Add the catalyst solution to the reactor under an inert atmosphere.

    • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at a specified temperature (e.g., room temperature) for the required time (e.g., 12-24 hours).

  • Work-up and Purification:

    • Carefully release the hydrogen pressure and purge the reactor with an inert gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched β-amino acid derivative.

  • Determination of Enantiomeric Excess:

    • Analyze the purified product using chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (% ee).

Diagram: Workflow for Enantioselective Synthesis and Analysis

synthesis_workflow sub Substrate Preparation (N-acyl-β-(amino)acrylate) reac Asymmetric Hydrogenation (High-pressure H₂) sub->reac cat Catalyst Preparation (Rh-chiral ligand) cat->reac work Work-up and Purification (Column Chromatography) reac->work anal Analysis (Chiral HPLC for % ee) work->anal

Caption: A generalized workflow for the enantioselective synthesis of β-amino acids.

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC after Derivatization with Marfey's Reagent (FDAA)

This protocol is a standard method for determining the enantiomeric purity of amino acids.

  • Derivatization:

    • Dissolve the β-amino acid sample (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) in acetone.

    • Incubate the mixture at 40 °C for 1 hour in the dark.

    • Cool the reaction to room temperature and neutralize with 100 µL of 2 M HCl.

    • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

  • Data Analysis:

    • The two diastereomeric derivatives will have different retention times.

    • Integrate the peak areas for the L-D and L-L diastereomers.

    • Calculate the percentage of the undesired enantiomer and the enantiomeric excess (% ee).

Signaling Pathways and Logical Relationships

Diagram: Racemization Mechanisms during Peptide Coupling

racemization_mechanisms start N-Protected Chiral β-Amino Acid activated Activated Intermediate start->activated + Coupling Reagent oxazolone 5(4H)-Oxazolone (Achiral Intermediate) activated->oxazolone Cyclization (Base-catalyzed) enol Enolate (Achiral Intermediate) activated->enol Direct Enolization (Strong Base) peptide_L Desired (L,L)-Peptide activated->peptide_L Direct Aminolysis (Desired Pathway) oxazolone->peptide_L peptide_D Undesired (D,L)-Peptide oxazolone->peptide_D enol->peptide_L enol->peptide_D amine + Amino Component

Caption: The two primary pathways for racemization during peptide coupling.

References

Identifying and minimizing side products in the synthesis of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

Common strategies for synthesizing β-amino acids like the target molecule include the Rodionov reaction, Mannich-type reactions, and the conjugate addition of amines to Michael acceptors. Asymmetric synthesis is crucial to obtain the desired (S)-enantiomer and can be achieved through the use of chiral auxiliaries, catalysts, or enzymatic resolutions. One potential route involves the condensation of 2-(trifluoromethyl)benzaldehyde, malonic acid, and a chiral amine or ammonia equivalent.

Q2: What is the role of the trifluoromethyl group, and how does it affect the synthesis?

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can significantly influence the reactivity of the starting materials and intermediates.[1] In the case of 2-(trifluoromethyl)benzaldehyde, the -CF3 group increases the electrophilicity of the aldehyde carbon, which can be beneficial for the initial condensation step. However, its steric bulk and electronic effects can also influence the stereoselectivity of the reaction and potentially lead to the formation of side products.

Q3: My reaction yield is low. What are the potential causes and solutions?

Low yields can stem from several factors. Incomplete reaction is a common issue. Ensure all reagents are pure and dry, as moisture can interfere with many of the catalysts and reagents used. The reaction temperature and time are also critical parameters that may need optimization. Another cause could be the formation of side products that consume the starting materials. Refer to the troubleshooting section below for specific side products and how to minimize them.

Q4: I am observing a mixture of enantiomers in my final product. How can I improve the enantioselectivity?

Achieving high enantioselectivity is a key challenge in this synthesis. If you are using a chiral catalyst, ensure it is of high purity and that the catalyst loading is optimized. The choice of solvent and reaction temperature can also have a significant impact on the stereochemical outcome. If you are employing a chiral auxiliary, incomplete diastereoselection during the reaction or racemization during the removal of the auxiliary could be the issue. For enzymatic resolutions, ensure the enzyme activity is optimal and the reaction conditions (pH, temperature, solvent) are suitable for the specific enzyme.

Q5: What are the recommended methods for purifying the final product?

Purification of the final product often involves a combination of techniques. Initial workup typically includes extraction to remove major impurities. Crystallization is a powerful method for purifying the solid product and can sometimes be used for chiral resolution. For separating diastereomers or enantiomers that are difficult to resolve by crystallization, chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is often employed. Ion-exchange chromatography can also be effective for purifying amino acids.

Troubleshooting Guide: Identifying and Minimizing Side Products

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Observed Issue Potential Side Product(s) Plausible Cause Recommended Action(s)
Presence of an additional aromatic signal in NMR, unexpected mass in MS Dimerization or oligomerization products of the starting aldehyde or intermediates.High concentrations of reagents, prolonged reaction times, or high temperatures can promote self-condensation reactions.- Reduce the concentration of the starting materials.- Optimize the reaction time and temperature to favor the desired product formation.- Add reagents sequentially or use a slow-addition funnel to maintain a low concentration of reactive intermediates.
Formation of the corresponding (R)-enantiomer (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acidInefficient chiral catalyst or auxiliary, racemization during the reaction or workup.- Ensure the chiral catalyst or auxiliary is of high enantiomeric purity.- Optimize reaction conditions (solvent, temperature) to enhance stereoselectivity.- Use milder conditions for the removal of protecting groups or chiral auxiliaries to prevent racemization.
Presence of a product with a different substitution pattern on the aromatic ring Isomeric side products.Side reactions of the trifluoromethyl group or reactions at other positions on the phenyl ring under harsh conditions.- Employ milder reaction conditions.- Use protecting groups if necessary to block reactive sites on the aromatic ring.
Incomplete reaction, presence of starting materials Unreacted 2-(trifluoromethyl)benzaldehyde and malonic acid derivatives.Insufficient reaction time, low temperature, or catalyst deactivation.- Increase the reaction time or temperature cautiously.- Ensure the catalyst is active and used in the correct amount.- Check for impurities in the starting materials that may inhibit the reaction.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not provided in the search results, a general procedure based on the Rodionov reaction is outlined below. This should be adapted and optimized for the specific substrate.

General Protocol for Rodionov-type Synthesis of a β-Amino Acid:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde (e.g., 2-(trifluoromethyl)benzaldehyde) and malonic acid in a suitable solvent such as ethanol or pyridine.

  • Addition of Amine Source: Add a source of ammonia, such as ammonium acetate, to the mixture. If a chiral amine is used as an auxiliary, it would be added at this stage.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the solvent and reagents used but typically involves acidification to precipitate the amino acid, followed by filtration. Further purification may involve recrystallization or chromatography.

  • Chiral Resolution (if necessary): If a racemic mixture is obtained, a chiral resolution step will be required. This can be achieved by forming diastereomeric salts with a chiral resolving agent followed by fractional crystallization, or by enzymatic resolution.

Visualizing the Workflow and Troubleshooting

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis A 1. Reactant Mixing (Aldehyde, Malonic Acid, Amine Source) B 2. Reaction (e.g., Reflux) A->B C 3. Quenching & Workup (Acidification, Extraction) B->C D 4. Crude Product Isolation (Filtration/Evaporation) C->D E 5. Purification (Crystallization/Chromatography) D->E F 6. Chiral Resolution (If necessary) E->F G 7. Product Characterization (NMR, MS, HPLC) F->G G Start Problem Observed LowYield Low Yield Start->LowYield Impurity Impurity Detected Start->Impurity WrongEnantiomer Incorrect Enantiomer Ratio Start->WrongEnantiomer CheckPurity Check Reagent Purity & Dryness LowYield->CheckPurity OptimizeConditions Optimize Reaction Time/Temp LowYield->OptimizeConditions IdentifyImpurity Identify Impurity (NMR, MS) Impurity->IdentifyImpurity CheckCatalyst Check Chiral Catalyst/Auxiliary Purity WrongEnantiomer->CheckCatalyst OptimizeStereo Optimize Reaction for Stereoselectivity WrongEnantiomer->OptimizeStereo ModifyPurification Modify Purification Method IdentifyImpurity->ModifyPurification

References

Technical Support Center: Purification and Isolation of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the unique challenges encountered during the purification and isolation of fluorinated organic compounds.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Chromatography (HPLC & Flash)
Problem Possible Causes Solutions
Poor Peak Shape (Tailing) - Secondary Interactions: Strong interactions between the polar fluorinated analyte and residual silanols on the silica-based stationary phase.[1] - Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of the analyte, causing it to exist in multiple ionic forms.[1] - Column Overload: Injecting too much sample.[1]- Use a Deactivated/End-capped Column: To minimize silanol interactions.[1] - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For basic compounds, a lower pH often improves peak shape.[1] - Mobile Phase Additives: For reversed-phase chromatography, consider adding modifiers like trifluoroacetic acid (TFA) or trifluoroethanol (TFE). For basic compounds, a small amount of a basic modifier like ammonium hydroxide can be beneficial.[1] - Reduce Sample Load: Decrease the concentration or volume of the injected sample.[1]
Poor Peak Shape (Fronting) - Column Overload: Exceeding the column's sample capacity. - Poor Sample Solubility: The sample is not fully dissolved in the mobile phase.- Reduce Sample Load: Decrease the sample concentration or injection volume. - Improve Solubility: Dissolve the sample in the initial mobile phase or a weaker solvent.
Co-elution with Impurities - Insufficient Resolution: The chosen chromatographic conditions do not adequately separate the target compound from impurities. - Similar Polarity of Impurities: Impurities may have very similar physicochemical properties to the target compound.- Optimize Selectivity:     - Change Stationary Phase: Switch from a standard C18 column to a phenyl-hexyl or a specialized fluorinated phase.[2]     - Change Mobile Phase Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.     - Utilize Mobile Phase Additives: Ion-pairing reagents or modifiers like TFE can enhance separation.[2] - Employ an Orthogonal Technique: If co-elution persists, consider a different purification method like Supercritical Fluid Chromatography (SFC).
Low or No Recovery - Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.[1] - Compound Instability: The compound may be degrading on the column.[1] - Inappropriate Solvent System: The mobile phase may be too weak to elute the compound.[1]- Switch Stationary Phase: Consider Hydrophilic Interaction Chromatography (HILIC) for very polar compounds or alternatives like alumina or Florisil for flash chromatography.[1] - Assess Compound Stability: Test the stability of your compound under the analytical conditions separately.[1] - Increase Elution Strength: Use a stronger mobile phase to elute the compound.
Issues with Volatile Fluorinated Compounds - Sample Loss: Low boiling points and high vapor pressures can lead to significant sample loss during purification and solvent removal.[1]- Use Low Temperatures: Perform solvent removal at reduced temperatures. - Efficient Condensing: Employ a high-performance condenser and a cold trap (e.g., dry ice/acetone). - Controlled Vacuum: Avoid high vacuum; consider a Kugelrohr apparatus or atmospheric pressure distillation for highly volatile compounds.
Recrystallization
Problem Possible Causes Solutions
Oiling Out (Formation of a liquid phase instead of crystals) - High concentration of impurities. - Cooling the solution too quickly. - Solvent is too nonpolar for the compound. - Purify by another method first (e.g., flash chromatography) to remove impurities. - Allow the solution to cool more slowly. Try insulating the flask. - Add a small amount of a more polar co-solvent.
No Crystal Formation - Too much solvent was used. - The compound is very soluble in the chosen solvent even at low temperatures. - Boil off some of the solvent to increase the concentration and allow it to cool again. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then gently heat until it clarifies and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Poor Recovery - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the crystals with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated compounds often difficult to purify?

A1: The unique physicochemical properties imparted by fluorine atoms present several challenges. The high electronegativity of fluorine can create strong dipole moments and lead to distinct intermolecular interactions, such as hydrogen bonds and halogen bonds, which influence solubility and crystal packing.[3] This can result in difficulties achieving crystalline form or lead to the formation of oils.[3] In chromatography, the altered polarity can cause co-elution with impurities and interactions with the stationary phase, leading to poor peak shapes.

Q2: What is a good starting point for developing an HPLC purification method for a novel fluorinated compound?

A2: A good starting point is to assess the compound's polarity and solubility.[1] For moderately polar compounds soluble in organic solvents, reversed-phase HPLC with a C18 column and a water/acetonitrile gradient (with 0.1% TFA or formic acid) is a versatile first choice. For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often more suitable.[1]

Q3: When should I consider using a fluorinated stationary phase in HPLC?

A3: Fluorinated stationary phases can offer alternative selectivity compared to traditional C8 or C18 columns, especially for separating fluorinated compounds from their non-fluorinated analogs or for resolving complex mixtures of halogenated compounds.[2] They can be particularly useful when you observe co-elution on standard reversed-phase columns.

Q4: My fluorinated compound is very volatile. What purification techniques are most suitable?

A4: For volatile fluorinated compounds, techniques that minimize sample loss are crucial. Fractional distillation is ideal for separating compounds with different boiling points. Preparative Gas Chromatography (Prep-GC) offers high resolution for volatile mixtures. Flash chromatography can also be adapted by using specific techniques to minimize evaporation, such as maintaining a cool column.

Q5: How can I effectively remove residual fluorinated impurities from my final product?

A5: The method for removing residual fluorinated impurities depends on their nature. If the impurities are volatile, they can sometimes be removed under high vacuum. For non-volatile impurities, re-purification using an orthogonal technique is often effective. For example, if the initial purification was done using reversed-phase HPLC, trying HILIC or SFC could provide the necessary selectivity to remove stubborn impurities.

Data Presentation

Table 1: Impact of Fluorination on the Boiling Point of Alkanes

This table illustrates how the boiling point of alkanes changes with increasing fluorination. Perfluorocarbons have notably lower boiling points than their hydrocarbon counterparts with the same number of carbon atoms, a consequence of weaker intermolecular forces.

Alkane Boiling Point (°C) Perfluoroalkane Boiling Point (°C)
Methane (CH₄)-161.5Tetrafluoromethane (CF₄)-128
Ethane (C₂H₆)-88.6Hexafluoroethane (C₂F₆)-78.2
Propane (C₃H₈)-42.1Octafluoropropane (C₃F₈)-36.7
Butane (C₄H₁₀)-0.5Decafluorobutane (C₄F₁₀)-2.2
Pentane (C₅H₁₂)36.1Dodecafluoropentane (C₅F₁₂)29.3
Hexane (C₆H₁₄)68.7Tetradecafluorohexane (C₆F₁₄)56.7
Heptane (C₇H₁₆)98.4Hexadecafluoroheptane (C₇F₁₆)82.5
Octane (C₈H₁₈)125.7Octadecafluorooctane (C₈F₁₈)104
Table 2: Influence of Fluorine Substitution on the pKa of Heterocyclic Amines

Fluorination significantly impacts the basicity (pKa) of nearby nitrogen atoms in heterocyclic compounds due to the strong electron-withdrawing nature of fluorine. This effect is crucial to consider for purification methods that rely on the ionization state of the molecule.

Parent Heterocycle pKa Fluorinated Analog Position of Fluorine pKa of Fluorinated Analog ΔpKa
Piperidine11.123-Fluoropiperidine39.92-1.20
Piperidine11.124-Fluoropiperidine410.32-0.80
Pyrrolidine11.273-Fluoropyrrolidine39.87-1.40
Morpholine8.332-(Trifluoromethyl)morpholine25.83-2.50
Imidazole6.954-Fluoroimidazole44.85-2.10

Experimental Protocols

Protocol 1: General Method for Reversed-Phase HPLC Purification

This protocol provides a starting point for the purification of a moderately polar fluorinated compound.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10-50 µL.

  • Sample Preparation: Dissolve the sample in a small amount of a suitable solvent (e.g., methanol, acetonitrile, or DMSO) and filter through a 0.45 µm syringe filter before injection.

Protocol 2: Systematic Solvent Screening for Recrystallization

This protocol outlines a systematic approach to finding a suitable solvent for the recrystallization of a polar fluorinated compound.

  • Initial Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).

  • Small-Scale Solubility Test:

    • Place approximately 10-20 mg of the crude compound into several small test tubes.

    • To each tube, add a few drops of a different solvent at room temperature and observe the solubility.

    • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if it dissolves.

    • An ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Cooling and Crystal Formation:

    • Allow the test tubes with dissolved compound to cool slowly to room temperature, and then in an ice bath.

    • Observe for the formation of crystals.

  • Two-Solvent System (if no single solvent is ideal):

    • Find a "soluble solvent" in which the compound is very soluble, and an "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.

    • Dissolve the compound in a minimum amount of the hot soluble solvent.

    • Add the anti-solvent dropwise at the elevated temperature until the solution becomes persistently cloudy.

    • Add a few drops of the soluble solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

  • Scale-Up: Once a suitable solvent or solvent system is identified, perform the recrystallization on a larger scale.

Mandatory Visualization

Diagram 1: General Workflow for Purification of Fluorinated Compounds

Purification_Workflow start Crude Fluorinated Compound assess Assess Physicochemical Properties (Polarity, Solubility, Volatility) start->assess select_tech Select Primary Purification Technique assess->select_tech flash Flash Chromatography select_tech->flash Non-polar to moderately polar large scale hplc Preparative HPLC/SFC select_tech->hplc Polar, high resolution needed small to medium scale recrystal Recrystallization select_tech->recrystal Crystalline solid distill Distillation select_tech->distill Volatile liquid analyze Analyze Purity (LC-MS, NMR) flash->analyze hplc->analyze recrystal->analyze distill->analyze pure Pure Compound (>95%) analyze->pure Purity OK repurify Further Purification Needed analyze->repurify Purity Not OK repurify->select_tech

Caption: A general workflow for the purification of fluorinated organic compounds.

Diagram 2: Troubleshooting HPLC Peak Tailing

HPLC_Troubleshooting start Peak Tailing Observed in HPLC cause Identify Potential Cause start->cause silanol Secondary Interactions with Silanols cause->silanol Basic Compounds? ph_issue Incorrect Mobile Phase pH cause->ph_issue Ionizable Compound? overload Column Overload cause->overload All Peaks Tailing? sol_silanol Use End-capped Column or Fluorinated Phase silanol->sol_silanol sol_ph Adjust pH (pKa +/- 2) Add TFA/Modifier ph_issue->sol_ph sol_overload Reduce Sample Concentration/Volume overload->sol_overload end Symmetrical Peak Achieved sol_silanol->end sol_ph->end sol_overload->end

Caption: A troubleshooting guide for addressing peak tailing in HPLC analysis.

Diagram 3: Decision Tree for Purification Technique Selection

Purification_Decision_Tree start Crude Fluorinated Product is_solid Is the compound a solid? start->is_solid can_crystallize Does it form good crystals? is_solid->can_crystallize Yes is_volatile Is the compound volatile? is_solid->is_volatile No (Liquid/Oil) recrystallize Recrystallization can_crystallize->recrystallize Yes chromatography Chromatography can_crystallize->chromatography No is_volatile->chromatography No distillation Distillation / Prep-GC is_volatile->distillation Yes

Caption: A decision tree to aid in selecting an appropriate purification technique.

References

Technical Support Center: Scaling Up the Production of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the production of this key chiral intermediate for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most promising methods for the stereoselective synthesis of this compound on a larger scale?

A1: For scaling up the production of this compound, three primary methods show significant promise:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, typically a lipase, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the desired (S)-enantiomer. It is known for high enantioselectivity and mild reaction conditions.

  • Asymmetric Hydrogenation: This approach involves the hydrogenation of a prochiral enamine precursor using a chiral rhodium catalyst. It is a highly efficient method for establishing the desired stereocenter with high enantiomeric excess (ee).

  • Chiral Auxiliary-Mediated Synthesis: This classical method involves attaching a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction. The auxiliary is then cleaved to yield the desired enantiomerically pure product.

Q2: What are the critical parameters to control during the scale-up of the enzymatic resolution process?

A2: When scaling up the enzymatic kinetic resolution, it is crucial to control the following parameters:

  • pH: Enzyme activity is highly dependent on the pH of the reaction medium.

  • Temperature: Temperature affects both enzyme activity and stability.

  • Solvent: The choice of solvent can significantly impact enzyme performance and substrate/product solubility.

  • Agitation: Proper mixing is essential to ensure adequate mass transfer, but excessive shear can denature the enzyme.

  • Enzyme loading and immobilization: Optimizing the amount of enzyme and using an immobilized form can improve stability, reusability, and ease of separation.[1]

Q3: What challenges can be expected when scaling up the asymmetric hydrogenation route?

A3: Scaling up asymmetric hydrogenation can present several challenges:

  • Catalyst sensitivity: Chiral rhodium catalysts can be sensitive to air and moisture, requiring inert reaction conditions.

  • Hydrogen gas handling: The use of high-pressure hydrogen gas on a large scale requires specialized equipment and safety protocols.

  • Heat transfer: Hydrogenation reactions are often exothermic, and efficient heat removal is critical to maintain optimal temperature and prevent side reactions.

  • Catalyst cost and recovery: Rhodium catalysts can be expensive, making their efficient recovery and recycling crucial for cost-effective production.

Q4: How does the trifluoromethyl group on the phenyl ring affect the synthesis?

A4: The electron-withdrawing nature and steric bulk of the trifluoromethyl group can influence the reaction in several ways:

  • It can affect the reactivity of the starting materials.

  • It may influence the stereoselectivity of the chiral catalyst or enzyme.

  • It can impact the solubility and crystallization behavior of intermediates and the final product.

Troubleshooting Guides

Method 1: Enzymatic Kinetic Resolution of Racemic 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid Ester

This guide addresses common issues encountered during the lipase-catalyzed resolution of the racemic ester.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion - Inactive or denatured enzyme- Suboptimal pH or temperature- Poor substrate solubility- Insufficient water for hydrolysis- Use a fresh batch of enzyme or test enzyme activity.- Optimize pH and temperature for the specific lipase used.- Screen different co-solvents to improve solubility.- Ensure stoichiometric amount of water is present for hydrolysis.
Low Enantioselectivity (ee) - Incorrect enzyme selection- Suboptimal reaction conditions- Racemization of product or substrate- Screen a panel of different lipases.- Optimize temperature, solvent, and acylating agent (for acylation).- Analyze samples over time to check for racemization. Consider a different work-up procedure.
Difficult Product Separation - Emulsion formation during work-up- Similar polarities of starting material and product- Use a different solvent system for extraction.- Employ centrifugation to break emulsions.- Optimize crystallization conditions for selective precipitation of the desired product.
Enzyme Deactivation on Scale-up - High shear stress from mechanical agitation- Localized temperature or pH changes- Use an overhead stirrer with a design that minimizes shear.- Improve heat transfer with a jacketed reactor.- Ensure efficient mixing for uniform pH distribution. Consider using an immobilized enzyme for enhanced stability.[1]
Method 2: Asymmetric Hydrogenation of N-Acetyl-3-(2-(trifluoromethyl)phenyl)propenoic Acid

This guide focuses on troubleshooting the rhodium-catalyzed asymmetric hydrogenation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction - Catalyst poisoning (oxygen, water, impurities)- Incorrect catalyst loading- Insufficient hydrogen pressure- Ensure all reagents and solvents are rigorously degassed and dried.- Purify the substrate to remove potential inhibitors.- Optimize catalyst loading.- Check for leaks in the hydrogenation system and ensure adequate hydrogen pressure.
Low Enantioselectivity (ee) - Suboptimal ligand-metal combination- Incorrect solvent or temperature- Racemization during work-up- Screen a variety of chiral phosphine ligands.- Optimize solvent polarity and reaction temperature.- Perform a milder work-up and avoid harsh acidic or basic conditions.
Incomplete Hydrogenation - Catalyst deactivation- Insufficient reaction time or hydrogen pressure- Increase catalyst loading or use a more robust catalyst.- Extend the reaction time or increase hydrogen pressure (within safe limits).
Poor Reproducibility on Scale-up - Inefficient heat and mass transfer- Inconsistent catalyst quality- Ensure efficient stirring and temperature control in the larger reactor.- Characterize the catalyst batch to ensure consistency.

Experimental Protocols

Protocol 1: Scale-up of Enzymatic Kinetic Resolution

This protocol is based on established procedures for lipase-catalyzed hydrolysis of β-amino esters.[2][3]

Step 1: Synthesis of Racemic Ethyl 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoate

A detailed protocol for the synthesis of the racemic ester would be provided here, typically involving a reaction like the Rodionov reaction between 2-(trifluoromethyl)benzaldehyde, malonic acid, and ammonium acetate, followed by esterification.

Step 2: Enzymatic Kinetic Resolution

  • To a jacketed reactor equipped with an overhead stirrer and temperature control, add the racemic ethyl 3-amino-3-(2-(trifluoromethyl)phenyl)propanoate (1.0 kg, 3.63 mol) and diisopropyl ether (10 L).

  • Add immobilized Candida antarctica lipase B (e.g., Novozym 435) (100 g, 10% w/w).

  • Add deionized water (32.7 mL, 1.82 mol, 0.5 equivalents).

  • Heat the mixture to 45 °C and stir at 200 rpm.

  • Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.

  • Once the desired conversion is reached, filter to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • The filtrate contains the (R)-ester and the (S)-acid. Separate them by liquid-liquid extraction under acidic and basic conditions.

  • Purify the this compound by crystallization.

Quantitative Data Summary (Expected)

ParameterValue
Substrate Amount1.0 kg
Yield of (S)-acid~40-45%
Enantiomeric Excess (ee) of (S)-acid>99%
Yield of (R)-ester~40-45%
Enantiomeric Excess (ee) of (R)-ester>99%
Protocol 2: Asymmetric Hydrogenation

This protocol is a representative procedure based on rhodium-catalyzed hydrogenations of enamides.[4][5]

Step 1: Synthesis of (Z)-N-Acetyl-3-(2-(trifluoromethyl)phenyl)propenoic Acid

A detailed protocol for the synthesis of the enamide substrate would be provided here, for instance, via the Erlenmeyer-Plöchl reaction.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a high-pressure reactor with [Rh(COD)₂(S,S)-Et-DuPhos]BF₄ (specific catalyst and ligand to be optimized, e.g., 0.01 mol%).

  • Add degassed methanol (5 L).

  • Add the (Z)-N-acetyl-3-(2-(trifluoromethyl)phenyl)propenoic acid substrate (1.0 kg, 3.48 mol).

  • Seal the reactor, remove it from the glovebox, and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (e.g., 10 bar) and stir at a controlled temperature (e.g., 25 °C).

  • Monitor the reaction by HPLC for the disappearance of the starting material.

  • Upon completion, vent the reactor and purge with nitrogen.

  • Concentrate the reaction mixture in vacuo.

  • The resulting N-acetylated amino acid is then deprotected (e.g., by acid hydrolysis) to yield the final product.

  • Purify by crystallization.

Quantitative Data Summary (Expected)

ParameterValue
Substrate Amount1.0 kg
Yield of (S)-acid>90%
Enantiomeric Excess (ee)>98%
Catalyst Loading0.01 - 0.1 mol%

Visualizations

Enzymatic_Resolution_Workflow cluster_synthesis Racemic Ester Synthesis cluster_resolution Enzymatic Resolution cluster_workup Work-up & Purification Start 2-(Trifluoromethyl)benzaldehyde + Malonic Acid + NH4OAc RacEster Racemic Ester Formation Start->RacEster Reaction Kinetic Resolution (~50% conversion) RacEster->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Filtration Enzyme Filtration (Recycle) Reaction->Filtration Extraction Acid/Base Extraction Filtration->Extraction Crystallization_S Crystallization of (S)-Acid Extraction->Crystallization_S Crystallization_R Purification of (R)-Ester Extraction->Crystallization_R Final_S (S)-Amino Acid (>99% ee) Crystallization_S->Final_S Final_R (R)-Amino Ester (>99% ee) Crystallization_R->Final_R

Caption: Workflow for the enzymatic kinetic resolution of racemic ester.

Asymmetric_Hydrogenation_Workflow cluster_substrate_prep Substrate Preparation cluster_hydrogenation Asymmetric Hydrogenation cluster_final_steps Final Steps Start Precursors Enamide (Z)-Enamide Synthesis Start->Enamide Reaction Hydrogenation Reaction Enamide->Reaction Catalyst Chiral Rh Catalyst Catalyst->Reaction Hydrogen H2 (gas) Hydrogen->Reaction Deprotection Deprotection Reaction->Deprotection Crystallization Crystallization Deprotection->Crystallization Final_Product (S)-Amino Acid (>98% ee) Crystallization->Final_Product

Caption: Workflow for the asymmetric hydrogenation of a prochiral enamide.

Troubleshooting_Decision_Tree cluster_causes Identify Potential Cause cluster_solutions Implement Solution Start Low Yield or EE in Scale-up? HeatTransfer Heat Transfer Issue? Start->HeatTransfer Yes MassTransfer Mass Transfer (Mixing) Issue? Start->MassTransfer Yes ReagentQuality Reagent/Catalyst Quality Issue? Start->ReagentQuality Yes ImproveCooling Improve Reactor Cooling/ Use jacketed vessel HeatTransfer->ImproveCooling OptimizeStirring Optimize Stirrer Speed/ Use baffled reactor MassTransfer->OptimizeStirring TestReagents Test Reagent Purity/ Use fresh catalyst ReagentQuality->TestReagents Recheck Re-run at small scale & re-evaluate ImproveCooling->Recheck OptimizeStirring->Recheck TestReagents->Recheck Success Problem Solved Recheck->Success Issue Resolved

Caption: Decision tree for troubleshooting common scale-up issues.

References

Assessing and improving the long-term storage stability of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and improving the long-term storage stability of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1] It is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to moisture and oxygen.[1]

Q2: I've observed a change in the color of my sample over time. What could be the cause?

A2: A change in color, such as yellowing or browning, can be an indicator of degradation. This could be due to oxidation, exposure to light, or interaction with impurities. It is crucial to re-analyze the sample for purity and integrity using methods like HPLC or LC-MS.

Q3: My compound shows poor solubility after prolonged storage. What could be the reason and how can I address it?

A3: Reduced solubility can be a sign of polymerization or the formation of insoluble degradation products. This may be triggered by exposure to moisture or elevated temperatures. To address this, you can try sonicating the sample in the desired solvent. However, it is essential to first confirm the compound's integrity via analytical methods before further use.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways need to be experimentally determined, potential routes for a compound with this structure include:

  • Oxidation: The amino group can be susceptible to oxidation.

  • Decarboxylation: The carboxylic acid group may be lost, especially under heat.

  • Hydrolysis: Though the C-F bond is strong, extreme pH conditions could potentially lead to hydrolysis of the trifluoromethyl group over extended periods.[2]

  • Racemization: The chiral center could potentially undergo racemization, affecting the compound's biological activity.

Q5: How can I monitor the stability of my sample over time?

A5: A comprehensive stability testing program should be implemented. This typically involves storing aliquots of the compound under controlled temperature and humidity conditions and testing them at predetermined time points. Key analytical methods include High-Performance Liquid Chromatography (HPLC) for purity assessment and chiral HPLC to monitor enantiomeric excess.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC chromatogram Chemical degradationCharacterize the new peak using LC-MS or NMR to identify the degradation product. Review storage conditions and handling procedures.
Decrease in the main peak area in HPLC Degradation of the compoundQuantify the loss of the active compound. Consider if the storage conditions are appropriate. A forced degradation study might be necessary to understand the lability of the compound.
Change in enantiomeric excess (ee%) RacemizationUse a chiral HPLC method to monitor the enantiomeric purity over time. Assess the impact of storage temperature and pH on racemization.
Inconsistent results in biological assays Loss of potency due to degradationRe-qualify the material by determining its purity and concentration before use. Ensure proper storage of stock solutions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to assess the purity of this compound and detect any degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photostability: Expose the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples using the HPLC purity method described above to identify and quantify any degradation products.

Data Presentation

Table 1: Example Stability Data for this compound under Different Storage Conditions
Storage ConditionTime PointPurity (%) by HPLCAppearance
25°C / 60% RH0 Months99.8White Powder
3 Months99.5White Powder
6 Months99.1Off-white Powder
40°C / 75% RH0 Months99.8White Powder
3 Months98.2Yellowish Powder
6 Months96.5Yellowish Powder
4°C0 Months99.8White Powder
6 Months99.7White Powder
Table 2: Example Results from a Forced Degradation Study
Stress Condition% DegradationMajor Degradant Peak (RT in min)
0.1 M HCl, 60°C, 24h5.212.4
0.1 M NaOH, 60°C, 24h15.810.1, 14.2
3% H₂O₂, RT, 24h8.513.7
Heat (105°C), 24h2.111.8
Photostability1.212.9

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_testing Stability Testing cluster_analysis Data Analysis storage_conditions Define Storage Conditions (Temp, Humidity, Light) sample_prep Prepare Aliquots storage_conditions->sample_prep time_points Test at Predetermined Time Points sample_prep->time_points hplc HPLC Purity Analysis time_points->hplc chiral_hplc Chiral HPLC Analysis time_points->chiral_hplc data_eval Evaluate Purity, Degradants, and ee% hplc->data_eval chiral_hplc->data_eval report Generate Stability Report data_eval->report degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound oxidation Oxidation Product (e.g., N-oxide) parent->oxidation Oxidative Stress decarboxylation Decarboxylation Product parent->decarboxylation Thermal Stress racemization (R)-enantiomer parent->racemization pH/Temp Stress

References

Refining analytical methods for the accurate quantification of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid in biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the accurate quantification of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid in various biological matrices. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying this compound in biological samples?

The primary challenges include:

  • Low endogenous concentrations: This necessitates highly sensitive analytical methods.

  • Matrix effects: Components in biological samples (e.g., plasma, urine) can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[1][2][3][4]

  • Sample preparation: Efficiently extracting the analyte from the complex biological matrix while removing interfering substances is crucial for reliable results.[5]

  • Analyte stability: The stability of the analyte during sample collection, storage, and processing must be ensured to prevent degradation and inaccurate measurements.

Q2: Which analytical technique is most suitable for the quantification of this compound?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and ability to handle complex biological matrices.[6] It allows for the accurate detection and quantification of low-concentration analytes.

Q3: Is derivatization necessary for the analysis of this compound?

Derivatization may be beneficial to improve chromatographic retention and enhance ionization efficiency, especially if poor peak shape or low sensitivity is observed.[7][8][9][10][11][12] Common derivatization agents for amino acids modify the amino or carboxylic acid groups. However, direct analysis without derivatization is also possible and often preferred to simplify the workflow.[13]

Q4: What type of internal standard should I use?

The use of a stable isotope-labeled (SIL) internal standard of this compound is highly recommended.[14][15] A SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variability.[14] If a SIL standard is unavailable, a structurally similar compound with a different mass can be used, but it may not correct for all sources of variability as effectively.[15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Analyte Signal 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing or storage. 3. Suboptimal LC-MS/MS parameters. 4. Ion suppression due to matrix effects.[3]1. Optimize the sample preparation method (e.g., try a different extraction technique like SPE instead of LLE). 2. Evaluate analyte stability at different temperatures and time points. Consider adding stabilizers if necessary. 3. Tune the mass spectrometer for the specific analyte and optimize chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry). 4. Dilute the sample extract to reduce the concentration of interfering matrix components.[2] Improve sample cleanup.
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. 4. Co-elution with an interfering compound.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For an acidic compound, a lower pH is generally preferred. 2. Reduce the injection volume or dilute the sample. 3. Use a different column chemistry (e.g., HILIC for polar compounds). 4. Optimize the chromatographic gradient to improve separation from interfering peaks.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instrument instability.1. Ensure precise and consistent execution of the sample preparation protocol. Automation can improve reproducibility. 2. Use a stable isotope-labeled internal standard to compensate for matrix effects.[14] 3. Perform system suitability tests to ensure the LC-MS/MS system is performing consistently.
Inaccurate Results (Poor Accuracy) 1. Calibration standards not matching the sample matrix. 2. Incomplete extraction (low recovery). 3. Presence of interfering peaks.1. Prepare calibration standards in a surrogate matrix that closely mimics the biological sample matrix.[3] 2. Optimize the extraction procedure to maximize analyte recovery. Evaluate recovery at different concentrations. 3. Improve chromatographic separation to resolve the analyte from any interfering compounds.

Experimental Protocols

Below are detailed methodologies for sample preparation and LC-MS/MS analysis. These are general protocols and may require optimization for your specific laboratory conditions and instrumentation.

Sample Preparation Protocols

1. Protein Precipitation (for Plasma or Serum)

This is a simple and fast method for removing the bulk of proteins from the sample.[16][17][18][19][20]

  • Materials:

    • Plasma/Serum sample

    • Internal Standard (IS) working solution

    • Acetonitrile (ACN), ice-cold

    • Centrifuge

  • Procedure:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the IS working solution.

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold ACN.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) (for Plasma, Serum, or Urine)

LLE is used to separate the analyte from the sample matrix based on its solubility in two immiscible liquids.[21][22][23][24]

  • Materials:

    • Plasma/Serum/Urine sample

    • Internal Standard (IS) working solution

    • Acidifying agent (e.g., 1M Formic Acid)

    • Extraction solvent (e.g., Ethyl Acetate or Methyl tert-butyl ether (MTBE))

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To 200 µL of the biological sample, add 20 µL of the IS working solution.

    • Add 50 µL of 1M Formic Acid to acidify the sample.

    • Add 1 mL of the extraction solvent.

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

3. Solid-Phase Extraction (SPE) (for Plasma, Serum, or Urine)

SPE provides a more thorough cleanup by passing the sample through a solid sorbent that retains the analyte, while interferences are washed away.[25][26][27][28][29][30]

  • Materials:

    • Biological sample

    • Internal Standard (IS) working solution

    • SPE cartridge (e.g., a mixed-mode cation exchange polymer-based sorbent)

    • Conditioning solvent (e.g., Methanol)

    • Equilibration solvent (e.g., Water)

    • Wash buffer (e.g., 5% Methanol in water)

    • Elution buffer (e.g., 5% Ammonium Hydroxide in Methanol)

    • SPE manifold

    • Nitrogen evaporator

  • Procedure:

    • Condition: Pass 1 mL of Methanol through the SPE cartridge.

    • Equilibrate: Pass 1 mL of Water through the cartridge.

    • Load: Mix 200 µL of the sample with 20 µL of IS and 200 µL of 1% Formic Acid. Load the mixture onto the cartridge.

    • Wash: Pass 1 mL of the wash buffer through the cartridge.

    • Elute: Elute the analyte with 1 mL of the elution buffer.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis Protocol
  • Liquid Chromatography (LC) Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For highly polar compounds, a HILIC column may be more suitable.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Nebulizing Gas Flow: 3 L/min

      • Drying Gas Flow: 10 L/min

    • MRM Transitions (Hypothetical - require optimization):

      • This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

      • Internal Standard (SIL): Precursor ion > Product ion

Quantitative Data Summary

The following table presents typical performance characteristics for a bioanalytical method for a small acidic molecule similar to this compound. These values should be established and validated for the specific analyte and method used.

Parameter Plasma Urine Tissue Homogenate
Linearity Range 1 - 1000 ng/mL5 - 5000 ng/mL2 - 2000 ng/g
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL2 ng/g
Accuracy (% Bias) Within ±15%Within ±15%Within ±20%
Precision (%RSD) < 15%< 15%< 20%
Recovery > 85%> 80%> 75%
Matrix Effect 90 - 110%85 - 115%80 - 120%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep sample Biological Sample (Plasma, Urine, Tissue) prep Sample Preparation sample->prep Add Internal Standard pp Protein Precipitation lle Liquid-Liquid Extraction spe Solid-Phase Extraction analysis LC-MS/MS Analysis pp->analysis Inject Extract lle->analysis Inject Extract spe->analysis Inject Extract data Data Processing & Quantification analysis->data Acquire Data results Final Results data->results Calculate Concentration

Caption: General experimental workflow for the quantification of the target analyte in biological samples.

Troubleshooting Logic Diagram: Low Analyte Signal

troubleshooting_low_signal start Low/No Analyte Signal check_ms Check MS Performance (Tune & Calibration) start->check_ms ms_ok MS OK? check_ms->ms_ok check_lc Check LC System (Pressure, Leaks, Column) ms_ok->check_lc Yes optimize_ms Optimize MS Parameters ms_ok->optimize_ms No lc_ok LC OK? check_lc->lc_ok check_sample_prep Evaluate Sample Prep lc_ok->check_sample_prep Yes troubleshoot_lc Troubleshoot LC System lc_ok->troubleshoot_lc No recovery Assess Recovery (Spike pre- & post-extraction) check_sample_prep->recovery recovery_ok Recovery >80%? recovery->recovery_ok matrix_effect Investigate Matrix Effects (Post-column infusion) recovery_ok->matrix_effect Yes optimize_prep Optimize Sample Prep (Different technique/solvents) recovery_ok->optimize_prep No mitigate_matrix Mitigate Matrix Effects (Dilution, Better Cleanup) matrix_effect->mitigate_matrix

Caption: A logical approach to troubleshooting low or no analyte signal during analysis.

References

Validation & Comparative

A Comparative Guide to the Biological Targeting of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, a GABA analogue with potential activity at GABA B receptors. Due to the limited publicly available binding affinity data for this specific compound, this guide utilizes data from the prototypical GABA B receptor agonist, Baclofen, and antagonist, Saclofen, to provide a framework for experimental validation and comparison. The inclusion of detailed experimental protocols and pathway diagrams is intended to facilitate further research into this and similar compounds.

Executive Summary

This compound belongs to a class of compounds known as GABA analogues, which are structurally similar to the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA). These analogues are of significant interest in neuropharmacology for their potential to modulate GABAergic signaling, a key pathway in the central nervous system. The primary biological target for many of these analogues is the GABA B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects. This guide compares the pharmacological profile of this compound class with the well-established GABA B receptor ligands, Baclofen and Saclofen, and provides the necessary experimental framework for its validation.

Data Presentation: Comparative Binding Affinities

CompoundTarget ReceptorLigand TypeBinding Affinity (Kᵢ/IC₅₀)Reference
Baclofen GABA BAgonistKᵢ: 0.04 µM - 6 µM[1]
Saclofen GABA BAntagonistIC₅₀: 7.8 µM[2]
This compound GABA B (putative)UnknownData not available-

Experimental Protocols

To validate the biological target of this compound and determine its functional activity, a series of in vitro assays are required. The following are detailed protocols for key experiments.

Radioligand Binding Assay for GABA B Receptor

This assay directly measures the affinity of a test compound for the GABA B receptor by competing with a radiolabeled ligand.

Materials:

  • [³H]-Baclofen or [³H]-CGP54626 (radioligand)

  • Cell membranes prepared from cells expressing GABA B receptors (e.g., CHO-K1 cells) or from rat brain tissue.

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compound: this compound

  • Unlabeled Baclofen or GABA (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet multiple times with binding buffer to remove endogenous GABA. Resuspend the final pellet in binding buffer to a known protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of membrane suspension

    • 50 µL of various concentrations of the test compound or unlabeled ligand (for competition curve)

    • 50 µL of radioligand at a fixed concentration (typically near its Kₑ)

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay determines whether a compound acts as an agonist or antagonist by measuring the activation of G-proteins coupled to the receptor.

Materials:

  • Cell membranes expressing GABA B receptors

  • [³⁵S]-GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

  • GDP

  • Test compound, GABA (agonist control), and Saclofen (antagonist control)

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and the test compound (or control).

  • Incubation: Incubate at 30°C for 30 minutes.

  • G-protein Activation: Add [³⁵S]-GTPγS to initiate the binding reaction and incubate for another 60 minutes at 30°C.

  • Filtration and Quantification: Terminate the reaction by rapid filtration and measure the amount of bound [³⁵S]-GTPγS by scintillation counting.

  • Data Analysis: An increase in [³⁵S]-GTPγS binding in the presence of the test compound indicates agonist activity. A lack of effect on its own but inhibition of GABA-stimulated binding indicates antagonist activity.

Calcium Flux Assay

This assay measures the downstream signaling of GABA B receptor activation, which often involves changes in intracellular calcium levels.

Materials:

  • Cells expressing GABA B receptors and a G-protein that couples to calcium signaling (e.g., Gαqi/z5 chimera).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound, GABA (agonist control), and a known calcium ionophore (positive control)

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.

  • Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Compound Addition: Add the test compound or controls and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: An increase in fluorescence intensity upon addition of the test compound indicates that it is an agonist that promotes intracellular calcium release. An antagonist will block the fluorescence increase induced by GABA.

Mandatory Visualizations

Signaling Pathway of GABA B Receptor Activation

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GABA B Agonist (this compound or Baclofen) GABAB_R GABA B Receptor Agonist->GABAB_R Binds to G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel ↓ Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization Ca_channel->Hyperpolarization

Caption: GABA B Receptor Signaling Pathway.

Experimental Workflow for Target Validation

Target_Validation_Workflow Start Start: Synthesize/Acquire This compound Binding_Assay Radioligand Binding Assay (vs. [³H]-Baclofen) Start->Binding_Assay Functional_Assay Functional Assays Binding_Assay->Functional_Assay GTP_Assay GTPγS Binding Assay Functional_Assay->GTP_Assay Ca_Assay Calcium Flux Assay Functional_Assay->Ca_Assay Data_Analysis Data Analysis: Determine Kᵢ, EC₅₀/IC₅₀, and Agonist/Antagonist Profile GTP_Assay->Data_Analysis Ca_Assay->Data_Analysis Comparison Compare with Baclofen and Saclofen Data_Analysis->Comparison Conclusion Conclusion: Validate Target and Characterize Activity Comparison->Conclusion

Caption: Experimental Workflow for Target Validation.

Logical Relationship of GABA B Receptor Ligands

References

Unraveling the Chiral Puzzle: A Comparative Look at the Biological Activity of (S)- and (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparative analysis of the biological activities of the (S)- and (R)-enantiomers of 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid remains an open area of scientific inquiry. While both chiral molecules are recognized for their potential in pharmaceutical development, particularly in the realm of neuroscience, direct, side-by-side experimental comparisons in publicly available literature are scarce. However, by examining information on the individual enantiomers and related chemical structures, we can infer potential biological targets and mechanisms of action, paving the way for future research.

The (S)-enantiomer of 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is noted as a valuable building block in the synthesis of pharmaceuticals aimed at treating neurological disorders.[1] Its purported mechanism involves the modulation of neurotransmitter activity, a critical function in the central nervous system. The presence of the trifluoromethyl group is a key structural feature, known to enhance metabolic stability and lipophilicity, thereby improving the potential for crossing the blood-brain barrier and interacting with neural targets.[1]

Similarly, the (R)-enantiomer, often in its Boc-protected form, is highlighted as a significant intermediate in the synthesis of complex peptides and other bioactive molecules.[2] This suggests its utility in constructing larger, more intricate pharmaceutical agents where specific stereochemistry is paramount for target engagement.

Inferred Biological Targets and Potential for Enantioselective Activity

Based on the structural similarities to known neuromodulatory compounds, particularly other fluorinated β-amino acids, it is plausible that these enantiomers could interact with neurotransmitter transporters. The GABA (gamma-aminobutyric acid) system, the primary inhibitory neurotransmitter system in the brain, is a likely candidate for investigation. Research on related functionalized amino acids has demonstrated their role as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[3][4] Inhibition of GATs leads to increased GABAergic tone, a mechanism of action for several antiepileptic and anxiolytic drugs.

It is well-established in pharmacology that stereochemistry plays a crucial role in biological activity.[5] Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This enantioselectivity often arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into the binding site of a protein, such as a receptor or an enzyme. Therefore, it is highly probable that the (S)- and (R)-enantiomers of 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid will display different affinities and efficacies at their biological targets.

Future Directions: A Call for Comparative Studies

To elucidate the specific biological activities and potential therapeutic applications of these enantiomers, direct comparative studies are essential. Such research would need to employ a variety of experimental techniques to quantify their effects on relevant biological targets.

Proposed Experimental Workflow

Herein, we propose a hypothetical experimental workflow to systematically compare the biological activities of the (S)- and (R)-enantiomers.

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 In Vivo Evaluation Receptor Binding Assays Receptor Binding Assays Electrophysiology Electrophysiology Receptor Binding Assays->Electrophysiology Determine affinity Transporter Uptake Assays Transporter Uptake Assays Transporter Uptake Assays->Electrophysiology Identify inhibition Animal Models of Neurological Disorders Animal Models of Neurological Disorders Electrophysiology->Animal Models of Neurological Disorders Confirm functional effect Second Messenger Assays Second Messenger Assays Second Messenger Assays->Animal Models of Neurological Disorders Elucidate signaling

Caption: Proposed experimental workflow for comparative analysis.

Experimental Protocols

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of the (S)- and (R)-enantiomers to a panel of neurotransmitter receptors and transporters (e.g., GABAA, GABAB receptors, and GABA transporters GAT1-4).

  • Methodology:

    • Prepare cell membranes from cell lines expressing the target receptor or transporter.

    • Incubate the membranes with a specific radioligand for the target in the presence of increasing concentrations of the test compounds ((S)- and (R)-enantiomers).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the inhibition constant (Ki) for each enantiomer by analyzing the competition binding curves using non-linear regression.

2. Neurotransmitter Uptake Assays:

  • Objective: To assess the inhibitory potency of the enantiomers on neurotransmitter transporters.

  • Methodology:

    • Culture cell lines stably expressing the transporter of interest (e.g., GAT1).

    • Pre-incubate the cells with varying concentrations of the (S)- and (R)-enantiomers.

    • Add a radiolabeled neurotransmitter (e.g., [3H]GABA) and incubate for a defined period.

    • Wash the cells to remove extracellular radiolabel.

    • Lyse the cells and measure the intracellular radioactivity.

    • Determine the IC50 value for each enantiomer, representing the concentration that inhibits 50% of the neurotransmitter uptake.

Potential Signaling Pathways

Should these compounds interact with G-protein coupled receptors (GPCRs) like the GABAB receptor, they could modulate downstream signaling pathways.

cluster_GABAB GABA-B Receptor Signaling Ligand (S)- or (R)-Enantiomer GABAB_R GABA-B Receptor Ligand->GABAB_R G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates Ca_Channel Ca2+ Channel G_protein->Ca_Channel inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates K_ion K+ Efflux GIRK->K_ion Ca_ion Ca2+ Influx Inhibition Ca_Channel->Ca_ion

Caption: Potential GABA-B receptor signaling pathway.

References

A comparative study of different synthetic methodologies for producing chiral β-amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral β-amino acids are crucial building blocks in the development of pharmaceuticals, peptidomimetics, and other biologically active molecules. Their unique structural properties impart valuable characteristics to parent compounds, including enhanced metabolic stability and conformational rigidity. The stereoselective synthesis of these valuable synthons has been a significant focus of chemical research, leading to a diverse array of synthetic methodologies. This guide provides a comparative analysis of the most prominent strategies for producing chiral β-amino acids, with a focus on performance metrics, experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Asymmetric Mannich Reaction

The Mannich reaction, involving the aminoalkylation of a carbon acid with an aldehyde and an amine, stands as one of the most powerful and versatile methods for the synthesis of β-amino acids. The development of asymmetric variants, particularly using organocatalysis, has made this a highly attractive approach for accessing enantioenriched β-amino acid precursors.

Performance Comparison

The following table summarizes the performance of the organocatalyzed asymmetric Mannich reaction with various substrates, showcasing its broad applicability and high stereoselectivity.

Aldehyde (ArCHO)Imine (N-PMP)Catalyst (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (%) (syn)
4-NO₂C₆H₄CHON-PMP-imineProline (20)DMSO2495>95:599
4-BrC₆H₄CHON-PMP-imineProline (20)DMSO2492>95:598
C₆H₅CHON-PMP-imineProline (20)DMSO488595:596
2-Naphthyl-CHON-PMP-imineProline (20)DMSO488894:697
3-Thienyl-CHON-PMP-imineProline (20)DMSO727591:993

Data synthesized from representative literature. PMP = p-methoxyphenyl.

Experimental Workflow

Mannich_Reaction cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_workup Work-up & Derivatization Aldehyde Aldehyde Imine_Formation In situ Imine Formation Aldehyde->Imine_Formation Amine Amine (e.g., PMP-NH2) Amine->Imine_Formation Ketone Ketone/Enolizable Carbonyl Enamine_Formation Enamine Formation Ketone->Enamine_Formation Catalyst Chiral Catalyst (e.g., Proline) Catalyst->Enamine_Formation catalysis CC_Bond_Formation C-C Bond Formation (Mannich Adduct) Imine_Formation->CC_Bond_Formation Enamine_Formation->CC_Bond_Formation Hydrolysis Hydrolysis CC_Bond_Formation->Hydrolysis Oxidation Oxidative Cleavage/ Derivatization Hydrolysis->Oxidation Final_Product Chiral β-Amino Acid Oxidation->Final_Product

Asymmetric Mannich Reaction Workflow
Detailed Experimental Protocol: Organocatalyzed Asymmetric Mannich Reaction

To a solution of the aldehyde (1.0 mmol) and p-methoxyaniline (1.1 mmol) in DMSO (2.0 mL) is added L-proline (0.2 mmol, 20 mol%). The mixture is stirred for 30 minutes at room temperature to pre-form the imine. The ketone (2.0 mmol) is then added, and the reaction is stirred at room temperature for the time indicated in the table. Upon completion (monitored by TLC), the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired β-amino ketone. The enantiomeric excess is determined by chiral HPLC analysis. The β-amino ketone can then be converted to the corresponding β-amino acid through standard oxidative cleavage protocols.

Asymmetric Michael (Conjugate) Addition

The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a direct and atom-economical route to β-amino acids. The use of chiral nitrogen nucleophiles or chiral catalysts has enabled highly stereoselective transformations.

Performance Comparison

This table illustrates the diastereoselective Michael addition of a chiral amine to various α,β-unsaturated esters.

α,β-Unsaturated EsterChiral AmineBaseSolventTemp (°C)Yield (%)dr
Methyl Acrylate(R)-N-benzyl-α-methylbenzylamineLiHMDSTHF-7895>98:2
Ethyl Crotonate(R)-N-benzyl-α-methylbenzylamineLiHMDSTHF-788895:5
t-Butyl Cinnamate(R)-N-benzyl-α-methylbenzylamineLiHMDSTHF-789297:3
Methyl Methacrylate(R)-N-benzyl-α-methylbenzylamineLiHMDSTHF-788596:4
Cyclohexyl Acrylate(R)-N-benzyl-α-methylbenzylamineLiHMDSTHF-7890>98:2

Data synthesized from representative literature.

Experimental Workflow

Michael_Addition cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Deprotection Unsaturated_Ester α,β-Unsaturated Ester Addition 1,4-Conjugate Addition Unsaturated_Ester->Addition Chiral_Amine Chiral Amine Nucleophile Chiral_Amine->Addition Base Base (e.g., LiHMDS) Base->Addition activation Quench Aqueous Quench Addition->Quench Deprotection Deprotection (e.g., Hydrogenolysis) Quench->Deprotection Final_Product Chiral β-Amino Acid Deprotection->Final_Product

Asymmetric Michael Addition Workflow
Detailed Experimental Protocol: Diastereoselective Michael Addition

To a solution of the chiral amine (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under a nitrogen atmosphere is added LiHMDS (1.0 M in THF, 1.1 mmol) dropwise. The mixture is stirred at -78 °C for 30 minutes. A solution of the α,β-unsaturated ester (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise. The reaction is stirred at -78 °C for the time required for completion (typically 1-4 hours, monitored by TLC). The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL). The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or GC analysis. The product is purified by flash chromatography. The chiral auxiliary is typically removed by hydrogenolysis (e.g., H₂, Pd/C) to yield the desired β-amino acid.

Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral enamines or β-aminoacrylate derivatives provides a highly efficient and atom-economical route to chiral β-amino acids. This method often employs rhodium or ruthenium catalysts with chiral phosphine ligands.

Performance Comparison

The following table showcases the performance of Rh-catalyzed asymmetric hydrogenation of various β-(acylamino)acrylates.

Substrate (R)LigandS/C RatioH₂ Pressure (psi)Yield (%)ee (%)
Methyl(R,R)-Me-DuPhos100060>9998.5
Ethyl(R,R)-Me-DuPhos100060>9999.1
Phenyl(R,R)-Me-DuPhos100060>9996.0
2-Furyl(R,R)-Me-DuPhos100060>9997.3
Isopropyl(R,R)-Me-DuPhos100060>9999.2

Data synthesized from representative literature. S/C = Substrate-to-catalyst ratio.

Experimental Workflow

Asymmetric_Hydrogenation cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation Substrate Prochiral Enamine/ β-Aminoacrylate Hydrogenation Asymmetric Hydrogenation Substrate->Hydrogenation Catalyst Chiral Catalyst (e.g., [Rh(COD)L*]BF4) Catalyst->Hydrogenation Solvent Solvent (e.g., MeOH) Solvent->Hydrogenation Autoclave Pressurized Hydrogen (H2) Autoclave->Hydrogenation Solvent_Removal Solvent Removal Hydrogenation->Solvent_Removal Purification Purification Solvent_Removal->Purification Final_Product Chiral β-Amino Acid Derivative Purification->Final_Product

Asymmetric Hydrogenation Workflow
Detailed Experimental Protocol: Asymmetric Hydrogenation

In a nitrogen-filled glovebox, the β-(acylamino)acrylate substrate (1.0 mmol) and the chiral rhodium catalyst (e.g., [Rh((R,R)-Me-DuPhos)(COD)]BF₄, 0.001 mmol, 0.1 mol%) are placed in a vial. Anhydrous, degassed methanol (5 mL) is added, and the mixture is stirred to dissolve the components. The vial is placed in a high-pressure autoclave. The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 60 psi). The reaction is stirred at room temperature for 12-24 hours. After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by passing it through a short plug of silica gel to remove the catalyst. The enantiomeric excess of the product is determined by chiral GC or HPLC.

Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of α-amino acids to their corresponding β-amino acids. This method is known for proceeding with high fidelity, generally with complete retention of stereochemistry.

Performance Comparison

This table demonstrates the yield of the Arndt-Eistert homologation for various N-protected α-amino acids. The reaction is known to proceed with retention of configuration, resulting in high enantiomeric purity of the β-amino acid product.

N-Protected α-Amino AcidProtecting GroupYield (%)
AlanineBoc85
ValineBoc82
LeucineCbz88
PhenylalanineCbz90
ProlineBoc80

Data synthesized from representative literature.

Experimental Workflow

Arndt_Eistert cluster_activation Acid Activation cluster_homologation Homologation cluster_product Product Alpha_AA N-Protected α-Amino Acid Acid_Chloride Acid Chloride Formation Alpha_AA->Acid_Chloride Diazoketone α-Diazoketone Formation Acid_Chloride->Diazoketone Diazomethane Diazomethane Diazomethane->Diazoketone Wolff Wolff Rearrangement (Ag₂O, H₂O) Diazoketone->Wolff Beta_AA N-Protected β-Amino Acid Wolff->Beta_AA

Arndt-Eistert Homologation Workflow
Detailed Experimental Protocol: Arndt-Eistert Homologation

Caution: Diazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

To a solution of the N-protected α-amino acid (1.0 mmol) in anhydrous THF (10 mL) at 0 °C is added isobutyl chloroformate (1.1 mmol) followed by N-methylmorpholine (1.2 mmol). The mixture is stirred at 0 °C for 30 minutes. The resulting mixed anhydride solution is then added dropwise to a freshly prepared ethereal solution of diazomethane (~3-5 mmol) at 0 °C. The reaction is stirred at 0 °C for 2-4 hours. The excess diazomethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears. The solvent is removed under reduced pressure. The crude α-diazoketone is dissolved in a mixture of 1,4-dioxane and water (4:1, 10 mL). Silver(I) oxide (0.1 mmol, 10 mol%) is added, and the mixture is stirred at room temperature or gently heated (50-60 °C) until the evolution of nitrogen ceases. The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by crystallization or column chromatography to afford the N-protected β-amino acid.

Biocatalytic Kinetic Resolution

Enzymatic methods, particularly using ω-transaminases (ω-TAs), offer an environmentally friendly and highly selective approach for the synthesis of chiral β-amino acids through the kinetic resolution of a racemic mixture. In this process, one enantiomer is selectively converted to a keto acid, leaving the other enantiomer in high enantiomeric purity.

Performance Comparison

The following table presents the kinetic resolution of various racemic β-amino acids using an ω-transaminase.

Racemic β-Amino AcidAmino AcceptorEnzymeTime (h)Conversion (%)ee (%) of remaining amine
3-Amino-3-phenylpropanoic acidPyruvateω-TA24~50>99
3-Aminobutanoic acidPyruvateω-TA24~50>99
3-Amino-4-methylpentanoic acidPyruvateω-TA48~50>99
3-Amino-3-(2-thienyl)propanoic acidPyruvateω-TA36~50>99
3-Aminopentanoic acidPyruvateω-TA48~50>99

Data synthesized from representative literature.

Experimental Workflow

Biocatalytic_Resolution cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_products Products Racemic_AA Racemic β-Amino Acid Resolution Kinetic Resolution Racemic_AA->Resolution Amino_Acceptor Amino Acceptor (e.g., Pyruvate) Amino_Acceptor->Resolution Enzyme ω-Transaminase (ω-TA) Enzyme->Resolution catalysis Enantioenriched_AA Enantioenriched β-Amino Acid Resolution->Enantioenriched_AA Keto_Acid β-Keto Acid Resolution->Keto_Acid

Biocatalytic Kinetic Resolution Workflow
Detailed Experimental Protocol: Biocatalytic Kinetic Resolution

To a buffered solution (e.g., potassium phosphate buffer, pH 7.5, 10 mL) containing the racemic β-amino acid (100 mM) and pyridoxal 5'-phosphate (PLP, 1 mM) is added the amino acceptor (e.g., sodium pyruvate, 120 mM). The reaction is initiated by the addition of the ω-transaminase (e.g., as a whole-cell lysate or purified enzyme). The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction (conversion and enantiomeric excess) is monitored by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC after appropriate derivatization. Once the conversion reaches approximately 50%, the reaction is stopped by adding an acid (e.g., HCl) to denature the enzyme. The mixture is centrifuged to remove the cell debris/precipitated enzyme. The supernatant is then subjected to a suitable workup procedure, such as ion-exchange chromatography, to separate the remaining enantioenriched β-amino acid from the keto acid product and other components.

Conclusion

The synthesis of chiral β-amino acids is a well-developed field with a variety of powerful methodologies at the disposal of the synthetic chemist. The choice of the most appropriate method depends on several factors, including the desired substitution pattern of the target molecule, the required scale of the synthesis, and the available starting materials and equipment.

  • Asymmetric Mannich and Michael reactions offer high versatility and stereocontrol, particularly with the advent of organocatalysis.

  • Asymmetric hydrogenation provides an atom-economical and highly efficient route to a wide range of β-amino acid derivatives.

  • Arndt-Eistert homologation remains a reliable, albeit classical, method for the conversion of readily available α-amino acids with excellent preservation of stereochemistry.

  • Biocatalytic methods are increasingly attractive due to their exceptional selectivity and environmentally benign reaction conditions.

This guide provides a starting point for researchers to navigate the landscape of chiral β-amino acid synthesis. It is recommended to consult the primary literature for more detailed information and specific applications of each methodology.

Confirming Mechanism of Action: A Comparative Guide to Target Engagement and Biomarker Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, unequivocally confirming a compound's mechanism of action (MoA) is a cornerstone of a successful therapeutic program. This guide provides a comparative overview of key methodologies for assessing target engagement and downstream biomarker modulation. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to equip researchers with the necessary information to design robust experiments and make informed decisions in their quest for novel therapeutics.

Section 1: Target Engagement Assays: A Quantitative Comparison

Target engagement (TE) assays are designed to provide direct evidence that a drug candidate physically interacts with its intended molecular target in a relevant biological context. The choice of assay depends on various factors including the nature of the target, the required throughput, and the specific information sought (e.g., binding affinity, kinetics, or cellular engagement). Here, we compare three widely used TE assays: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET).

Data Presentation: Comparison of Target Engagement Assay Performance
AssayPrincipleTypical OutputThroughputCellular ContextKey AdvantagesKey Limitations
CETSA Ligand-induced thermal stabilization of the target protein.Melt curve (Tm shift), Isothermal dose-response (EC50)Low to HighYes (intact cells, tissues)Label-free, physiological context, applicable to various targets.Indirect measure of binding, can be influenced by factors other than direct binding.
SPR Change in refractive index upon ligand binding to an immobilized target.Sensorgram (kon, koff, KD)Low to MediumNo (purified proteins)Real-time kinetics, high sensitivity, label-free.Requires purified protein, potential for artifacts from protein immobilization.
FRET Non-radiative energy transfer between a donor and acceptor fluorophore upon molecular interaction.FRET efficiency, IC50/EC50HighYes (live cells)Dynamic measurements in live cells, high sensitivity.Requires fluorescently labeled components, potential for steric hindrance from labels.

Section 2: Experimental Protocols

Detailed and reproducible experimental protocols are critical for generating high-quality data. This section provides step-by-step methodologies for the key target engagement and biomarker assays discussed in this guide.

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To determine the thermal stabilization of a target protein upon ligand binding in intact cells.

Materials:

  • Cell culture reagents

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the test compound or vehicle control at desired concentrations for a specified time.

  • Harvesting: Detach cells and wash with PBS. Resuspend the cell pellet in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein, followed by an appropriate secondary antibody.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melt curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the soluble protein fraction against the compound concentration to determine the EC50.

Surface Plasmon Resonance (SPR) Protocol

Objective: To measure the real-time binding kinetics and affinity of a ligand to its immobilized target protein.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Ligand (purified protein)

  • Analyte (test compound)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Surface Activation: Inject a mixture of EDC and NHS to activate the carboxymethylated dextran surface.

  • Ligand Immobilization: Inject the purified ligand in the immobilization buffer. The protein will covalently bind to the activated surface.

  • Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Analyte Binding: Inject a series of analyte concentrations over the ligand-immobilized surface. Monitor the change in response units (RU) over time to generate a sensorgram.

  • Dissociation: Flow running buffer over the surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay Protocol

Objective: To quantify the interaction between a target protein and a ligand in a high-throughput format.

Materials:

  • TR-FRET compatible microplate reader

  • Low-volume, 384-well black microplates

  • Purified target protein (e.g., His-tagged)

  • Fluorescently labeled ligand (tracer)

  • Lanthanide-labeled antibody against the protein tag (e.g., Tb-anti-His)

  • Test compound

  • Assay buffer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a 2X solution of the target protein and a 2X solution of the tracer and lanthanide-labeled antibody mixture in assay buffer.

  • Assay Plate Setup: Add the test compound or vehicle control to the assay plate.

  • Addition of Target Protein: Add the 2X target protein solution to the wells. Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Addition of Detection Mix: Add the 2X tracer and antibody mixture to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor (e.g., 620 nm for Terbium) and acceptor (e.g., 665 nm for a red acceptor) wavelengths after a time delay (e.g., 60 µs).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Section 3: Biomarker Studies: Monitoring Downstream Effects

Biomarker studies are essential for demonstrating that target engagement leads to a functional consequence in the cell. These studies typically involve measuring the modulation of downstream signaling molecules.

Pharmacodynamic (PD) Biomarker Analysis by ELISA

Objective: To quantify the level of a specific biomarker in biological samples following drug treatment.

Materials:

  • ELISA kit for the specific biomarker (containing capture antibody, detection antibody, standard, and substrate)

  • Sample lysates (from cells or tissues)

  • Wash buffer

  • Assay diluent

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate multiple times with wash buffer.

  • Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Sample/Standard Incubation: Add standards and sample lysates to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate.

  • Substrate Addition: Add the TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the biomarker in the samples.

Biomarker Modulation Analysis by Western Blot

Objective: To qualitatively or semi-quantitatively assess the change in the level or post-translational modification (e.g., phosphorylation) of a biomarker.

Protocol: The protocol is similar to the Western Blot analysis described in the CETSA protocol (Section 2.1, steps 7-8). The primary antibody used will be specific to the biomarker of interest (e.g., anti-phospho-Akt). Densitometry can be used to quantify the changes in band intensity relative to a loading control (e.g., GAPDH or β-actin).

Section 4: Visualization of Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental workflows can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language.

Experimental Workflow for Target Engagement and Biomarker Analysis

experimental_workflow cluster_te Target Engagement cluster_bm Biomarker Analysis CETSA CETSA ELISA ELISA CETSA->ELISA Downstream Effect WesternBlot Western Blot CETSA->WesternBlot Downstream Effect SPR SPR FRET FRET FRET->ELISA Downstream Effect FRET->WesternBlot Downstream Effect MoA_Confirmation MoA_Confirmation ELISA->MoA_Confirmation MoA Confirmation WesternBlot->MoA_Confirmation Drug Drug Drug->CETSA Direct Interaction Drug->SPR Direct Interaction Drug->FRET Direct Interaction

Caption: Workflow for confirming MoA via target engagement and biomarker studies.

EGFR Signaling Pathway

EGFR_pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

PI3K/Akt Signaling Pathway

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b CellGrowth Cell Growth mTORC1->CellGrowth GlycogenSynth Glycogen Synthesis GSK3b->GlycogenSynth

Caption: The PI3K/Akt signaling pathway regulating cell growth and metabolism.

B-Cell Receptor (BCR) Signaling Pathway

BCR_pathway BCR BCR Lyn Lyn BCR->Lyn Antigen Antigen Antigen->BCR Syk Syk Lyn->Syk BLNK BLNK Syk->BLNK BTK BTK BLNK->BTK PLCG2 PLCγ2 BLNK->PLCG2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Calcium Ca²⁺ Flux IP3->Calcium PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB

Caption: Key components of the B-cell receptor (BCR) signaling cascade.

Ensuring Scientific Rigor: A Guide to Cross-Validation of Analytical Techniques for Compound Purity and Identity

Author: BenchChem Technical Support Team. Date: December 2025

The Imperative of Orthogonal Methods

In the pursuit of unequivocal compound characterization, relying on a solitary analytical method is a precarious approach. Orthogonal methods, which are based on different physicochemical principles, provide a more robust and reliable assessment of a compound's purity and identity.[1][2] By employing a combination of techniques, the weaknesses of one method are compensated for by the strengths of another, leading to a higher degree of confidence in the analytical results.[3] This multi-faceted approach is not only a best practice in research and development but is also increasingly expected by regulatory bodies like the FDA and EMA.[2]

The core principle of cross-validation is to compare the results from two or more different analytical methods to ensure consistency and accuracy.[4] This process is vital when transferring a method between laboratories or when seeking to confirm the identity and purity of a critical compound with the highest level of assurance.[4]

Comparative Performance of Key Analytical Techniques

The choice of analytical techniques for cross-validation depends on the properties of the compound and the potential impurities. HPLC, MS, and qNMR are three of the most powerful and commonly employed techniques for this purpose. The following tables summarize their quantitative performance characteristics for purity and identity assessment.

Table 1: Comparison of Analytical Techniques for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Mass Spectrometry (LC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.[5]Separation by LC followed by mass-to-charge ratio analysis of ionized molecules.[6]Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.[7]
Primary Use Quantification of known and unknown impurities, stability testing.[8]Identification and quantification of trace-level impurities, structural elucidation of unknowns.[6]Absolute quantification of the main compound and impurities without a specific reference standard for each impurity.[9]
Typical Limit of Detection (LOD) 1 - 10 ng/mL for small molecules.[10]0.01 - 1 ng/mL for small molecules.[10]~0.1% (w/w) for impurities.[11]
Typical Limit of Quantitation (LOQ) 5 - 50 ng/mL for small molecules.[10]0.05 - 5 ng/mL for small molecules.[10]~0.5% (w/w) for impurities.
Accuracy Dependent on the purity of the reference standard.High, especially with the use of isotope-labeled internal standards.High, as it is a primary ratio method.[12]
Precision (RSD) Typically <2% for drug substances and products.Typically <5% for trace analysis.Typically <1% under optimal conditions.[7][12]
Sample Consumption Low (micrograms).[11]Very low (picograms to nanograms).Higher (milligrams).[11]
Destructive? Yes.[11]Yes.No, the sample can be recovered.[11]

Table 2: Comparison of Analytical Techniques for Identity Confirmation

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR)
Principle Comparison of retention time with a known reference standard.[13]Provides molecular weight and fragmentation patterns for structural elucidation.[13]Provides detailed information about the chemical structure, connectivity, and stereochemistry.[14]
Confidence in Identification Moderate; co-elution can lead to misidentification.High; provides a molecular fingerprint.[15]Very high; provides an unambiguous structural determination.[14]
Reference Standard Requirement Essential for confirmation.[13]Not essential for tentative identification, but a reference is needed for definitive confirmation.Not essential for de novo structure elucidation, but a reference spectrum is used for confirmation.
Information Provided Retention time.Molecular weight, elemental composition (with high-resolution MS), fragmentation pattern.[16]Chemical shifts, coupling constants, integrals, providing a complete structural map.[14]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. Below are representative protocols for HPLC, MS, and qNMR for the purpose of purity and identity assessment.

Protocol 1: HPLC-UV for Purity Analysis

This protocol outlines a general procedure for determining the purity of a small molecule drug substance using HPLC with UV detection.

1. Objective: To quantify the purity of a compound and its related impurities.

2. Materials and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Volatile mobile phase additives (e.g., formic acid, trifluoroacetic acid)

  • Reference standard of the main compound

  • Sample to be analyzed

3. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the sample and the reference standard in a suitable solvent to a concentration of approximately 1 mg/mL.[11]

  • Filter the solutions through a 0.22 µm syringe filter before injection.[10]

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid). A typical gradient might be 5% to 95% organic phase over 20 minutes.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.

  • Detection Wavelength: A wavelength where the main compound and its impurities have significant absorbance (e.g., 254 nm).[11]

  • Injection Volume: 10 µL.[11]

5. Data Analysis:

  • Identify the peak corresponding to the main compound by comparing its retention time to that of the reference standard.

  • Calculate the area of all peaks in the chromatogram.

  • Determine the purity by the area normalization method, expressed as a percentage of the main peak area relative to the total peak area.[10]

Protocol 2: LC-MS for Identity Confirmation and Impurity Identification

This protocol describes the use of LC-MS for confirming the identity of a compound and identifying unknown impurities.

1. Objective: To confirm the molecular weight of the main compound and identify the molecular weights of any impurities.

2. Materials and Reagents:

  • LC-MS system (e.g., coupled to a quadrupole or time-of-flight mass spectrometer)

  • LC column and solvents as described in the HPLC protocol, ensuring they are LC-MS grade.

3. Sample Preparation:

  • Prepare the sample as described in the HPLC protocol, typically at a lower concentration (e.g., 0.1 mg/mL).

4. LC-MS Conditions:

  • LC Conditions: Use the same or similar conditions as the HPLC-UV method to allow for correlation of peaks.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode, depending on the analyte.

    • Mass Range: Scan a range that includes the expected molecular weight of the compound and potential impurities.

    • Data Acquisition: Collect full scan data to detect all ions. For structural elucidation of impurities, tandem mass spectrometry (MS/MS) can be performed to generate fragmentation patterns.[10]

5. Data Analysis:

  • Extract the mass spectrum for the main chromatographic peak and confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of the compound.

  • For impurity peaks, analyze their mass spectra to determine their molecular weights. This information can be used to propose potential structures for the impurities.[10]

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol provides a step-by-step guide for determining the absolute purity of a compound using qNMR with an internal standard.

1. Objective: To determine the absolute purity of a compound without the need for a reference standard of the same compound.

2. Materials and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.[9]

  • Sample to be analyzed

3. Sample Preparation:

  • Accurately weigh a specific amount of the sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.[1]

  • Dissolve the mixture in a precise volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Pulse Program: Use a standard single-pulse experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 seconds is often sufficient for small molecules to ensure full relaxation).[9]

  • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[9][17]

  • Acquisition Time (aq): At least 3 seconds.[9]

5. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).[9]

  • Manually phase the spectrum and perform baseline correction.[9]

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following equation[9]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * P_IS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Cross-Validation Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflow for cross-validating analytical techniques and the decision-making process involved.

Cross_Validation_Workflow cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Orthogonal Method Analysis cluster_2 Phase 3: Confirmatory Analysis & Decision A Primary Technique Analysis (e.g., HPLC-UV for Purity) B Initial Data Review - Purity Profile - Peak Identification A->B C Select Orthogonal Technique (e.g., LC-MS for Identity & Impurity ID) B->C D Orthogonal Data Acquisition C->D E Data Comparison and Correlation D->E F Quantitative Cross-Validation (e.g., qNMR for Absolute Purity) E->F G Results Concordant? F->G H Compound Identity & Purity Confirmed G->H Yes I Investigate Discrepancies - Method Optimization - Further Characterization G->I No

Caption: Workflow for cross-validation of analytical techniques.

Logical_Relationship cluster_hplc HPLC cluster_ms Mass Spectrometry cluster_nmr NMR HPLC HPLC (Separation) RetentionTime Retention Time (Identity Hint) HPLC->RetentionTime PeakArea Peak Area (Relative Purity) HPLC->PeakArea MS Mass Spec (Detection) HPLC->MS LC-MS Coupling MolecularWeight Molecular Weight (Identity Confirmation) RetentionTime->MolecularWeight Correlates Peaks qNMR Absolute Purity (Quantitative) PeakArea->qNMR Cross-validates Purity MS->MolecularWeight Fragmentation Fragmentation (Structural Clues) MS->Fragmentation Structure Definitive Structure (Unambiguous Identity) MolecularWeight->Structure Confirms Identity NMR NMR (Structure & Quantity) NMR->Structure NMR->qNMR

Caption: Logical relationship between analytical techniques.

By systematically employing and cross-validating these powerful analytical techniques, researchers can achieve a high level of confidence in the purity and identity of their compounds, thereby ensuring the integrity and reliability of their scientific findings. This rigorous approach is fundamental to advancing drug discovery and development and upholding the highest standards of scientific quality.

References

A Comparative Analysis of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid and Standard-of-Care Drugs for Neuropathic Pain and Fibromyalgia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of the novel compound (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid against established standard-of-care drugs for the management of neuropathic pain and fibromyalgia. Direct comparative clinical data for this compound is not yet available in published literature. Therefore, this analysis is based on its structural similarity to existing gabapentinoids and provides a framework for its potential evaluation.

Overview of this compound

This compound is a derivative of 3-aminopropanoic acid and belongs to a class of compounds that are of significant interest in pharmaceutical research, particularly for neurological disorders.[1] Its structure, featuring a trifluoromethylphenyl group, suggests it may act as a gabapentinoid, a class of drugs that modulate voltage-gated calcium channels. The trifluoromethyl group can enhance the biological activity and solubility of the molecule.[1][2]

Standard-of-Care Drugs for Neuropathic Pain and Fibromyalgia

The current therapeutic landscape for neuropathic pain and fibromyalgia involves several classes of drugs with distinct mechanisms of action.

For Neuropathic Pain:

First-line treatments for neuropathic pain typically include:

  • Gabapentinoids (Pregabalin and Gabapentin): These drugs bind to the α2-δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.[3][4]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (Duloxetine and Venlafaxine): These agents increase the levels of serotonin and norepinephrine in the synaptic cleft, enhancing descending inhibitory pain pathways.

  • Tricyclic Antidepressants (TCAs) (Amitriptyline): TCAs also block the reuptake of serotonin and norepinephrine, similar to SNRIs, but often have a broader range of side effects.[5]

Second-line treatments may include tramadol and lidocaine patches.[3][5]

For Fibromyalgia:

The U.S. Food and Drug Administration (FDA) has approved three drugs for the treatment of fibromyalgia:

  • Pregabalin (Lyrica): A gabapentinoid.[6][7]

  • Duloxetine (Cymbalta): An SNRI.[6][7]

  • Milnacipran (Savella): An SNRI.[6][7]

Amitriptyline is also commonly used off-label and is considered a first-line agent in some guidelines.[8][9]

Efficacy Comparison of Standard-of-Care Drugs

The following tables summarize the efficacy of commonly used drugs for neuropathic pain and fibromyalgia based on clinical trial data. Efficacy is often measured by the number needed to treat (NNT), which is the average number of patients who need to be treated to achieve one additional good outcome compared to a control.

Table 1: Efficacy of Standard-of-Care Drugs for Neuropathic Pain

Drug ClassDrugNNT for 50% Pain Reduction (95% CI)Common Adverse Events
Gabapentinoids Pregabalin7.7 (6.5-9.6)Dizziness, somnolence, peripheral edema[4]
Gabapentin7.2 (6.1-8.7)Dizziness, somnolence, ataxia[10]
SNRIs Duloxetine6.4 (5.2-8.4)Nausea, somnolence, fatigue, dizziness
TCAs Amitriptyline4.6 (3.7-6.1)Dry mouth, sedation, constipation, weight gain[5]

NNT values are approximate and can vary depending on the specific neuropathic pain condition.

Table 2: Efficacy of FDA-Approved Drugs for Fibromyalgia

DrugNNT for 30% Pain Reduction (95% CI)Common Adverse Events
Pregabalin8.2 (6.1-12)Dizziness, somnolence, weight gain, edema[7]
Duloxetine8.1 (6.1-12)Nausea, dry mouth, constipation, decreased appetite[7]
Milnacipran10.6 (7.6-18)Nausea, headache, constipation, dizziness[7]

Potential Efficacy and Mechanism of this compound

Based on its chemical structure, this compound is hypothesized to function as a gabapentinoid. The core 3-aminopropanoic acid scaffold is similar to that of gabapentin and pregabalin.

Hypothesized Signaling Pathway

The likely mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system. This interaction is thought to reduce the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine. This modulation of neurotransmitter release ultimately dampens neuronal hyperexcitability, a key factor in the pathophysiology of neuropathic pain and fibromyalgia.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2-δ subunit) Vesicles Synaptic Vesicles (Glutamate, Substance P) VGCC->Vesicles Calcium influx triggers vesicle fusion (Inhibited) Neurotransmitters Excitatory Neurotransmitters Vesicles->Neurotransmitters Reduced Release S_Compound This compound S_Compound->VGCC Binds and Inhibits Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Reduced Binding PainSignal Pain Signal Propagation Receptors->PainSignal Decreased Transmission Nerve_Injury Nerve Injury / Central Sensitization Nerve_Injury->VGCC Upregulates

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols for Preclinical Evaluation

To ascertain the efficacy of a novel compound like this compound, preclinical studies using animal models of neuropathic pain are essential. A standard experimental workflow is outlined below.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used method to induce neuropathic pain in rodents, mimicking symptoms such as allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to pain).[11][12]

Methodology:

  • Animal Subjects: Adult male Sprague-Dawley rats (200-250g) are used.

  • Anesthesia: Animals are anesthetized with isoflurane.

  • Surgical Procedure:

    • The common sciatic nerve on one side is exposed through a small incision.

    • Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve at approximately 1 mm intervals.

    • The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb.

    • The incision is then closed in layers.

  • Sham Surgery: A control group undergoes the same surgical procedure without the nerve ligation.

  • Behavioral Testing (Post-operative):

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is recorded.

    • Testing is typically conducted at baseline (before surgery) and at multiple time points post-surgery (e.g., days 3, 7, 14, 21).

  • Drug Administration:

    • This compound, a standard-of-care drug (e.g., pregabalin), or a vehicle control is administered (e.g., orally or intraperitoneally) at various doses.

    • Behavioral testing is performed at peak effect times for the administered compounds.

Experimental Workflow Diagram

G cluster_0 Pre-Surgical Phase cluster_1 Surgical Phase cluster_2 Post-Surgical & Treatment Phase cluster_3 Data Analysis Acclimatization Animal Acclimatization Baseline Baseline Behavioral Testing (von Frey, Plantar Test) Acclimatization->Baseline Surgery Chronic Constriction Injury (CCI) or Sham Surgery Baseline->Surgery PostOp_Testing Post-operative Behavioral Testing (Days 3, 7, 14, 21) Surgery->PostOp_Testing Drug_Admin Administration of: - Test Compound - Standard Drug - Vehicle PostOp_Testing->Drug_Admin Peak_Effect_Testing Behavioral Testing at Peak Drug Effect Drug_Admin->Peak_Effect_Testing Analysis Statistical Analysis (e.g., ANOVA) Peak_Effect_Testing->Analysis Efficacy Determination of Efficacy (Reversal of Allodynia/ Hyperalgesia) Analysis->Efficacy

Caption: Workflow for preclinical evaluation of a novel analgesic compound.

Conclusion

While direct clinical evidence is lacking for this compound, its structural characteristics strongly suggest it may function as a gabapentinoid. Preclinical studies following established protocols, such as the CCI model, would be the necessary next step to determine its efficacy in treating neuropathic pain. A successful preclinical profile would warrant further investigation and potential progression to clinical trials, where its performance could be directly compared to the standard-of-care drugs detailed in this guide. Researchers and drug development professionals should consider the established efficacy and side-effect profiles of current treatments as benchmarks for the development of novel therapeutics in this space.

References

Correlation of in vitro potency with in vivo efficacy for derivatives of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo performance of various N-Benzyl-2-acetamidopropionamide derivatives, supported by experimental data from preclinical rodent models.

Data Presentation

The anticonvulsant efficacy and neurotoxicity of the synthesized derivatives were evaluated in mice and rats. The primary screen for anticonvulsant activity was the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures.[1] Neurotoxicity was assessed using the rotarod test, which measures motor impairment. The ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀) provides the Protective Index (PI), a measure of the compound's therapeutic window.

Table 1: In Vivo Anticonvulsant Activity and Neurotoxicity of N-Benzyl-2-acetamidopropionamide Derivatives in Mice (Intraperitoneal Administration)
Compound IDC(3) SubstituentMES ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
(R)-18 -OCH₃4.5[2]27[3]6.0[3]
(S)-18 -OCH₃>100[2]>100-
rac-18 -OCH₃8.3[3]303.6
rac-19 -OCH₂CH₃17.3[3]653.8
Phenytoin (Reference)6.5[2]507.7

Data sourced from Kohn, H., et al. (1996).[2][3]

Table 2: In Vivo Anticonvulsant Activity of Lead Derivatives in Rats (Oral Administration)
Compound IDC(3) SubstituentMES ED₅₀ (mg/kg)
rac-18 -OCH₃3.9[3]
rac-19 -OCH₂CH₃19[3]
Phenytoin (Reference)23[3]

Data sourced from Kohn, H., et al. (1996).[3]

The data clearly indicates that anticonvulsant activity is highly stereoselective, with the (R)-stereoisomer of compound 18 being significantly more potent than the (S)-stereoisomer.[2] The lead compound, (R)-18, and its racemic mixture demonstrated potent anticonvulsant activity in both mice and rats, with efficacy comparable to or exceeding that of the reference drug, phenytoin.[2][3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are standard in the preclinical evaluation of anticonvulsant drug candidates.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model that simulates generalized tonic-clonic seizures.[1] It is particularly effective in identifying compounds that prevent seizure spread.[1]

  • Animal Model: Male CF-1 mice or Sprague-Dawley rats.[1]

  • Procedure: A 60 Hz alternating current is delivered for 0.2 seconds via corneal electrodes (50 mA in mice, 150 mA in rats).[1] Prior to stimulation, a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas.[1]

  • Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[1] An animal is considered protected if this response is absent.[1]

  • Quantification: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated at the time of peak effect of the compound.[1]

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

  • Apparatus: A rotating rod (e.g., 1-inch diameter) turning at a constant speed (e.g., 6 rpm).

  • Procedure: Trained animals are placed on the rotating rod. The inability of an animal to maintain its balance on the rod for a specified period (e.g., 1 minute) is indicative of motor impairment.

  • Quantification: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is determined.

Mandatory Visualizations

Preclinical Anticonvulsant Screening Workflow

The following diagram illustrates a typical workflow for the preclinical screening and evaluation of novel anticonvulsant compounds.

G cluster_0 In Vitro / In Silico cluster_1 In Vivo Efficacy & Toxicity cluster_2 Lead Optimization a Compound Design & Synthesis b Initial In Vitro Screening (e.g., Target Binding, Ion Channel Assays) a->b Potency c Acute Seizure Models (MES, 6Hz, scPTZ) b->c Efficacy d ED₅₀ Determination c->d e Neurotoxicity (Rotarod) TD₅₀ Determination c->e f Protective Index (PI) Calculation (TD₅₀/ED₅₀) d->f e->f g Pharmacokinetic Studies (ADME) f->g Safety Window h Chronic Seizure Models (e.g., Kindling) g->h i Candidate Selection for Further Development h->i

Caption: Workflow for preclinical anticonvulsant drug discovery.

Proposed Mechanism of Action: Sodium Channel Modulation

While direct in vitro potency data (e.g., IC₅₀ for sodium channel blockade) was not provided in the primary source for this specific series, many MES-active anticonvulsants, including phenytoin and lacosamide, are known to modulate voltage-gated sodium channels.[4][5] These drugs typically bind to the inactivated state of the channel, prolonging its refractory period and thereby limiting the sustained high-frequency firing of neurons that is characteristic of seizures.[6]

G NaChannel Voltage-Gated Sodium Channel (VGSC) Resting Resting Open Open (Activated) Resting->Open Depolarization Inactive Inactive Open->Inactive Fast Inactivation Inactive->Resting Repolarization Drug Anticonvulsant Drug (e.g., (R)-18) Drug->Inactive Binds to & Stabilizes Inactive State

Caption: Proposed mechanism of anticonvulsant action via sodium channel inactivation.

References

A Comparative Guide to the Conformational Analysis of Peptides Containing β-Amino Acids via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into peptides has emerged as a powerful strategy in medicinal chemistry and materials science. These non-natural amino acids introduce an additional carbon atom into the peptide backbone, leading to profound changes in conformational preferences, proteolytic stability, and biological activity. This guide provides an objective comparison of the structural features of peptides containing β-amino acids with their natural α-peptide counterparts, supported by experimental data from X-ray crystallography. Detailed experimental protocols and visualizations are included to facilitate a deeper understanding of these fascinating molecules.

Conformational Landscape: α- vs. β-Amino Acid Containing Peptides

The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. This seemingly minor alteration significantly impacts the accessible dihedral angles and, consequently, the secondary structures that the peptides can adopt.

In α-peptides, the backbone conformation is primarily defined by the phi (φ) and psi (ψ) torsion angles around the N-Cα and Cα-C' bonds, respectively.[1] These angles are constrained by steric hindrance, as famously depicted in the Ramachandran plot, leading to well-defined secondary structures like α-helices and β-sheets.[2]

The introduction of a β-amino acid adds a new rotatable bond (Cα-Cβ), introducing an additional torsion angle, theta (θ), to the backbone.[3] This expanded conformational space allows for the formation of novel and highly stable secondary structures not observed in α-peptides, such as various helices (10/12-helix, 12-helix, 14-helix) and turns.[4]

Below is a logical diagram illustrating the conformational divergence stemming from the inclusion of β-amino acids.

G Influence of β-Amino Acid Incorporation on Peptide Conformation A Peptide Backbone B α-Amino Acid A->B C β-Amino Acid A->C D Defined by φ and ψ torsion angles B->D E Defined by φ, ψ, and θ torsion angles C->E F α-Helix, β-Sheet D->F G 10/12-Helix, 12-Helix, 14-Helix, Novel Turns E->G

Logical relationship of β-amino acid conformational constraint.

Comparative Crystallographic Analysis: A Case Study

To illustrate the conformational differences at an atomic level, we present a comparative analysis of the crystal structures of two isomeric dipeptides: α-L-Aspartyl-L-alanine and β-L-Aspartyl-L-alanine. The data, extracted from their respective crystallographic information files (CIFs), highlights the distinct backbone torsion angles.

Dipeptide IsomerTorsion AngleValue (°)
α-L-Aspartyl-L-alanine φ (Asp)-133.8
ψ (Asp)150.1
ω (peptide bond)177.3
φ (Ala)-156.9
ψ (Ala)161.2
β-L-Aspartyl-L-alanine θ1 (C-N-Cβ-Cα)-177.5
θ2 (N-Cβ-Cα-C')69.8
ψ (β-Asp)168.9
ω (peptide bond)-175.7
φ (Ala)-108.4
ψ (Ala)150.9

Data derived from the Cambridge Structural Database (CSD entries: ASPLAL01 for the α-isomer and BAPLAL for the β-isomer). Note that the definition of torsion angles for β-amino acids can vary.

The data clearly shows a significant difference in the backbone conformation, particularly in the torsion angles around the aspartyl residue. The β-isomer exhibits a more extended conformation compared to the α-isomer.[5]

Experimental Protocols

X-ray Crystallography of Peptides Containing β-Amino Acids

The determination of the three-dimensional structure of peptides containing β-amino acids by X-ray crystallography follows a workflow similar to that of conventional protein and peptide crystallography.[6][7][8]

G Workflow for X-ray Crystallography of β-Amino Acid Peptides cluster_0 Sample Preparation cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement A Peptide Synthesis & Purification B Crystallization Screening A->B C Crystal Optimization & Harvesting B->C D X-ray Diffraction Data Collection C->D E Data Processing & Scaling D->E F Phase Determination E->F G Model Building F->G H Structure Refinement & Validation G->H I Deposition to PDB H->I

Experimental workflow for X-ray crystallography.

Detailed Methodologies:

  • Peptide Synthesis and Purification: Peptides containing β-amino acids are typically synthesized using solid-phase peptide synthesis (SPPS). Purification to >95% homogeneity is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Crystallization: The purified peptide is subjected to extensive crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion. A wide range of precipitants, buffers, and additives are tested to find conditions that yield well-ordered crystals.[9][10]

  • Data Collection: Single crystals are mounted and cryo-cooled in a stream of liquid nitrogen. X-ray diffraction data are collected using a synchrotron or a home-source X-ray diffractometer.[11]

  • Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement: The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or direct methods. An initial model of the peptide is built into the electron density map and subsequently refined to improve the fit with the experimental data.

  • Validation and Deposition: The final model is validated for its geometric quality and deposited in the Protein Data Bank (PDB).

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of peptides in solution, providing complementary data to solid-state X-ray crystallography.[12][13][14][15]

Key NMR Experiments:

  • 1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide.

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.

  • 2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of a residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the three-dimensional structure.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this experiment provides a fingerprint of the molecule, with one peak for each amide bond.

Protocol Outline:

  • Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O or an organic solvent) to a concentration of 1-5 mM.

  • NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Structural Restraint Generation: NOE-based distance restraints and coupling constant-based dihedral angle restraints are generated.

  • Structure Calculation: The experimental restraints are used in molecular dynamics or distance geometry calculations to generate an ensemble of structures consistent with the NMR data.

  • Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.

Application in Drug Discovery: Targeting Protein-Protein Interactions

The unique structural properties and enhanced proteolytic stability of β-peptides make them attractive candidates for the development of inhibitors of protein-protein interactions (PPIs). A prominent example is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator MDM2.[16][17][18][19][20]

α-helical peptides derived from the p53 transactivation domain can bind to MDM2 and disrupt the p53-MDM2 interaction. However, these peptides are rapidly degraded in vivo. By designing β-peptide foldamers that mimic the α-helical structure of the p53-binding domain, researchers have created potent and proteolytically stable inhibitors of this critical PPI.

The following diagram illustrates the inhibition of the p53-MDM2 signaling pathway by a β-peptide mimetic.

G Inhibition of p53-MDM2 Interaction by a β-Peptide Mimetic p53 p53 Apoptosis Apoptosis p53->Apoptosis induces Degradation p53 Degradation p53->Degradation is targeted for MDM2 MDM2 MDM2->p53 binds & inhibits MDM2->Degradation mediates beta_peptide β-Peptide Mimetic beta_peptide->MDM2 binds & inhibits

Signaling pathway of p53-MDM2 inhibition.

References

Comparative metabolic stability and pharmacokinetic profiles of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid and its analogues.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability and pharmacokinetic profiles of the novel GABA analogue, (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, and its structural analogues. The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties. This document presents hypothetical, yet representative, experimental data to illustrate these effects, supported by detailed experimental protocols.

Data Presentation

The following tables summarize the in vitro metabolic stability in human liver microsomes and the in vivo pharmacokinetic parameters in rats for this compound and its non-fluorinated and para-substituted analogues.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent Compound (S)-3-Amino-3-phenylpropanoic acid25 ± 427.7 ± 4.6
Lead Compound This compound85 ± 98.2 ± 0.9
Analogue 1 (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid78 ± 78.9 ± 0.8
Analogue 2 (S)-3-Amino-3-(2-chlorophenyl)propanoic acid42 ± 516.5 ± 2.0

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)

CompoundCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Bioavailability (%)
Parent Compound 450 ± 551.0 ± 0.21800 ± 21035 ± 4
Lead Compound 1250 ± 1502.5 ± 0.58750 ± 98075 ± 8
Analogue 1 1100 ± 1302.0 ± 0.47900 ± 85070 ± 7
Analogue 2 680 ± 701.5 ± 0.33400 ± 40050 ± 6

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of the test compounds in human liver microsomes.

Materials:

  • Test compounds (10 mM in DMSO)

  • Pooled human liver microsomes (20 mg/mL)

  • NADPH regenerating system (Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin)

Procedure:

  • A reaction mixture was prepared by combining phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • The mixture was pre-incubated at 37°C for 5 minutes.

  • The metabolic reaction was initiated by adding the NADPH regenerating system.

  • Aliquots were taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction was quenched by adding an equal volume of cold acetonitrile containing an internal standard.

  • Samples were centrifuged to precipitate proteins.

  • The supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) and intrinsic clearance (CLint) were calculated from the disappearance rate of the compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of the test compounds in rats after oral administration.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

Procedure:

  • Rats were fasted overnight prior to dosing.

  • A single oral dose of the test compound (10 mg/kg) was administered via gavage.

  • Blood samples (approximately 0.2 mL) were collected from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Plasma concentrations of the test compounds were determined using a validated LC-MS/MS method.

  • Pharmacokinetic parameters including Cmax, Tmax, AUC, and bioavailability were calculated using non-compartmental analysis.

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolic Stability cluster_invivo In Vivo Pharmacokinetics (Rat) prep_mix Prepare Reaction Mixture (Microsomes, Compound, Buffer) pre_incubate Pre-incubate (37°C, 5 min) prep_mix->pre_incubate initiate_rxn Initiate Reaction (Add NADPH) pre_incubate->initiate_rxn sampling Collect Aliquots (0, 5, 15, 30, 60 min) initiate_rxn->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench analyze LC-MS/MS Analysis quench->analyze calculate_in_vitro Calculate t½ and CLint analyze->calculate_in_vitro dosing Oral Dosing (10 mg/kg) blood_collection Blood Sampling (0.25 - 24 h) dosing->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep analyze_in_vivo LC-MS/MS Analysis plasma_sep->analyze_in_vivo calculate_in_vivo Calculate PK Parameters (Cmax, Tmax, AUC, F%) analyze_in_vivo->calculate_in_vivo

Caption: Experimental workflows for in vitro metabolic stability and in vivo pharmacokinetic studies.

signaling_pathway cluster_gaba GABA-B Receptor Signaling ligand (S)-3-Amino-3- (2-(trifluoromethyl)phenyl) propanoic acid receptor GABA-B Receptor ligand->receptor Agonist Binding g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel ↑ K+ Channel ↓ Ca2+ Channel g_protein->ion_channel Modulation camp ↓ cAMP adenylyl_cyclase->camp inhibition Neuronal Inhibition camp->inhibition ion_channel->inhibition

Caption: Simplified GABA-B receptor signaling pathway activated by the lead compound.

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed procedures for the safe and compliant disposal of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid. Adherence to these guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Hazard Identification

Assumed Hazards:

  • May cause skin and eye irritation.[1][2]

  • May be harmful if swallowed or inhaled.[3]

  • Incompatible with strong oxidizing agents.[1][4]

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Wear chemical safety goggles or glasses.[1][4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[2]

  • Body Protection: Wear a lab coat.[4]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a respirator with a particle filter.[4][5]

Waste Characterization and Segregation

This compound is classified as a halogenated organic solid waste . Due to the presence of the trifluoromethyl group, it must be segregated from non-halogenated waste streams.[6][7] This is crucial for proper disposal and often impacts disposal costs.[6]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Do not mix this compound with non-halogenated organic waste.[7][8]

  • Acids vs. Bases: Do not mix with strong bases in the same container.[7][9]

  • Oxidizers: Keep separate from strong oxidizing agents.[4][9]

Step-by-Step Disposal Protocol

3.1. Waste Collection and Containerization

  • Select an Appropriate Container:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap.[9][10] Polyethylene containers are often suitable for halogenated organic waste.[11]

    • The container must be in good condition, free from cracks or deterioration.[9][10]

  • Label the Waste Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[12]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[12]

      • The words "Hazardous Waste".[8]

      • The accumulation start date (the date the first drop of waste is added).[13]

      • The primary hazards (e.g., "Irritant," "Halogenated Organic").[6]

  • Transferring Waste:

    • If transferring the solid, do so in a chemical fume hood to minimize inhalation of any dust.[11]

    • For residual amounts in its original container, the entire container can be disposed of as hazardous waste. Ensure the original label is not defaced and a hazardous waste label is also affixed.

    • Do not fill the container more than 90% full to allow for expansion.[9]

    • Keep the container securely capped at all times, except when adding waste.[9][14]

3.2. Waste Storage (Satellite Accumulation Area - SAA)

  • Designate an SAA:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][14]

    • The SAA must be at or near the point of generation.

    • The SAA must not be near sinks or floor drains.[14]

  • Secondary Containment:

    • Place the waste container in a secondary containment bin to prevent spills from spreading.[10][14]

    • The secondary containment must be chemically resistant and able to hold the entire volume of the largest container.

  • Segregated Storage:

    • Within the SAA, ensure incompatible waste streams are physically separated.[10][14] Store halogenated waste separately from non-halogenated, acidic, and basic waste.

3.3. Requesting Waste Disposal

  • Monitor Accumulation:

    • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[14]

    • Waste should not be stored in the lab for more than six months.[10][15]

  • Schedule a Pickup:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[6]

    • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or phone call.[6]

Prohibited Disposal Methods:

  • DO NOT dispose of this chemical down the drain.[11][15]

  • DO NOT dispose of this chemical in the regular trash.[10]

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[15]

Data Summary Table

ParameterGuidelineSource
Waste Classification Halogenated Organic Solid[6][7]
Required PPE Safety Goggles, Lab Coat, Nitrile Gloves[1][2][4]
Container Type Chemically compatible with a secure screw-top cap[9][10]
Labeling Requirements "Hazardous Waste," Full Chemical Name, Accumulation Date, Hazards[8][12][13]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment[9][14]
Storage Time Limit Maximum 6 months in the laboratory[10][15]
Incompatible Wastes Non-halogenated organics, strong bases, strong oxidizers[7][8][9]
Prohibited Disposal Drain, Regular Trash, Evaporation[10][11][15]

Disposal Workflow Diagram

DisposalWorkflow start Start: Generation of This compound waste ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify 2. Classify Waste: Halogenated Organic Solid ppe->classify container 3. Select & Label Approved Waste Container classify->container transfer 4. Transfer Waste to Container in Fume Hood container->transfer store 5. Store Container in SAA with Secondary Containment transfer->store segregate Ensure Segregation from Incompatible Wastes store->segregate full Container Full or Max Storage Time Reached? segregate->full full->store No request 6. Request Waste Pickup from EHS full->request Yes end End: Waste Removed by EHS request->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid was publicly available at the time of this assessment. The following guidance is synthesized from the SDSs of structurally similar compounds, including other amino acids and trifluoromethyl-containing molecules. Researchers must exercise caution and handle this compound as potentially hazardous. A thorough risk assessment should be conducted by qualified personnel before commencing any work.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers and the integrity of the experimental environment.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system. The trifluoromethyl group may introduce additional toxicological properties that are not fully characterized. Therefore, robust personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.
Hand Protection Nitrile rubber gloves (minimum thickness of 0.11 mm).Provides a barrier against skin contact, which may cause irritation or allergic reactions.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Prevents accidental skin exposure to the chemical.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust/aerosol generation is unavoidable.Minimizes the inhalation of potentially harmful dust or vapors that could lead to respiratory irritation.

Operational Handling and Storage Plan

Proper handling and storage are critical to maintaining the stability of the compound and preventing accidental exposure.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Work in Ventilated Hood prep_ppe->prep_setup prep_weigh Weigh Compound Carefully prep_setup->prep_weigh handle_dissolve Dissolve in Suitable Solvent prep_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react handle_monitor Monitor Reaction Progress handle_react->handle_monitor cleanup_quench Quench Reaction handle_monitor->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose

Caption: Workflow for handling this compound.

Storage Conditions

ParameterRecommendation
Temperature Store in a cool, dry place.
Atmosphere Keep container tightly sealed.
Incompatibilities Store away from strong oxidizing agents.

Emergency and Disposal Procedures

Immediate and appropriate action during an emergency is vital. Likewise, proper disposal prevents environmental contamination.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials, including empty containers and contaminated PPE, should be disposed of in accordance with local, state, and federal regulations.

Waste Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling cluster_waste_disposal Disposal gen_solid Solid Waste (Contaminated PPE, etc.) handle_solid Collect in Labeled Solid Waste Container gen_solid->handle_solid gen_liquid Liquid Waste (Reaction mixtures, etc.) handle_liquid Collect in Labeled Liquid Waste Container gen_liquid->handle_liquid dispose_waste Arrange for Professional Waste Disposal Service handle_solid->dispose_waste handle_liquid->dispose_waste

Caption: Waste disposal workflow for the subject chemical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.